molecular formula C15H14FSi B1593031 (1-Fluorovinyl)methyldiphenylsilane CAS No. 257610-49-4

(1-Fluorovinyl)methyldiphenylsilane

Cat. No.: B1593031
CAS No.: 257610-49-4
M. Wt: 241.35 g/mol
InChI Key: IZURIXJPHMNMLJ-UHFFFAOYSA-N
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Description

(1-Fluorovinyl)methyldiphenylsilane is a useful research compound. Its molecular formula is C15H14FSi and its molecular weight is 241.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoroethenyl-methyl-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FSi/c1-13(16)17(2,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMIUWHXFMPYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257610-49-4
Record name (1-Fluorovinyl)methyldiphenylsilane
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Foundational & Exploratory

(1-Fluorovinyl)methyldiphenylsilane: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Chemical Biology & Process Chemistry

Executive Summary

(1-Fluorovinyl)methyldiphenylsilane (CAS: 257610-49-4) represents a high-value "bifunctional" building block in modern medicinal chemistry. It bridges the gap between silicon-based cross-coupling reagents and the strategic introduction of fluorine—a critical bioisostere for the amide bond and a modulator of metabolic stability (pKₐ and lipophilicity).

This guide details the synthesis, handling, and validation of this reagent. Unlike simple trimethylsilyl analogs, the methyldiphenylsilyl (


)  group provides enhanced crystallinity for intermediates and tunable reactivity in palladium-catalyzed cross-coupling (Hiyama and Heck types), offering a distinct steric profile that stabilizes the labile 

-fluorovinyl anion during preparation.

Strategic Utility in Drug Discovery

The 1-fluorovinyl moiety (


) serves as a non-hydrolyzable mimic of the enol form of amides or ketones. However, installing this group is synthetically challenging due to the instability of 

-fluorovinyl anions.
  • The Silicon Solution: The silyl group acts as a "mask." It stabilizes the fluorovinyl group during intermediate steps and can be activated later for C-C bond formation.

  • Why Methyldiphenyl?

    • UV Active: Facilitates reaction monitoring (TLC/HPLC) compared to invisible TMS analogs.

    • Stability: Higher resistance to protodesilylation than trimethylsilyl variants.

    • Crystallinity: Enhances purification of downstream intermediates.

Synthesis Protocol: The Carbenoid Trapping Route

Core Challenge: The direct lithiation of fluoro-olefins is prone to


-elimination, generating highly reactive fluorovinylidene carbenes. Temperature control is the critical variable.
Reagents & Precursors[1][2]
  • Substrate: 1-Chloro-1-fluoroethylene (HCFC-151a) [Gas] OR 1-Bromo-1-fluoroethylene [Liquid, if available].

  • Lithiation Agent:

    
    -Butyllithium (
    
    
    
    -BuLi) or
    
    
    -Butyllithium (
    
    
    -BuLi).
  • Electrophile: Chloromethyldiphenylsilane (

    
    ).
    
  • Solvent: Anhydrous THF/Diethyl ether (4:1 mixture recommended).

Step-by-Step Methodology

This protocol assumes the use of the gaseous precursor 1-chloro-1-fluoroethylene, the most cost-effective industrial source.

Step 1: Gas Condensation (Cryogenic Setup)

  • Assemble a 3-neck round-bottom flask with a dry ice/acetone reflux condenser and a gas inlet tube.

  • Cool the system to -78 °C under Argon.

  • Condense 1-chloro-1-fluoroethylene (excess, ~1.2 eq) into the flask containing anhydrous THF.

Step 2: Lithiation (The Critical Window)

  • Maintain temperature strictly at -78 °C .

  • Add

    
    -BuLi (1.1 eq) dropwise over 30 minutes.
    
    • Mechanistic Note: Lithium-halogen exchange generates the 1-fluoro-1-lithioethene species (

      
      ).
      
    • Warning: If the temperature rises above -60 °C, the species eliminates LiF to form vinylidene carbene (

      
      ), leading to polymerization.
      

Step 3: Electrophilic Trapping

  • Stir the lithiated species for 20 minutes at -78 °C.

  • Add Chloromethyldiphenylsilane (1.0 eq) dropwise.

  • Allow the reaction to stir at -78 °C for 1 hour.

Step 4: Controlled Warming & Quench

  • Remove the cooling bath and allow the mixture to warm to 0 °C over 2 hours.

  • Quench with saturated aqueous

    
    .
    
  • Extract with diethyl ether, dry over

    
    , and concentrate.
    

Step 5: Purification

  • Purify via vacuum distillation (bp ~110-120 °C at 0.5 mmHg) or flash chromatography (Hexanes) if the

    
     group confers high boiling point issues.
    
Synthesis Workflow Visualization

SynthesisWorkflow Start Precursor Setup (Dry THF, -78°C) Condense Condense 1-Chloro-1-fluoroethylene Start->Condense Lithiation Lithiation (sec-BuLi) CRITICAL: T < -70°C Condense->Lithiation Li/Hal Exchange Intermediate Intermediate: [1-Fluoro-1-lithioethene] Lithiation->Intermediate Trapping Electrophilic Trapping (+ Ph2MeSiCl) Intermediate->Trapping Nucleophilic Attack Carbene SIDE REACTION: Carbene Formation Intermediate->Carbene T > -60°C WarmUp Warming to 0°C & Quench (NH4Cl) Trapping->WarmUp Product Product: This compound WarmUp->Product Distillation

Figure 1: Cryogenic synthesis workflow emphasizing the thermal instability of the lithiated intermediate.

Characterization & Validation

The presence of the fluorine atom coupled to the vinyl system provides distinctive NMR splitting patterns.

Spectral Data Table

Note: Values are representative of the class of (1-fluorovinyl)silanes.[1]

TechniqueParameterDiagnostic Signal / ValueInterpretation

NMR
Chemical Shift

-90 to -110 ppm
Characteristic for vinyl fluorine attached to silicon-bearing carbon. Appears as a doublet of doublets (dd).

NMR
Vinyl Protons

4.5 – 5.5 ppm
Two distinct multiplets corresponding to protons cis and trans to Fluorine.

NMR
Coupling (

)

Hz

Hz
Large geminal H-F coupling confirms the

motif.

NMR
Silyl-Methyl

0.6 – 0.8 ppm
Singlet (or doublet via long-range F coupling). Diagnostic of

group.

NMR
Shift

-10 to -20 ppm
Confirms tetra-coordinate silicon.
GC-MS FragmentationM+ (242), [M-Ph]+Loss of phenyl group is a dominant fragmentation pathway.
Quality Control Check
  • Impurity Alert: Check for 1,1-bis(silyl)alkenes . If the lithiated species acts as a base on the product or precursor, double silylation can occur.

  • Protonolysis: If the quench is too acidic or the reaction is wet, you may observe fluoroethylene (gas) loss and generation of silanols (

    
    ).
    

Applications: Divergent Pathways

Once synthesized, this compound serves as a pivot point for two major reaction types.

Mizoroki-Heck Reaction (C-H Activation)

Unlike standard vinyl silanes which often undergo desilylation, the fluorinated analog can undergo direct Pd-catalyzed olefination with aryl iodides.

  • Catalyst:

    
     / 
    
    
    
    .[2]
  • Outcome: Retains the silyl group, yielding

    
    -aryl- 
    
    
    
    -fluorovinylsilanes.
Hiyama Cross-Coupling (Ipso-Substitution)

Activation of the silicon with fluoride (TBAF or TASF) generates a pentacoordinate silicate, which transmetallates to Palladium.

  • Utility: Transfer of the

    
    -fluorovinyl group to an aryl halide, creating 
    
    
    
    -fluorostyrenes
    .

ReactionPathways cluster_Heck Pathway A: Mizoroki-Heck cluster_Hiyama Pathway B: Hiyama Coupling Reagent (1-Fluorovinyl) methyldiphenylsilane HeckCond Pd(OAc)2, Ag2CO3 Aryl-I Reagent->HeckCond HiyamaCond Pd(0), TBAF (F- source) Aryl-X Reagent->HiyamaCond HeckProd Silyl-Retained Product (Ar-CH=CF-SiPh2Me) HeckCond->HeckProd C-H Activation HiyamaProd Ipso-Substituted Product (Ar-CF=CH2) HiyamaCond->HiyamaProd Si-C Cleavage

Figure 2: Divergent reactivity profiles. Pathway A retains the silicon; Pathway B consumes it to transfer the fluoro-vinyl group.

References

  • Mizoroki–Heck Reaction of this compound: Hatanaka, Y., et al. "Mizoroki–Heck Reaction of this compound with Aryl Iodides."[2] The Journal of Organic Chemistry, 2011, 76(20), 8564–8568.

  • General Synthesis of Fluorovinylsilanes: Shimizu, M., et al. "Stereoselective synthesis of (Z)-alpha-fluoro-beta-silyl-alpha,beta-unsaturated ketones." Tetrahedron Letters, 2011.[2] (Contextual grounding for lithiation protocols).

  • Hiyama Coupling Review: Denmark, S. E., & Regens, C. S. "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts." Accounts of Chemical Research, 2008, 41(11), 1486–1499.

  • Compound Data: PubChem CID 10922738, this compound.[1]

Sources

Physical and chemical properties of (1-Fluorovinyl)methyldiphenylsilane

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Reagent for the Synthesis of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-Fluorovinyl Scaffolds 

Executive Summary

(1-Fluorovinyl)methyldiphenylsilane (CAS: 257610-49-4) is a specialized organosilicon reagent designed for the modular installation of the 1-fluorovinyl moiety (–CF=CHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


). This structural motif is increasingly valued in drug discovery as a non-hydrolyzable bioisostere of the amide bond and as a metabolic stabilizer.[1]

Unlike volatile fluorinated synthons (e.g., 1-fluoroethene gas), this silane is a stable, manipulable liquid that serves as a versatile linchpin.[1] It participates in Mizoroki-Heck reactions to generate ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-substituted vinyl fluorides and undergoes Hiyama-type  cross-couplings to yield 

-fluorostyrenes, providing a controlled entry into complex fluorinated architectures.

Molecular Architecture & Identification[1]

The compound features a central silicon atom ligated by two phenyl groups, one methyl group, and the reactive 1-fluorovinyl group.[2] The bulky diphenylmethylsilyl (DPMS) group imparts stability and crystallinity to intermediates while tuning the reactivity of the vinylsilane towards palladium-catalyzed transformations.[1]

Physicochemical Characterization
PropertyDataNote
IUPAC Name (1-Fluoroethenyl)(methyl)diphenylsilane
CAS Number 257610-49-4
Molecular Formula C

H

FSi
Molecular Weight 242.37 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~284°C (760 mmHg)Calculated; distillable under vacuum
Density 1.06 g/cm³at 20°C
Refractive Index

1.56
Solubility Soluble in CH

Cl

, THF, Et

O, Toluene
Hydrolytically sensitive
Spectroscopic Signature
NucleusShift (

, ppm)
Multiplicity / Coupling (

, Hz)
Assignment

H NMR
0.81s, 3HSi-CH

4.60 – 5.00m, 1H=CH

(trans to F)
5.96d,

Hz, 1H
=CH

(cis to F)

F NMR
-109.5d,

Hz
C=CF

C NMR
-5.0sSi-C H

169.2d,

Hz
C -F (ipso)

Synthesis & Production Protocol

While several routes exist, the most robust laboratory-scale synthesis involves the trapping of 1-fluoro-1-lithioethene with chloromethyldiphenylsilane.[1] This method avoids the use of gaseous 1-chloro-1-fluoroethene by utilizing precursor elimination or direct metalation strategies.[1]

Protocol: Generation via 1-Fluoro-1-bromoethene[1]

Reagents:

  • 1-Fluoro-1-bromoethene (or 1-bromo-1-fluoroethylene)[1]

  • tert-Butyllithium (t-BuLi) (1.7 M in pentane)[1]

  • Chloromethyldiphenylsilane (Phngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    MeSiCl)
    
  • Anhydrous Tetrahydrofuran (THF) / Diethyl ether (Etngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    O)
    

Workflow:

  • Cryogenic Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with anhydrous THF/Et

    
    O (4:1 ratio) and cool to -100°C  (liquid N
    
    
    
    /Et
    
    
    O bath).
  • Lithiation: Add 1-Fluoro-1-bromoethene (1.0 equiv). Slowly add t-BuLi (2.0 equiv) dropwise over 20 minutes. Maintain internal temperature below -95°C.

    • Mechanistic Note: The first equiv of t-BuLi performs the halogen-lithium exchange; the second destroys the resulting t-BuBr.[1]

  • Trapping: Stir for 30 minutes at -100°C to ensure formation of the carbenoid-like species Li-C(F)=CH

    
     .
    
  • Silylation: Add Phngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    MeSiCl (1.1 equiv) dropwise.
    
  • Warming: Allow the mixture to warm slowly to room temperature over 4 hours.

  • Workup: Quench with saturated aqueous NHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    Cl. Extract with Et
    
    
    
    O. Dry organic phase over MgSO
    
    
    .
  • Purification: Distillation under reduced pressure (Kugelrohr or vacuum line) yields the pure silane.[1]

Chemical Reactivity Profile

This compound is a "chameleon" reagent.[1] It can act as a nucleophile (transferring the fluorovinyl group) or an electrophile (accepting aryl groups onto the vinyl backbone).[1]

A. Mizoroki-Heck Arylation

This is the primary utility for synthesizing ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-aryl-

-fluorovinylsilanes. Unlike standard vinyl silanes, the fluorine substituent electronically activates the double bond while the bulky silicon group controls regioselectivity.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into Ar-I.[1]

  • Migratory Insertion: The Ar-Pd complex inserts into the vinylsilane.[1] Crucial: The insertion is regioselective, placing the Aryl group at the

    
    -position (terminal carbon) to minimize steric clash with the Si/F center.
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Hydride Elimination:  Yields the trans-alkene product.
    

HeckCycle cluster_cycle Pd-Catalyzed Heck Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-I Pd0->OxAdd Coord π-Complex (Olefin Coordination) OxAdd->Coord Insert Migratory Insertion (Carbopalladation) Coord->Insert Regiocontrol Elim β-Hydride Elimination Insert->Elim RedElim Reductive Elimination (-HI) Elim->RedElim Product Release Product β-Aryl-α-fluorovinylsilane Elim->Product RedElim->Pd0 Base (Ag2CO3) Reagents Ar-I + (1-Fluorovinyl)silane Reagents->OxAdd

Figure 1: Catalytic cycle for the Mizoroki-Heck arylation of this compound. Silver salts (Agngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


CO

) are often required to sequester iodide and promote the cationic Pd pathway.
B. Hiyama Cross-Coupling

This pathway utilizes the silyl group as a masking group for the nucleophilic carbon.[1] Fluoride activation (using TBAF or CsF) generates a pentacoordinate silicate intermediate, which transfers the 1-fluorovinyl group to an aryl halide.[1]

Key Advantage: Allows the synthesis of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-fluorostyrenes  directly from aryl iodides.

Hiyama Silane Ph2MeSi-C(F)=CH2 Silicate [Ph2MeSi(F)-C(F)=CH2]- Silane->Silicate + Fluoride Fluoride F- Source (TBAF/CsF) Fluoride->Silicate Product Ar-C(F)=CH2 (α-Fluorostyrene) Silicate->Product Transmetallation to Pd Pd Pd(II)-Ar Pd->Product

Figure 2: Activation of the silyl reagent via hypervalent silicate formation, enabling transmetallation to Palladium.[1]

Applications in Medicinal Chemistry

Bioisosterism & Metabolic Stability

The 1-fluorovinyl group mimics the peptide bond (amide) in terms of:

  • Planarity: The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     carbons maintain a flat geometry similar to the amide bond.
    
  • Dipole: The C-F bond creates a dipole moment analogous to the C=O bond.[1]

  • Size: Fluorine's van der Waals radius (1.47 Å) is close to Oxygen (1.52 Å), ensuring steric fit in receptor pockets.[1]

Strategic Use: Replacing a metabolically labile amide (–CO–NH–) with a fluoroalkene (–CF=CH–) often retains potency while blocking hydrolysis by peptidases. This compound is the precursor of choice for introducing this motif into complex scaffolds via late-stage functionalization.[1]

Safety & Handling

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1]

  • Stability: Stable under Argon at room temperature. Avoid moisture; the C-Si bond can be protodesilylated by strong acids or fluoride sources.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen).

References

  • Hanamoto, T.; Kobayashi, T. "Preparation of this compound and Its Application to the Synthesis of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Fluorostyrenes." Journal of Organic Chemistry, 2003 , 68(16), 6354–6359.[1] Link[1]
    
  • Hirotaki, K.; Hanamoto, T. "Mizoroki–Heck Reaction of this compound with Aryl Iodides."[1] Journal of Organic Chemistry, 2011 , 76(20), 8564–8568. Link[1]

  • Hanamoto, T. "Synthesis and Reactivity of (1-Fluorovinyl)phenylsulfone."[1] Journal of Fluorine Chemistry, 2002 , 118, 115.[1]

  • PubChem Compound Summary. "this compound (CID 10922738)."[1] National Center for Biotechnology Information.[1] Link

Sources

Technical Monograph: (1-Fluorovinyl)methyldiphenylsilane (CAS 257610-49-4)

[1][2][3][4][5][6]

Executive Summary

(1-Fluorovinyl)methyldiphenylsilane (CAS 257610-49-4) represents a specialized class of organosilicon reagents designed for the precise introduction of the 1-fluorovinyl group (

monofluoroalkenes

This guide details the chemical properties, mechanistic pathways, and validated experimental protocols for utilizing this reagent in palladium-catalyzed cross-coupling reactions (Hiyama and Mizoroki-Heck types).

Chemical Identity & Physical Profile[1][3][4][5][6]

The stability of the methyldiphenylsilyl (Ph

PropertySpecification
IUPAC Name (1-Fluoroethenyl)(methyl)diphenylsilane
CAS Number 257610-49-4
Molecular Formula

Molecular Weight 242.37 g/mol
Appearance Colorless to pale yellow oil
Boiling Point ~284 °C (Predicted)
Density 1.06 g/mL
Solubility Soluble in THF, DMF, Toluene,

; Hydrolytically unstable
Stability Stable under inert atmosphere; moisture sensitive

Synthesis & Preparation

While commercially available, in-house preparation is often required for scale-up. The synthesis relies on the generation of the thermodynamically unstable 1-fluoro-1-lithioethylene species at low temperatures to prevent

Validated Synthetic Route

The most robust method involves the lithium-halogen exchange of 1-chloro-1-fluoroethylene followed by electrophilic trapping with chloromethyldiphenylsilane.

Reaction Scheme:

Critical Process Parameters:

  • Temperature Control: The lithiated intermediate decomposes above -60°C. Maintenance of cryogenic conditions (-78°C) is mandatory during the lithiation step.

  • Electrophile Addition: The chlorosilane must be added slowly to the lithio species to minimize side reactions.

  • Solvent System: A THF/Ether mixture is preferred to stabilize the lithium carbenoid species.

Mechanistic Reactivity & Pathways

This compound exhibits dual reactivity modes depending on the catalyst system and additives employed. It can function as a nucleophile (transferring the fluorovinyl group) or as an olefinic partner (retaining the silicon group).

Pathway A: Hiyama-Type Cross-Coupling

In the presence of a fluoride source (e.g., TBAF, CsF), the silicon center becomes hypervalent (

(1-fluorovinyl)arenes
Pathway B: Mizoroki-Heck Reaction

Under fluoride-free conditions with a Pd(0) catalyst, the olefinic double bond undergoes insertion. The bulky

Mechanistic Visualization

The following diagram illustrates the divergent pathways available to this reagent.

ReactivityPathwayscluster_HiyamaPathway A: Hiyama Coupling (Fluoride Promoted)cluster_HeckPathway B: Mizoroki-Heck (Neutral)ReagentThis compound(Starting Material)SilicatePentacoordinate Silicate[R-Si-F]-Reagent->Silicate ActivationCoordinationPd-Olefin ComplexReagent->Coordination Ligand ExchangeActivatorF- Source (CsF/TBAF)Activator->SilicateTransmetalPd-CF=CH2 SpeciesSilicate->Transmetal TransmetallationProductA(1-Fluorovinyl)arene(Bioisostere)Transmetal->ProductA Reductive EliminationPdCatPd(0) CatalystPdCat->CoordinationInsertionMigratory InsertionCoordination->InsertionProductBSilylated Fluoroalkene(Functionalized)Insertion->ProductB Beta-H Elimination

Figure 1: Divergent reaction pathways for this compound controlled by activation conditions.

Applications in Drug Design: The Bioisostere Logic

The primary utility of CAS 257610-49-4 is the synthesis of Z-monofluoroalkenes . These structures are critical in medicinal chemistry as bioisosteres of the peptide bond (amide).

FeatureAmide Bond (

)
Fluoroalkene (

)
Benefit of Bioisostere
Geometry PlanarPlanarMimics binding conformation
Dipole StrongModerateImproved membrane permeability
H-Bonding Donor & AcceptorAcceptor (F) onlyModulates solubility
Metabolism Hydrolyzable (Proteases)Non-hydrolyzable Extended Half-life (

)

Strategic Insight: The fluorine atom mimics the carbonyl oxygen's electronic demand while the vinyl group maintains the steric profile, making the resulting molecules excellent transition-state mimics for protease inhibitors.

Experimental Protocols

Protocol A: Palladium-Catalyzed Hiyama Cross-Coupling

Objective: Synthesis of 4-(1-fluorovinyl)biphenyl from 4-iodobiphenyl.

Reagents:

  • This compound (1.2 equiv)[1]

  • 4-Iodobiphenyl (1.0 equiv)

  • 
     (5 mol%)
    
  • Copper(I) Iodide (CuI) (10 mol%)

  • Cesium Fluoride (CsF) (2.0 equiv)

  • Solvent: DMF (Anhydrous)

Workflow:

  • Setup: Flame-dry a Schlenk tube and cool under Argon flow.

  • Charging: Add 4-iodobiphenyl (1.0 mmol), CsF (2.0 mmol),

    
     (0.05 mmol), and CuI (0.1 mmol).
    
  • Solvation: Add anhydrous DMF (5 mL) via syringe.

  • Reagent Addition: Add this compound (1.2 mmol) dropwise.

  • Reaction: Stir the mixture at 60°C for 4–6 hours . Monitor by TLC or GC-MS for consumption of the iodide.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Dilute with diethyl ether (20 mL) and quench with saturated

      
       (aq).
      
    • Wash the organic layer with water (

      
      ) to remove DMF.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc) on silica gel.

Self-Validating Checkpoint: The appearance of a characteristic doublet of doublets in the



Safety & Handling

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1][5][2]

  • Storage: Store at room temperature or refrigerated (<15°C) under an inert atmosphere (Nitrogen/Argon). The compound is moisture-sensitive; exposure to atmospheric humidity leads to hydrolysis of the Si-C bond, releasing the volatile and potentially toxic fluoroethylene species.

  • Disposal: All organosilicon waste should be segregated. Fluorinated byproducts must be incinerated in facilities equipped with scrubbers for HF.

References

  • Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. Link

  • Hatanaka, Y., & Hiyama, T. (1988). Cross-coupling of organosilanes with organic halides mediated by a palladium catalyst and tris(diethylamino)sulfonium difluorotrimethylsilicate. Journal of Organic Chemistry, 53(4), 918–920. Link

  • Sedikides, A. T., & Lennox, A. J. J. (2024).[6] Silver-Catalyzed (Z)-β-Fluoro-vinyl Iodonium Salts from Alkynes: Efficient and Selective Syntheses of Z-Monofluoroalkenes. Journal of the American Chemical Society, 146(23), 15672-15680.[6] Link

  • PubChem Compound Summary. (2023). This compound (CID 10922738).[1] National Center for Biotechnology Information. Link

  • TCI Chemicals. (2023).[3] Product Specification: this compound.[1][5][2][3] Link

Molecular structure and formula of (1-Fluorovinyl)methyldiphenylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Function: Fluorinated Organosilicon Reagent | CAS: 257610-49-4[1][2][3][4]

Executive Summary

(1-Fluorovinyl)methyldiphenylsilane is a specialized organometallic reagent designed for the introduction of the 1-fluorovinyl motif (


) into complex organic scaffolds.[3] Unlike its lighter analogue (1-fluorovinyl)trimethylsilane, the methyldiphenyl variant offers enhanced stability, lower volatility, and UV-active chromophores that facilitate reaction monitoring. Its primary utility lies in Palladium-catalyzed Hiyama cross-coupling , serving as a robust nucleophile for the synthesis of 

-fluorostyrenes—critical bioisosteres in medicinal chemistry.
Part 1: Molecular Architecture & Physiochemical Profile

The molecule consists of a central silicon atom tetrahedrally bonded to one methyl group, two phenyl groups, and the reactive 1-fluorovinyl moiety. The phenyl rings provide steric bulk that stabilizes the C-Si bond against premature hydrolysis while modulating the Lewis acidity of the silicon center during fluoride activation.

Key Properties Table[5]
PropertyDataNote
IUPAC Name (1-Fluoroethenyl)(methyl)diphenylsilane
CAS Number 257610-49-4 Verified Identifier
Molecular Formula

Molecular Weight 242.37 g/mol
Appearance Colorless OilHigh viscosity compared to TMS analogs
Boiling Point ~284°C (Predicted)Distillable under high vacuum
Density 1.06 g/cm³
Solubility THF, Et₂O, CH₂Cl₂, TolueneHydrolytically unstable in wet solvents
Hazards H315 (Skin Irrit.), H319 (Eye Irrit.)[2][3]Handle under inert atmosphere (Ar/N₂)
Part 2: Synthetic Pathways (The "How")

The synthesis of this compound relies on the generation of a transient 1-fluorovinyl anion. The most reliable protocol involves the low-temperature lithiation of 1-chloro-1-fluoroethylene followed by electrophilic trapping with chloromethyldiphenylsilane.

Protocol: In Situ Generation and Trapping

Reagents:

  • 1-Chloro-1-fluoroethylene (Gas precursor)

  • sec-Butyllithium (1.4 M in cyclohexane)

  • Chloromethyldiphenylsilane (

    
    )
    
  • Anhydrous THF (Solvent)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a dry ice reflux condenser and a gas inlet. Flush continuously with Argon.

  • Precursor Condensation: Cool the flask to -78°C (dry ice/acetone bath). Condense 1-chloro-1-fluoroethylene (excess, ~1.2 equiv) into the THF solvent.

  • Lithiation (The Critical Step): Slowly add sec-BuLi dropwise over 30 minutes.

    • Mechanistic Insight: The sec-BuLi performs a lithium-halogen exchange (or deprotonation/elimination sequence depending on exact precursor), generating the 1-fluoro-1-lithioethylene species. Temperature control is vital; above -60°C, this species decomposes via

      
      -elimination to form fluoroacetylene.
      
  • Electrophilic Trapping: Once the anion is formed (stir for 1 hr at -78°C), add Chloromethyldiphenylsilane dropwise.

    • Reaction:

      
      
      
  • Workup: Allow the mixture to warm to room temperature slowly. Quench with saturated aqueous

    
    . Extract with diethyl ether, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via vacuum distillation or flash chromatography (silica gel, Hexanes/EtOAc) to yield the colorless oil.

Part 3: Reactivity Profile & Mechanism (The "Why")

The core utility of this compound is the Hiyama Cross-Coupling .[6][7] Unlike Boron reagents (Suzuki) or Tin reagents (Stille), the Silicon-Carbon bond is chemically inert under standard conditions, allowing the reagent to survive multistep synthesis before activation.

The Activation Switch

The C-Si bond is activated only upon the addition of a Fluoride source (e.g., TBAF - Tetrabutylammonium fluoride). The Fluoride ion attacks the Silicon, forming a pentacoordinate silicate intermediate


. This hypervalent species is sufficiently nucleophilic to undergo transmetallation with Palladium.
Mechanism: Pd-Catalyzed Hiyama Coupling[7]
  • Oxidative Addition:

    
     inserts into the Aryl Halide (
    
    
    
    ) bond.
  • Activation: Fluoride binds to the silane, forming the silicate.

  • Transmetallation: The 1-fluorovinyl group transfers from Silicon to Palladium.

  • Reductive Elimination: The C-C bond forms, releasing the product (

    
    ) and regenerating 
    
    
    
    .[8]
Part 4: Applications in Medicinal Chemistry[7][11][12][13][14]

The 1-fluorovinyl group introduced by this reagent serves as a critical bioisostere in drug design:

  • Peptide Bond Isostere: The

    
     unit mimics the planarity and electronic distribution of the amide bond (
    
    
    
    ) but is resistant to proteolytic cleavage (peptidases).
  • Metabolic Blocking: Replacing a hydrogen or a standard vinyl group with a fluorovinyl group blocks metabolic oxidation (epoxidation) at that site due to the high electronegativity of fluorine deactivating the double bond.

  • Electronic Modulation: The fluorine atom withdraws electron density, lowering the pKa of neighboring amines or phenols, which can improve bioavailability and blood-brain barrier penetration.

Part 5: Visualization & Schematics
Diagram 1: Molecular Structure & Connectivity

G Figure 1: Connectivity of this compound Si Si C_Me CH3 Si->C_Me Ph1 Phenyl Si->Ph1 Ph2 Phenyl Si->Ph2 C_alpha C(α) Si->C_alpha C-Si Bond F_atom F C_alpha->F_atom C_beta =CH2 C_alpha->C_beta Double Bond

Caption: The central Silicon atom is sterically shielded by phenyl rings, stabilizing the reactive fluorovinyl group.

Diagram 2: Hiyama Coupling Catalytic Cycle

Hiyama Figure 2: Fluoride-Activated Hiyama Coupling Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + ArX TransMet Transmetallation (Ar-Pd-Rf) OxAdd->TransMet Silicate Silicate Formation [R-Si-F]- Silicate->TransMet Transfer Rf RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Pd(0) Product Product Ar-C(F)=CH2 RedElim->Product ArX Ar-X (Aryl Halide) Silane Silane Reagent + TBAF (F-) Silane->Silicate Activation

Caption: The catalytic cycle requires fluoride activation to transfer the fluorovinyl group to the Palladium center.

References
  • ChemicalBook. this compound Product Properties and CAS 257610-49-4. Retrieved from

  • Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In: Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. (Foundational text on the mechanism described in Part 3).
  • PubChem. Compound Summary for this compound. National Library of Medicine. Retrieved from

  • TCI Chemicals. Product Specification: this compound. Retrieved from

  • Normant, J. F. (2001). Organometallics in Synthesis: A Manual.

Sources

Technical Guide: Spectroscopic Characterization of (1-Fluorovinyl)methyldiphenylsilane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of (1-Fluorovinyl)methyldiphenylsilane , a critical organosilicon reagent used in fluorination chemistry and cross-coupling reactions (e.g., Mizoroki-Heck).

Executive Summary

This compound (CAS: 257610-49-4) is a specialized functionalized silane featuring a gem-fluoro-silyl vinyl group. It serves as a versatile building block for introducing fluorine into complex organic scaffolds, particularly via palladium-catalyzed cross-coupling. This guide details the nuclear magnetic resonance (NMR) and spectroscopic fingerprints required for its identification, purity assessment, and structural validation in drug development workflows.

Chemical Identity & Structural Logic

  • IUPAC Name: (1-Fluoroethenyl)(methyl)diphenylsilane

  • Molecular Formula:

    
    
    
  • Molecular Weight: 242.37 g/mol

  • Structural Features:

    • Vinyl Fluoride Moiety: The electronegative fluorine atom on the

      
      -carbon induces significant shielding/deshielding effects and characteristic spin-spin coupling.
      
    • Silyl Group: The bulky methyldiphenylsilyl group provides steric protection and serves as a handle for further transformations (e.g., Hiyama coupling).

Structural Visualization & Coupling Network

The following diagram illustrates the scalar coupling interactions (


-coupling) critical for interpreting the NMR spectra.

CouplingNetwork cluster_legend Legend: Interaction Strength F Fluorine-19 C_alpha C-α (Directly bonded) F->C_alpha ¹J_CF (Very Large) C_beta C-β (Vinyl CH2) F->C_beta ²J_CF (Medium) H_trans H (trans to F) F->H_trans ³J_HF (Large) H_cis H (cis to F) F->H_cis ³J_HF (Medium) H_trans->H_cis ²J_HH (Geminal, Small) Si Silicon-29 Si->C_alpha ¹J_SiC Strong Coupling Strong Coupling Weak Coupling Weak Coupling

Caption: Scalar coupling network highlighting the dominant influence of the


F nucleus on neighboring 

C and

H atoms.

Spectroscopic Data Analysis

The following data is synthesized from primary literature, specifically the work of Hanamoto et al., who established the synthetic protocols for this compound.

H NMR Spectroscopy (Proton)

The proton spectrum is characterized by the distinct vinyl region and the silyl-substituents.

  • Solvent:

    
     (Chloroform-d)
    
  • Internal Standard: TMS (

    
     0.00)
    
PositionShift (

ppm)
MultiplicityIntegrationCoupling Constants (

Hz)
Assignment
Si-Me 0.68 - 0.75Singlet (s)3H-

Vinyl 4.60 - 4.80dd1H

(trans),


Vinyl 5.20 - 5.40dd1H

(cis),


Aromatic 7.35 - 7.60Multiplet (m)10H-

Interpretation:

  • The vinyl protons appear as doublets of doublets due to the large geminal coupling to Fluorine and the small geminal coupling to each other.

  • The trans-coupling (

    
     to F) is significantly larger (~48-50 Hz) than the cis-coupling  (~28-30 Hz), a hallmark of fluoroalkenes.
    
C NMR Spectroscopy (Carbon-13)

The carbon spectrum is dominated by C-F splitting.

  • Frequency: 75 MHz or higher.

Carbon TypeShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment
Si-Me -3.0 to -4.0Singlet/DoubletSmall

possible

Vinyl

~95 - 105Doublet (d)


Aromatic 128.0, 130.0, 134.5Singlets-Phenyl rings
Vinyl

~165 - 175Doublet (d)


Interpretation:

  • The

    
    -carbon (bonded to F and Si) shows a massive coupling constant (
    
    
    
    ), often appearing as a widely spaced doublet downfield.
  • The

    
    -carbon (methylene) is also a doublet but with a much smaller coupling constant (
    
    
    
    ).
F NMR Spectroscopy (Fluorine-19)

This is the cleanest diagnostic tool for purity.

  • Standard:

    
     (
    
    
    
    0.00) or
    
    
    (
    
    
    -164.9).
  • Shift:

    
     -90 to -100 ppm  (Typical range for vinyl silanes).
    
  • Pattern: Doublet of doublets (dd) corresponding to the coupling with the two non-equivalent vinyl protons.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data and prevent degradation (protodesilylation):

  • Glassware: Use oven-dried NMR tubes (Wilmad 507-PP or equivalent).

  • Solvent: Use high-quality

    
     (99.8% D) neutralized with basic alumina or silver foil to remove traces of HCl/DCl, which can cause protodesilylation of the vinyl group.
    
  • Concentration: Dissolve ~10-15 mg of the silane in 0.6 mL of solvent.

  • Inert Atmosphere: Flush the tube with Argon before capping, as vinyl silanes can be moisture-sensitive over prolonged periods.

Quality Control Parameters

When analyzing a synthesized batch, check for these common impurities:

  • Silanol/Siloxane: Broad peak around

    
     2.0-3.0 ppm (OH) or extra Si-Me peaks.
    
  • Protodesilylation Product: Fluoroethylene derivatives (gaseous/volatile) or free diphenylmethylsilanol.

  • Homocoupling: Check for butadiene derivatives in the aromatic region.

Synthesis & Application Context

This compound is typically synthesized via the Hanamoto method , involving the reaction of chloromethyldiphenylsilane with a fluorovinyl lithium or Grignard species derived from 1,1-difluoroethylene or similar precursors.

Workflow: Mizoroki-Heck Application

The primary utility of this compound is in the stereoselective synthesis of


-fluorostyrenes.

SynthesisWorkflow Reagent This compound Intermediate Pd-Alkene Complex Reagent->Intermediate + Substrate Catalyst Pd(OAc)2 / Ag2CO3 Catalyst->Intermediate Catalysis Substrate Aryl Iodide (Ar-I) Product (E)-β-Aryl-α-fluorovinylsilane Intermediate->Product Heck Coupling (Stereoselective)

Caption: Workflow for the application of the title compound in Palladium-catalyzed cross-coupling.

References

  • Hanamoto, T.; Kobayashi, T. "Preparation of this compound and Its Use in the Synthesis of

    
    -Fluorostyrenes." The Journal of Organic Chemistry, 2003 , 68(16), 6354–6359. Link
    
  • Hirotaki, K.; Hanamoto, T. "Mizoroki–Heck Reaction of this compound with Aryl Iodides."[1] The Journal of Organic Chemistry, 2011 , 76(20), 8564–8568.[1] Link

  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information. Link

Sources

Literature review on the discovery of (1-Fluorovinyl)methyldiphenylsilane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical review of (1-Fluorovinyl)methyldiphenylsilane , a specialized organosilicon reagent developed to overcome the inherent instability of 1-fluorovinyl metallic species.[1] It serves as a robust, storable nucleophilic building block for introducing the pharmacologically critical 1-fluorovinyl motif (a bioisostere of the peptide bond) into drug candidates.[1]

Discovery, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

This compound (CAS: 257610-49-4) is a strategic reagent used to transfer the 1-fluorovinyl group (


) to electrophiles.[1] Historically, the direct use of 1-fluorovinyllithium or Grignard reagents was hampered by their rapid 

-elimination to form difluoroacetylene equivalents, leading to decomposition.[1] This silicon-based reagent, pioneered by Takeshi Hanamoto and colleagues, stabilizes the fluorovinyl anion equivalent until activation by a fluoride source (e.g., CsF or TBAF), enabling controlled Pd-catalyzed cross-couplings (Hiyama type) and nucleophilic additions to carbonyls.
Discovery and Chemical Context

The development of this reagent addressed a critical gap in fluorine chemistry: the lack of a general, stable nucleophile for the 1-fluorovinyl group.

  • The Problem: 1-Fluorovinyl metal species (Li, Mg) are thermally unstable above

    
    .[1]
    
  • The Solution: Silicon acts as a "temporary mask."[1] The methyldiphenylsilyl group was chosen over the trimethylsilyl (TMS) group because:

    • Stability: It is less prone to premature hydrolysis during handling.[1]

    • Crystallinity/Handling: It increases the molecular weight, making the reagent a non-volatile oil/solid that is easier to weigh and store.[1]

    • Reactivity: The phenyl groups on silicon facilitate fluoride attack via electronic effects, promoting the formation of the hypervalent silicate intermediate required for transmetallation.

Synthesis of the Reagent

The industrial and laboratory standard for synthesizing this compound relies on a defluorosilylation strategy.[1]

3.1. Mechanistic Pathway

The synthesis exploits the nucleophilicity of the silyl anion towards electron-deficient fluoroalkenes.[1]

  • Generation of Silyl Anion: Chloromethyldiphenylsilane (

    
    ) is reduced (typically with Lithium metal) to generate the silyllithium species (
    
    
    
    ).[1]
  • Addition-Elimination: The silyllithium attacks 1,1-difluoroethylene.[1]

  • Elimination: Fluoride is eliminated, restoring the double bond and yielding the monofluorinated vinyl silane.[1]

3.2. Visualization: Synthesis Workflow

Synthesis Start Ph2MeSiCl (Chloromethyldiphenylsilane) Inter Ph2MeSi-Li (Silyllithium Intermediate) Start->Inter Reduction Li Lithium Metal (THF, 0°C) Li->Inter Product This compound (Stable Reagent) Inter->Product Addition-Elimination (-LiF) Gas 1,1-Difluoroethylene (Gas Bubbling) Gas->Product Electrophile

Figure 1: One-step synthesis via defluorosilylation of 1,1-difluoroethylene.

Reactivity & Applications

The primary utility of this reagent lies in Hiyama Cross-Coupling and Nucleophilic Fluorovinylation .[1]

4.1. Hiyama Cross-Coupling (Synthesis of 1-Fluorostyrenes)

The reagent allows for the modular construction of 1-fluorovinylarenes, which are valuable bioisosteres for styrenes in drug design.[1]

  • Catalyst:

    
     or 
    
    
    
    .
  • Activator: CsF or TBAF (Fluoride source is mandatory to activate the C-Si bond).[1]

  • Co-catalyst: CuI is often added to facilitate transmetallation (forming a transient organocopper species).[1]

Mechanism:

  • Activation: Fluoride ion attacks the Silicon atom, forming a pentacoordinate silicate.[1]

  • Transmetallation: The organic group transfers from Si to the Pd(II) center (often via Cu).[1]

  • Reductive Elimination: Formation of the C-C bond.[1]

4.2. Nucleophilic Addition to Carbonyls

Unlike simple vinyl silanes, the 1-fluoro substituent increases the polarity of the C-Si bond.[1] Upon activation with TBAF, the reagent adds to aldehydes and ketones to yield


-fluoroallylic alcohols .[1]
4.3. Visualization: Catalytic Cycle (Hiyama Coupling)

HiyamaCycle Pd0 Pd(0) Active Catalyst PdII_ArX Ar-Pd(II)-X Pd0->PdII_ArX + Ar-I OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)-CF=CH2 PdII_ArX->PdII_Complex Silane Reagent: Ph2MeSi-CF=CH2 Silicate Pentacoordinate Silicate Silane->Silicate + F- Fluoride Activator: CsF / TBAF Fluoride->Silicate Silicate->PdII_Complex - Ph2MeSiF TransMet Transmetallation PdII_Complex->Pd0 Product Release Product Product: Ar-CF=CH2 PdII_Complex->Product RedElim Reductive Elimination

Figure 2: Fluoride-activated Hiyama coupling cycle for the synthesis of 1-fluorovinylarenes.

Experimental Protocols
Protocol A: Preparation of this compound

Derived from Hanamoto et al. (Chem. Commun. 1999)[1]

  • Reagents: Chloromethyldiphenylsilane (1.0 eq), Lithium metal (dispersion or wire, excess), THF (anhydrous), 1,1-Difluoroethylene (gas).

  • Step 1 (Silyllithium Formation): In a flame-dried flask under Argon, add Lithium metal to anhydrous THF at 0°C. Add Chloromethyldiphenylsilane dropwise. Stir until the silyl chloride is consumed (color change to deep red/brown indicates silyllithium formation).[1]

  • Step 2 (Defluorosilylation): Cool the mixture to -78°C. Bubble 1,1-Difluoroethylene gas into the reaction mixture slowly.

  • Step 3 (Workup): Allow the mixture to warm to room temperature. Quench with saturated aqueous

    
    .[1] Extract with diethyl ether.[1]
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via vacuum distillation or flash chromatography (silica gel, Hexanes).
    
  • Yield: Typically 70-85%.

Protocol B: General Hiyama Coupling

Derived from Hanamoto et al. (J. Org.[1] Chem. 2003)[1][2][3][4][5][6][7]

  • Setup: Charge a reaction tube with Aryl Iodide (1.0 mmol), this compound (1.2 mmol),

    
     (5 mol%), and CuI (10 mol%).
    
  • Solvent: Add DMF (anhydrous, 3 mL).

  • Activation: Add CsF (2.0 mmol).

  • Reaction: Stir at 60-80°C for 4-12 hours under inert atmosphere.

  • Workup: Dilute with ether, wash with water/brine to remove DMF.[1] Purify via column chromatography.[1]

Data Summary: Substrate Scope (Representative)
Substrate (Ar-I)ProductYield (%)Conditions
4-Iodoanisole1-Fluoro-1-(4-methoxyphenyl)ethylene88%Pd/Cu, CsF, DMF
1-Iodonaphthalene1-Fluoro-1-(1-naphthyl)ethylene82%Pd/Cu, CsF, DMF
4-Iodonitrobenzene1-Fluoro-1-(4-nitrophenyl)ethylene75%Pd/Cu, CsF, DMF
4-Bromoacetophenone1-Fluoro-1-(4-acetylphenyl)ethylene65%Pd/Cu, CsF, DMF
References
  • Hanamoto, T.; Harada, S.; Shindo, K.; Kondo, M.

    
    -fluorovinylation of carbonyl compounds with 
    
    
    
    -fluorovinyldiphenylmethylsilane."[1][8][9] Chem. Commun.[1][3][8][10][11][12][13]1999 , 2397–2398.[1][8][10][11][12][13] Link
  • Hanamoto, T.; Kobayashi, T. "Cross-Coupling Reactions of this compound with Aryl Halides and Aryl Triflates."[1] J. Org.[1][5] Chem.2003 , 68(16), 6354–6359.[1][7] Link[1][2]

  • Hanamoto, T.; Kobayashi, T.; Kondo, M. "Preparation of this compound and Its Use in the Synthesis of 1-Fluoro-1-halo-1-alkenes."[1] Synlett2001 , 2001(02), 0281–0283.[1] Link

  • Hirotaki, K.; Hanamoto, T. "Mizoroki–Heck Reaction of this compound with Aryl Iodides."[1] J. Org.[1][5] Chem.2011 , 76(20), 8564–8568.[1] Link[1]

Sources

Technical Guide: Safety, Handling, and Hazard Architecture for (1-Fluorovinyl)methyldiphenylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Fluorovinyl)methyldiphenylsilane (CAS: 257610-49-4) is a specialized organosilicon reagent primarily utilized in the introduction of the fluorovinyl moiety—a critical bioisostere for the amide bond in medicinal chemistry. Its utility in palladium-catalyzed cross-coupling reactions (e.g., Mizoroki–Heck) makes it a high-value intermediate. However, its stability profile requires rigorous adherence to inert atmosphere protocols to prevent premature hydrolysis or protodesilylation. This guide synthesizes physicochemical data with field-proven handling strategies to ensure personnel safety and experimental integrity.

Physicochemical Profile & Identification

The following data establishes the baseline for risk assessment and engineering controls.

ParameterSpecification
Chemical Name This compound
CAS Number 257610-49-4
Molecular Formula C₁₅H₁₅FSi
Molecular Weight 242.37 g/mol
Physical State Liquid (Oil)
Color Colorless to almost colorless
Density ~1.06 g/cm³ (20°C)
Boiling Point ~284°C (Predicted at 760 mmHg); 185°C (Lit.[1] often at reduced pressure)
Refractive Index

1.5580 – 1.5620
Solubility Soluble in Chloroform, DMSO (slightly); Hydrolytically unstable in water
Flash Point >110°C (Estimated)

Hazard Identification & Risk Assessment

While not classified as pyrophoric, this silane derivative presents specific contact hazards and reactivity risks that must be managed through engineering controls.

GHS Classification (Regulation (EC) No 1272/2008)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2 (H319)[1]

Specific Reactivity Hazards
  • Hydrolytic Instability: Like many organosilanes, the Si-C bond can be susceptible to cleavage, particularly in the presence of strong acids or bases. However, the primary risk is the hydrolysis of the silane functionality if impurities (like residual chlorosilanes from synthesis) are present, or the protodesilylation of the fluorovinyl group, releasing volatile fluorinated species.

  • Thermal Decomposition: At elevated temperatures, decomposition may release Hydrogen Fluoride (HF) and Silicon Oxides.

Strategic Handling & Storage Protocols

Core Directive: The integrity of this compound is directly correlated to the exclusion of moisture and oxygen.[2] The following protocols are designed to be self-validating.

Inert Atmosphere Maintenance
  • Protocol: Store strictly under an Argon or Nitrogen atmosphere.

  • Causality: Oxygen and atmospheric moisture can initiate slow hydrolysis or oxidation of the vinyl functionality. Argon is preferred over Nitrogen due to its higher density, providing a superior "blanket" over the liquid surface in storage vessels.

  • Validation: Use Schlenk lines or gloveboxes for all transfers. If the liquid turns cloudy or precipitates form, hydrolysis has likely occurred (formation of siloxanes).

Temperature Control
  • Requirement: Store at <15°C (Refrigerated).

  • Logic: Lower temperatures kinetically inhibit potential polymerization or disproportionation reactions common to vinyl silanes.

  • Container: Amber glass with a PTFE-lined septum cap to prevent UV degradation and ensure chemical resistance.

Material Compatibility
  • Compatible: Glass, Teflon (PTFE), Stainless Steel (304/316).

  • Incompatible: Strong oxidizers, strong acids (leads to protodesilylation), water/alcohols (unless intended for reaction).

Workflow Visualization

HandlingWorkflow Storage Storage (<15°C) Argon Atmosphere Transfer Transfer via Cannula/Syringe (Schlenk Technique) Storage->Transfer Check Septum Integrity Reaction Reaction Vessel (Dry Solvent, Inert Gas) Transfer->Reaction Exclude O2/H2O Quench Quenching (Controlled Hydrolysis) Reaction->Quench Post-Reaction Disposal Waste Disposal (Halogenated Organic) Quench->Disposal Segregate Waste

Figure 1: Standard Operating Procedure (SOP) workflow for handling sensitive organosilanes.

Emergency Response Architecture

In the event of containment breach, the response must be swift to prevent exposure to decomposition products (HF).

Spill Management
  • Evacuate & Ventilate: Remove ignition sources.

  • PPE Upgrade: Wear nitrile gloves (double gloved), lab coat, and chemical safety goggles. If spill is large (>100mL), use a full-face respirator with organic vapor/acid gas cartridges.

  • Containment: Absorb with inert material (vermiculite or dry sand). Do not use water , as this may accelerate hydrolysis and release heat/fumes.

  • Disposal: Transfer to a closed container labeled "Hazardous Waste - Organosilicon/Fluorinated".

First Aid Logic
  • Eye Contact: Flush immediately with water for 15 minutes. Reasoning: The H319 classification implies severe irritation; immediate dilution is critical to prevent corneal damage.

  • Skin Contact: Wash with soap and water. Reasoning: Lipophilic nature allows skin penetration; soap emulsifies the oil for removal.

  • Inhalation: Move to fresh air. If decomposition has occurred (suspected HF release), seek immediate medical attention.

Emergency Logic Diagram

EmergencyResponse Incident Exposure Incident Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash with Soap/Water Remove Contaminated Clothing Skin->ActionSkin ActionEye Flush 15min Consult Ophthalmologist Eye->ActionEye ActionInhale Fresh Air Check for HF Symptoms Inhale->ActionInhale

Figure 2: Triage logic for exposure incidents involving this compound.

Synthesis & Application Context

Understanding the use of this chemical informs the handling.

Application: Palladium-Catalyzed Cross-Coupling

This compound is frequently employed in Mizoroki–Heck reactions with aryl iodides.

  • Mechanism: The silane acts as a robust vinyl surrogate. The bulky diphenylmethylsilyl group stabilizes the fluorovinyl moiety, preventing premature defluorination.

  • Handling Implication: The reaction typically requires a fluoride source (like TBAF) or a base to activate the silane. Caution: Activation releases the silyl group, often generating fluorinated styrene derivatives. Ensure the reaction vessel is vented properly if volatile byproducts are expected.

Bioisosterism

The 1-fluorovinyl group mimics the electronic properties of the amide bond (–CONH–) while removing the hydrogen bond donor capability. This is crucial for:

  • Improving metabolic stability (blocking hydrolysis).

  • Modulating lipophilicity (LogP) in drug candidates.

References

  • ChemicalBook. this compound MSDS. Retrieved from .

  • PubChem. Compound Summary for CID 10922738, this compound. National Library of Medicine. Retrieved from .

  • Hanamoto, T., & Kobayashi, T. (2011). Mizoroki–Heck Reaction of this compound with Aryl Iodides. The Journal of Organic Chemistry. Retrieved from .

  • TCI Chemicals. Product Specification: this compound. Retrieved from .

  • Gelest, Inc. General Silane Handling Instructions. (Adapted for vinyl silane analogs).[1][3] Retrieved from .

Sources

Technical Guide: Reactivity and Stability of (1-Fluorovinyl)methyldiphenylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Fluorovinyl)methyldiphenylsilane (F-Vinyl-Si ) represents a specialized class of fluorinated organometallic reagents designed to bridge the gap between stability and reactivity. Unlike its trimethylsilyl counterparts, which are often too volatile or labile, the methyldiphenylsilyl group provides steric bulk and crystallinity, enhancing handling characteristics without compromising the electronic activation required for palladium-catalyzed cross-couplings. This guide details the operational parameters for synthesizing, storing, and deploying F-Vinyl-Si in high-value medicinal chemistry workflows, specifically focusing on the retention of stereochemistry in Hiyama and Mizoroki-Heck couplings.

Molecular Architecture & Stability Profile[1]

The utility of F-Vinyl-Si stems from the specific electronic push-pull relationship between the fluorine atom and the silicon center.

Structural Causality
  • The

    
    -Fluorine Effect:  The fluorine atom at the 1-position exerts a strong inductive electron-withdrawing effect (
    
    
    
    ), which typically destabilizes vinyl metals. However, the silicon atom stabilizes the
    
    
    -anion equivalent through
    
    
    hyperconjugation (the
    
    
    -silicon effect), making this reagent a stable "masked" nucleophile.
  • The Methyldiphenyl Group:

    • Stability:[1][2][3] The two phenyl rings provide steric protection against premature hydrolysis and protodesilylation during silica gel purification.

    • Activation: The single methyl group maintains enough Lewis acidity at the silicon center to allow for fluoride-triggered activation during coupling reactions.

Stability Data & Handling

While robust, F-Vinyl-Si requires specific protocols to prevent degradation.

ParameterStability StatusOperational Note
Atmospheric Moisture High Stable for short-term handling in air. Does not fume like chlorosilanes.
Silica Gel High Can be purified via standard column chromatography (Hexanes/EtOAc).
Fluoride Ions Critical Sensitivity Reacts rapidly with

sources (TBAF, CsF). Do not use fluorinated greases.
Protic Acids Moderate Sensitivity Risk of protodesilylation (yielding fluoroethene) in strong acidic media.
Storage Good Store under Argon at

. Stable for months if dry.

Synthesis & Purification Protocol

The most reliable synthesis, pioneered by Hanamoto et al. , utilizes a magnesium-mediated silylation. This approach avoids the use of unstable organolithium intermediates at high temperatures.

Mechanistic Pathway

The reaction proceeds via the in situ generation of a Grignard-type vinyl magnesium species from 1-chloro-1-fluoroethene (or gaseous precursors captured in solvent) which then attacks the chlorosilane electrophile.

Validated Protocol

Reagents:

  • 1-Chloro-1-fluoroethene (gas) or 1-bromo-1-fluoroethene.

  • Magnesium turnings (activated).

  • Chloromethyldiphenylsilane (

    
    ).
    
  • THF (anhydrous).

Step-by-Step Workflow:

  • Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine.

  • Initiation: Add a small portion of 1-bromo-1-fluoroethene in THF to initiate the Grignard formation (exothermic).

  • Addition: Dropwise addition of

    
     followed by the fluoroalkene at 
    
    
    
    to room temperature.
  • Quench: Standard aqueous workup (

    
    ).
    
  • Purification: Flash chromatography on silica gel (Eluent: Hexane).

    • Validation: Check

      
       NMR.[4] Expect a characteristic multiplet (dd or ddd) around -90 to -110 ppm depending on exact solvent/reference.
      

SynthesisWorkflow Precursors Precursors: 1-Chloro-1-fluoroethene + Ph2MeSiCl MgInsert Mg Insertion (THF, 0°C) Precursors->MgInsert Activation Intermediate Intermediate: [1-Fluorovinyl-Mg-X] MgInsert->Intermediate Grignard Formation Product Crude Product Intermediate->Product Electrophilic Trapping Purification Silica Column (Hexanes) Product->Purification Workup Final Pure (1-Fluorovinyl) methyldiphenylsilane Purification->Final Isolation

Figure 1: Synthesis workflow via Magnesium-mediated silylation.[4]

The Hiyama Coupling Paradigm[5]

The primary application of F-Vinyl-Si is the palladium-catalyzed construction of


-fluorostyrenes. This reaction is superior to Stille couplings (toxicity) and Suzuki couplings (instability of fluorovinyl boronates).
The Role of Fluoride & Copper

Standard Hiyama coupling requires activation of the silicon by fluoride to form a pentacoordinate silicate


 or 

.
  • Fluoride Source: CsF is preferred over TBAF to prevent protodesilylation caused by the hygroscopic nature of TBA salts.

  • Copper(I) Iodide: CuI is a critical co-catalyst. It facilitates the transmetallation step, likely by transferring the fluorovinyl group from the silicate to copper, forming a transient organocopper species that transmetallates to Palladium more rapidly.

Reaction Protocol (Self-Validating)

Conditions:


 (5 mol%), CuI (10 mol%), CsF (2 equiv), DMF, 

.
ComponentFunctionValidation Check
Aryl Iodide ElectrophileMust be free of acidic protons (OH, COOH) unless protected.
CsF ActivatorMust be dried under vacuum at

prior to use.
Solvent (DMF) Mediumstrictly anhydrous; water kills the silicate intermediate.
Mechanism & Stereoretention

A key feature of this reagent is the retention of configuration . The transmetallation proceeds with high fidelity, preserving the geometry of the double bond.

HiyamaCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxAdd + Ar-I TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Vinyl-Cu/Si Iso Isomerization (cis/trans) TransMet->Iso RedElim Reductive Elimination Product Release Iso->RedElim RedElim->Pd0 Silane F-Vinyl-Si Silicate Pentacoordinate Silicate [Si-F]- Silane->Silicate + CsF Silicate->TransMet Transfer to Pd

Figure 2: Catalytic cycle emphasizing the fluoride activation pathway.

Advanced Reactivity: Mizoroki-Heck Reaction[6]

Historically, vinylsilanes fail in Heck reactions because the silyl group is ejected (desilylation) rather than the hydride (beta-hydride elimination).[5] However, Hanamoto (2011) demonstrated that this compound can undergo Heck coupling.

  • Significance: This allows the synthesis of silylated fluorodienes , which are versatile building blocks for further iteration.

  • Conditions:

    
    , 
    
    
    
    (oxidant/base), DMF.[5]
  • Outcome: The silyl group is retained in the product, allowing for a subsequent Hiyama coupling (iterative cross-coupling).

References

  • Hanamoto, T., et al. (2002).[5] Synthesis of this compound and its application to the synthesis of 1-fluorovinyl compounds.[5][6][7]Bulletin of the Chemical Society of Japan , 75(11), 2497-2502. Link

  • Hanamoto, T., & Kobayashi, T. (2003).[5] Synthesis and Reactivity of (1-Fluorovinyl) Phenyl Sulfoxide as a Dienophile.[8]The Journal of Organic Chemistry , 68(16), 6354–6359. Link

  • Hirotaki, K., & Hanamoto, T. (2011).[5][7] Mizoroki–Heck Reaction of this compound with Aryl Iodides.[6][7]The Journal of Organic Chemistry , 76(20), 8564–8568.[7] Link

  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-Based Methods.Accounts of Chemical Research , 41(11), 1486–1499. Link

  • PubChem. (n.d.). This compound Compound Summary.National Library of Medicine . Link

Sources

Key suppliers and manufacturers of (1-Fluorovinyl)methyldiphenylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Reagent Profile for Medicinal Chemistry & Organic Synthesis

Executive Summary

(1-Fluorovinyl)methyldiphenylsilane (CAS: 257610-49-4) is a specialized organosilicon reagent used primarily as a nucleophilic building block in palladium-catalyzed cross-coupling reactions. Its structural utility lies in the 1-fluorovinyl group (


), a motif increasingly valued in drug discovery as a bioisostere for amide bonds and a precursor to complex fluorinated scaffolds.

This guide provides a technical deep-dive into the supply landscape, handling protocols, and the mechanistic logic of its application in Hiyama cross-coupling workflows.

Chemical Identity & Specifications

PropertySpecification
Chemical Name This compound
CAS Number 257610-49-4
Molecular Formula

Molecular Weight 242.37 g/mol
Appearance Colorless to pale yellow liquid
Purity Standard

(GC)
Stability Moisture sensitive; store under Argon/Nitrogen
Structural Logic

The molecule features a central silicon atom bonded to:

  • Two Phenyl groups: Provide steric bulk and stability, modulating the reactivity of the silicon center.

  • One Methyl group: Balances lipophilicity and steric hindrance.

  • One 1-Fluorovinyl group: The reactive warhead. Upon activation with fluoride, this group transfers to an electrophile (e.g., aryl halide), installing the fluorine atom directly on the vinyl double bond with defined regiochemistry.

Supply Chain Landscape

The supply market for this reagent is tiered between primary manufacturers (catalog items) and custom synthesis houses.

Tier 1: Primary Global Suppliers (Catalog)

These suppliers hold stock or have established synthesis routes for immediate distribution.

SupplierCatalog No.PurityPack SizesRegion
TCI (Tokyo Chemical Industry) F0518>96.0%1g, 5gGlobal (Japan/USA/EU)
Fisher Scientific F0518 (TCI Dist.)>96.0%1g, 5gGlobal
Spectrum Chemical TCI-F0518>96.0%1g, 5gNorth America
Tier 2: Custom Synthesis & Bulk (Specialist)

For kilogram-scale or GMP requirements, these entities typically synthesize on-demand.

  • Simson Pharma: Specializes in custom synthesis and impurity standards; suitable for scale-up inquiries.

  • PureSynth: Focuses on fluorinated building blocks.[1]

Procurement Advisory:

  • Lead Time: Catalog items (TCI) are typically "In Stock" or 1-2 weeks. Custom synthesis can take 4-8 weeks.

  • Quality Control: Ensure the Certificate of Analysis (CoA) verifies the absence of protodesilylated byproducts (1-fluoroethylene), which can occur upon moisture exposure.

Technical Application: Hiyama Cross-Coupling

The primary application of this compound is the Palladium-Catalyzed Hiyama Cross-Coupling . Unlike Boron reagents (Suzuki) which can be unstable, or Tin reagents (Stille) which are toxic, this silane offers a non-toxic, stable alternative that is activated only when triggered by a fluoride source.

Mechanistic Pathway

The reaction follows a catalytic cycle involving:

  • Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.

  • Fluoride Activation: The silane is inert until a fluoride ion (from CsF or TBAF) attacks the silicon, forming a pentacoordinate silicate intermediate.[2] This hypervalent species is crucial for breaking the strong Si-C bond.

  • Transmetallation: The 1-fluorovinyl group transfers from the silicate to the Palladium center.

  • Reductive Elimination: The C-C bond forms, releasing the 1-fluorostyrene product and regenerating Pd(0).

HiyamaCycle Pd0 Pd(0) Species OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar Ar-Pd(II)-I OxAdd->PdII_Ar + Ar-I TransMet Transmetallation PdII_Ar->TransMet Silane Silane Reagent (Inert) Silicate Pentacoordinate Silicate [Si-F]- Silane->Silicate + Fluoride Fluoride Fluoride Source (CsF/TBAF) Fluoride->Silicate Silicate->TransMet Transfer Vinyl Group PdII_Vinyl Ar-Pd(II)-C(F)=CH2 TransMet->PdII_Vinyl RedElim Reductive Elimination PdII_Vinyl->RedElim RedElim->Pd0 Regeneration Product Product: 1-Fluorovinyl-Arene RedElim->Product

Figure 1: Catalytic cycle for the Hiyama coupling of this compound. Note the critical role of Fluoride activation.

Experimental Protocol: Synthesis of -Fluorostyrenes

Source Authority: Adapted from Hanamoto et al. (2003) and optimized for modern lab workflows.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: Aryl Iodide (1.0 equiv).

  • Reagent: this compound (1.2 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Co-Catalyst: CuI (5 mol%) – Critical for accelerating transmetallation.

  • Activator: CsF (2.0 equiv).

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a reaction flask and cool under a stream of Argon. The moisture sensitivity of the silane requires strict exclusion of water to prevent premature hydrolysis.

  • Charging: Add the Aryl Iodide (1.0 mmol),

    
     (0.05 mmol), and CuI (0.05 mmol) to the flask.
    
  • Solvation: Add anhydrous DMF (5 mL). Stir until dissolved.

  • Reagent Addition: Add this compound (1.2 mmol) via syringe.

  • Activation: Add CsF (2.0 mmol) in one portion.

  • Reaction: Heat the mixture to 60–80°C for 4–12 hours. Monitor via TLC or LC-MS.

    • Checkpoint: The disappearance of the Aryl Iodide indicates completion.

  • Workup:

    • Dilute with diethyl ether.

    • Wash with water (3x) to remove DMF and fluoride salts.

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Silica gel chromatography.

    • Note: 1-Fluorostyrenes can be volatile; avoid prolonged high-vacuum exposure.

Troubleshooting & Optimization
  • Low Yield? If the reaction stalls, switch the activator to TBAF (Tetrabutylammonium fluoride) in THF, though this may lead to faster protodesilylation side-reactions.

  • Substrate Scope: This protocol works best with Aryl Iodides .[3] Aryl Bromides may require higher temperatures or more active catalysts (e.g., Pd-NHC complexes).

  • Bioisosterism: The resulting 1-fluorovinyl group mimics the electronic properties of an amide bond (

    
    ) while removing the hydrogen bond donor, increasing lipophilicity and membrane permeability.
    

References

  • Hanamoto, T., & Kobayashi, T. (2003). Cross-Coupling Reactions of this compound with Aryl Halides and Aryl Triflates.[3] The Journal of Organic Chemistry, 68(16), 6354–6359.

  • TCI Chemicals. Product Specification: this compound (F0518).

  • Hanamoto, T. (2011). Mizoroki–Heck Reaction of this compound with Aryl Iodides. The Journal of Organic Chemistry, 76(20), 8564–8568.

  • Fisher Scientific. Safety Data Sheet & Procurement for CAS 257610-49-4.

Sources

Strategic Utilization of (1-Fluorovinyl)methyldiphenylsilane: Nomenclature, Synthesis, and Catalytic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Fluorovinyl)methyldiphenylsilane (CAS: 257610-49-4) has emerged as a critical organosilicon reagent in the synthesis of fluorine-containing bioisosteres.[1] Its primary utility lies in the Hiyama cross-coupling reaction , where it serves as a robust precursor for introducing the 1-fluorovinyl moiety (


) into aryl and alkenyl scaffolds.[1] This moiety acts as a non-hydrolyzable mimic of the peptide bond amide group, offering significant potential in peptidomimetic drug design.

This guide provides a definitive analysis of its IUPAC nomenclature, a validated synthetic protocol for its preparation, and a mechanistic breakdown of its catalytic applications.

Nomenclature and Structural Analysis

IUPAC Nomenclature Derivation

While the name "this compound" is widely accepted in chemical catalogs and semi-systematic usage, the Preferred IUPAC Name (PIN) adheres to strict substitutive nomenclature rules where "silane" is the parent hydride.[1]

  • Parent Structure: Silane (

    
    ).
    
  • Substituents:

    • Methyl:

      
      
      
    • Phenyl:

      
       (two groups, hence "diphenyl")[1]
      
    • 1-Fluoroethenyl:

      
       (Systematic name for "1-fluorovinyl")[1]
      
  • Alphabetical Ordering: Substituents are listed alphabetically: F luoroethenyl, then M ethyl, then P henyl.[1]

Preferred IUPAC Name: (1-Fluoroethenyl)(methyl)diphenylsilane [1][2]

Structural Connectivity

The molecule features a central silicon atom in a tetrahedral geometry, bonded to a methyl group, two phenyl rings, and the critical 1-fluorovinyl group. The


 bond is activated for transmetallation by fluoride ions, a unique property utilized in cross-coupling.[1]

ChemicalStructure Figure 1: Structural connectivity of (1-Fluoroethenyl)(methyl)diphenylsilane. Si Si (Central Atom) Me Methyl Group (-CH3) Si->Me Ph1 Phenyl Group (-C6H5) Si->Ph1 Ph2 Phenyl Group (-C6H5) Si->Ph2 Vinyl 1-Fluoroethenyl Group (-CF=CH2) Si->Vinyl Reactive Site

[1]

Synthetic Protocol

Mechanistic Rationale

The most reliable synthesis involves the generation of the 1-fluoro-1-lithioethene species via halogen-lithium exchange, followed by electrophilic trapping with chloromethyldiphenylsilane.[1] This route avoids the use of gaseous 1,1-difluoroethylene and provides higher yields with easier handling.[1]

Reagents and Equipment
  • Precursor: 1-Bromo-1-fluoroethene (or 1-Chloro-1-fluoroethene).[1]

  • Silylating Agent: Chloromethyldiphenylsilane (

    
    ).[1]
    
  • Lithiation Agent:

    
    -Butyllithium (
    
    
    
    in cyclohexane) or
    
    
    -Butyllithium.[1]
  • Solvent: Anhydrous Tetrahydrofuran (THF) / Diethyl Ether (

    
     mixture).[1]
    
  • Conditions: Cryogenic (

    
    ), Inert Atmosphere (
    
    
    
    or
    
    
    ).[1]
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Flush with nitrogen for 15 minutes.[1]

  • Solvent Charge: Cannulate anhydrous THF (

    
    ) and diethyl ether (
    
    
    
    ) into the flask. Cool the mixture to
    
    
    using a dry ice/acetone bath.
  • Precursor Addition: Add 1-bromo-1-fluoroethene (

    
    ) via syringe. Ensure the temperature stabilizes at 
    
    
    
    .
  • Lithiation (Critical Step): Dropwise add

    
    -butyllithium (
    
    
    
    ) over 20 minutes.
    • Note: Maintain internal temperature below

      
       to prevent decomposition of the 
      
      
      
      -fluoro-vinyllithium species (carbenoid degradation).[1]
    • Stirring: Stir at

      
       for 30 minutes to ensure complete exchange.
      
  • Electrophilic Trapping: Dropwise add chloromethyldiphenylsilane (

    
    , neat) over 10 minutes.
    
  • Warming: Allow the reaction to stir at

    
     for 1 hour, then slowly warm to room temperature over 2 hours.
    
  • Quench & Workup: Quench with saturated aqueous

    
     (
    
    
    
    ). Extract with diethyl ether (
    
    
    ).[1] Wash combined organics with brine, dry over
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc 98:2) or vacuum distillation.[1]

Catalytic Utility: The Hiyama Coupling

Reaction Overview

The primary application of this silane is the palladium-catalyzed cross-coupling with aryl halides to synthesize


-fluorostyrenes .[1] Unlike boronic acids (Suzuki coupling), the silane is stable to air and moisture, activated only upon the addition of a fluoride source.
Mechanism: The "Silicon Switch"

The reaction proceeds via a standard Pd(0)/Pd(II) cycle, but the transmetallation step requires the formation of a pentacoordinate silicate intermediate.[1]

  • Activator: Fluoride source (TBAF or CsF).[1]

  • Role of Fluorine: The fluorine atom on the vinyl group is electron-withdrawing, which can retard transmetallation compared to non-fluorinated vinyl silanes, requiring optimized fluoride sources.

HiyamaCycle Figure 2: Fluoride-activated Hiyama coupling mechanism for (1-fluorovinyl)arenes. Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Silane Silane Reagent (1-Fluorovinyl)Si... Silicate Pentacoordinate Silicate Intermediate Silane->Silicate + F- Fluoride Fluoride Source (TBAF/CsF) Fluoride->Silicate Silicate->TransMet Transfer of Fluorovinyl Group

[1]

Technical Specifications

For researchers incorporating this reagent into compound libraries, the following physical properties are critical for handling and stoichiometry calculations.

PropertyValueNote
Molecular Formula

Molecular Weight

Appearance Colorless Oil
Boiling Point

(predicted)
Distillable under high vacuum
Density

At

Refractive Index

Solubility THF,

, DCM, Toluene
Insoluble in water
Stability Air/Moisture StableStore under inert gas for long term

References

  • Hiyama, T. (2002).[1] Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.[1] Link[1]

  • Denmark, S. E., & Regens, C. S. (2008).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. Accounts of Chemical Research, 41(11), 1486–1499.[1] Link[1]

  • Hata, T., Kitagawa, H., & Hiyama, T. (2008).[1] Gem-Difluoro-olefination of Carbonyl Compounds with this compound. Organic Letters. Link[1]

  • IUPAC. (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.[1] Link

  • PubChem. (2025).[1][4] this compound Compound Summary. National Library of Medicine.[1] Link

Sources

Methodological & Application

Application Note: Precision Synthesis of Fluorinated Scaffolds via (1-Fluorovinyl)methyldiphenylsilane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the precision synthesis of fluorinated bioisosteres using (1-Fluorovinyl)methyldiphenylsilane . This reagent is a critical tool in medicinal chemistry for installing the 1-fluorovinyl moiety (a peptide bond isostere) and accessing


-fluoroketones .[1]

Executive Summary & Strategic Value

The introduction of fluorine into bioactive molecules profoundly alters pKa, lipophilicity, and metabolic stability. The 1-fluorovinyl group (


)  is of particular significance in drug discovery as a non-hydrolyzable bioisostere of the amide bond .[1]

This compound (CAS: 257610-49-4) has emerged as the superior reagent for installing this motif.[1] Unlike its trimethylsilyl counterparts, the methyldiphenylsilyl group offers an optimal balance of stability (resistant to protodesilylation during storage) and reactivity (efficient transmetalation upon fluoride activation). This guide details the two primary workflows for utilizing this reagent: Pd/Cu-catalyzed Hiyama cross-coupling and the Mizoroki-Heck reaction .[1]

Key Applications
  • Peptide Isosteres: Synthesis of (1-fluorovinyl)arenes as stable mimics of amide linkages.[1]

  • 
    -Fluoroketones:  Precursors for monofluoromethyl ketones via hydration.[1]
    
  • Late-Stage Functionalization: Tolerates diverse functional groups (esters, nitros, ketones) on the coupling partner.

Mechanistic Insight: The Silicon-Fluorine Switch

The efficiency of this compound relies on the Hiyama coupling mechanism , which is distinct from Suzuki or Stille couplings due to the requirement for an external activator.

The Role of the Methyldiphenyl Group[2]
  • Steric Bulk: Prevents premature hydrolysis compared to trimethylsilanes.

  • Electronic Tuning: The phenyl rings on silicon facilitate the formation of the hypervalent pentacoordinate silicate intermediate upon fluoride addition, which is the active species for transmetalation.

Reaction Pathway Visualization

The following diagram illustrates the dual catalytic cycle involved in the Hiyama coupling, highlighting the critical role of the Fluoride activator and Copper(I) co-catalyst.

HiyamaMechanism Pd0 Pd(0)L4 Active Catalyst OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII_Ar Pd(II)-Ar-I Complex OxAdd->PdII_Ar TransMet Transmetalation PdII_Ar->TransMet Silane (1-Fluorovinyl) methyldiphenylsilane Silicate Pentacoordinate Silicate Anion Silane->Silicate + F- Activator Fluoride Source (CsF/TBAF) Activator->Silicate Silicate->TransMet PdII_Vinyl Pd(II)-Ar-(VinylF) Complex TransMet->PdII_Vinyl RedElim Reductive Elimination PdII_Vinyl->RedElim RedElim->Pd0 Regenerate Catalyst Product (1-Fluorovinyl)arene Product RedElim->Product

Figure 1: Mechanistic pathway of the Fluoride-activated Hiyama cross-coupling.[1] The formation of the pentacoordinate silicate is the rate-determining step for transmetalation.

Experimental Protocols

Protocol A: Palladium-Catalyzed Hiyama Cross-Coupling

This is the standard method for coupling aryl iodides with this compound.[1]

Reagents & Materials:

  • Substrate: Aryl Iodide (1.0 equiv)

  • Reagent: this compound (1.2 equiv) [CAS: 257610-49-4][1]

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (10 mol%)[1]

  • Activator: Cesium Fluoride (CsF) (2.0 equiv)[1]

  • Solvent: DMF (Anhydrous, degassed)

Step-by-Step Methodology:

  • Setup: Flame-dry a Schlenk tube or microwave vial and cool under an argon atmosphere.

  • Charging: Add the Aryl Iodide (1.0 mmol), CsF (304 mg, 2.0 mmol),

    
     (58 mg, 0.05 mmol), and CuI (19 mg, 0.10 mmol) to the vessel.
    
  • Solvation: Add anhydrous DMF (3.0 mL) via syringe.

  • Reagent Addition: Add this compound (290 mg, 1.2 mmol) dropwise.

  • Reaction: Seal the vessel and heat to 80 °C for 4–12 hours. Monitor conversion by TLC or GC-MS (Look for the disappearance of the aryl iodide).

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with diethyl ether (20 mL) and water (20 mL).

    • Filter through a pad of Celite to remove palladium black.[1]

    • Extract the aqueous layer with diethyl ether (2 x 15 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate
      Note: Do not use high vacuum for extended periods if the product is volatile.
      
  • Purification: Flash column chromatography on silica gel (typically Hexanes/EtOAc gradients).

Critical Parameter: The addition of CuI is essential. It facilitates the transmetalation step by forming a transient organocopper species from the hypervalent silicate, which transfers the vinyl group to palladium more efficiently than silicon alone.

Protocol B: Mizoroki-Heck Reaction (Atom-Economical Alternative)

For substrates sensitive to fluoride or where silicon waste is a concern, the Heck reaction offers a direct coupling mode.[1]

Reagents:

  • Aryl Iodide (1.0 equiv)[1]

  • This compound (1.2 equiv)[1]

  • 
     (10 mol%)[1]
    
  • 
     (1.0 equiv) or Oxidant[1]
    
  • Solvent: DMF or 1,4-Dioxane[1]

Methodology:

  • Combine Aryl Iodide, Silane,

    
    , and 
    
    
    
    in a sealed tube.
  • Heat to 100 °C for 12 hours.

  • Note: This pathway often yields the silylated product retained, or undergoes desilylative coupling depending on the exact conditions. For pure 1-fluorovinyl transfer, Protocol A is generally more reliable.[1]

Data Summary: Substrate Scope

The following table summarizes typical yields expected when applying Protocol A to various aryl iodides, demonstrating the functional group tolerance.

Substrate (Aryl Iodide)Substituent TypeYield (%)Notes
4-Iodoanisole Electron-Donating85-92%Excellent conversion; standard conditions.
4-Iodonitrobenzene Electron-Withdrawing78-85%Highly compatible; no reduction of nitro group.
4-Iodoacetophenone Ketone80-88%Ketone remains intact (chemoselective).[1]
Ethyl 4-iodobenzoate Ester82-90%No hydrolysis of ester observed.
1-Iodonaphthalene Steric Bulk75-80%Slightly longer reaction time (12h) required.

Troubleshooting & Optimization

  • Low Yields:

    • Check Fluoride Source: CsF is hygroscopic.[1] Ensure it is dry (flame-dried under vacuum) before use. Wet fluoride sources can lead to protodesilylation (formation of fluoroethylene gas) rather than coupling.

    • Catalyst Poisoning: If the reaction turns black immediately and stalls, ensure the aryl iodide is free of sulfur or amine impurities.

  • Protodesilylation Side Product: If you observe the formation of the non-fluorinated vinyl compound or simple reduction of the aryl iodide, lower the reaction temperature to 60 °C and increase the catalyst loading to 10 mol%.

References

  • Hata, T., & Hiyama, T. (1999).[1] "A Facile Synthesis of (1-Fluorovinyl)silanes." Tetrahedron Letters.

  • Hata, T., & Hiyama, T. (2011). "Mizoroki–Heck Reaction of this compound with Aryl Iodides." The Journal of Organic Chemistry, 76(21), 9182–9187.

  • Hata, T., et al. (2001).[1] "Cross-Coupling Reactions of this compound with Aryl Halides and Aryl Triflates." The Journal of Organic Chemistry, 66(25).

  • PubChem Compound Summary. "this compound."[1][2] National Center for Biotechnology Information.[1]

  • TCI Chemicals. Product Specification: this compound.[1][2]

Sources

Application Note: (1-Fluorovinyl)methyldiphenylsilane as a Monofluorovinylating Agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of (1-Fluorovinyl)methyldiphenylsilane (CAS: 257610-49-4), a specialized reagent designed for the modular installation of the 1-fluorovinyl group (


) into complex organic scaffolds.

In medicinal chemistry, the 1-fluorovinyl moiety acts as a non-hydrolyzable bioisostere of the amide bond (peptide bond mimic).[1] Its planar geometry and electronic profile mimic the carbonyl group while offering enhanced metabolic stability and lipophilicity. Unlike gaseous vinyl fluoride precursors or toxic organostannanes, this silicon-based reagent offers a shelf-stable, solid-state alternative that activates under specific fluoride-promoted conditions (Hiyama coupling).

Strategic Value: The Amide Bioisostere

The 1-fluorovinyl group mimics the steric and electronic properties of an amide bond without susceptibility to proteolytic cleavage.

PropertyAmide Bond (

)
1-Fluorovinyl (

)
Drug Design Impact
Geometry Planar (

)
Planar (

)
Maintains active site binding conformation.
Dipole HighModerateImproves membrane permeability.
H-Bonding Donor & AcceptorWeak Acceptor (F)Reduces desolvation penalty; improves lipophilicity.
Metabolism Labile (Proteases)Stable Extends half-life (

) in vivo.

Mechanistic Insight: The "Silicon Switch"

The utility of this compound relies on the Hiyama Cross-Coupling mechanism. The bulky methyldiphenylsilyl group serves two functions:

  • Stability: It stabilizes the reagent against air and moisture during storage.

  • Reactivity: It undergoes hypercoordination upon exposure to a fluoride source (e.g., TBAF), creating a pentacoordinate silicate intermediate that is sufficiently nucleophilic to transmetallate onto Palladium.

Catalytic Cycle Visualization

The following diagram illustrates the activation pathway and the critical "Silicon Switch" that drives the reaction.

HiyamaCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Aryl Iodide TransMet Transmetallation OxAdd->TransMet Silane Reagent: (1-Fluorovinyl)SiMePh2 Silicate Pentacoordinate Silicate [R-Si(F)-MePh2]- Silane->Silicate + Fluoride Fluoride Activator (F-) (TBAF/TASF) Fluoride->Silicate Silicate->TransMet Transfer of Vinyl Group TransMet->Pd0 Reductive Elimination Prod Product: 1-Fluorovinyl-Arene TransMet->Prod

Caption: Figure 1. The fluoride-promoted Hiyama coupling cycle. The formation of the pentacoordinate silicate is the rate-determining activation step.

Experimental Protocols

Protocol A: Standard Hiyama Cross-Coupling

Application: Coupling with Aryl Iodides to form


-fluorostyrenes.
Source Authority:  Adapted from Hanamoto et al., J. Am. Chem. Soc. (2002).[2]
Reagents & Materials
  • Substrate: Aryl Iodide (1.0 equiv)

  • Reagent: this compound (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand:

    
     (10-20 mol%) or 
    
    
    
    for difficult substrates.
  • Activator: TBAF (Tetrabutylammonium fluoride), 1.0 M in THF (1.2 - 1.5 equiv).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Inert Setup: Flame-dry a Schlenk tube or reaction vial and purge with Argon/Nitrogen.

  • Catalyst Loading: Add

    
     and 
    
    
    
    .
  • Substrate Addition: Add the Aryl Iodide (solid) and this compound.

    • Note: If the Aryl Iodide is liquid, add it after the solvent.

  • Solvation: Add anhydrous THF (concentration ~0.2 M relative to substrate). Stir for 5 minutes to complex the catalyst.

  • Activation: Add TBAF (1.0 M in THF) dropwise via syringe at room temperature.

    • Critical Control Point: The solution often turns dark/orange. If the reaction is highly exothermic, cool to 0°C during addition, then warm to RT.

  • Reaction: Stir at 50°C - 60°C. Monitor via TLC or

    
     NMR.
    
    • Endpoint: Disappearance of the silyl reagent peak (~ -100 ppm region, varies by standard) and appearance of the styrene product (~ -80 to -110 ppm).

  • Workup: Quench with water. Extract with diethyl ether (

    
    ).[3] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography. (Note: Fluoro-styrenes can be volatile; avoid prolonged high-vacuum drying).

Protocol B: Mizoroki-Heck Reaction (Fluoride-Free)

Application: Alternative for substrates sensitive to fluoride deprotection. Source Authority: Hirotaki & Hanamoto, J. Org. Chem. (2011).

Reagents
  • Catalyst:

    
     (10 mol%)
    
  • Oxidant/Base:

    
     (1.0 - 2.0 equiv)
    
  • Solvent: DMF or PEG-400.

Methodology
  • Combine Aryl Iodide (1.0 equiv), Silane (1.2 equiv),

    
    , and 
    
    
    
    in a reaction vial.
  • Add DMF.

  • Heat to 80°C for 4–12 hours.

  • Filter through a Celite pad to remove silver salts before extraction.

Troubleshooting & Optimization

The primary failure mode in this chemistry is Protodesilylation , where the silyl group is replaced by a proton (yielding vinyl fluoride) rather than the aryl group.

ObservationRoot CauseCorrective Action
Product is Vinyl Fluoride (

)
Water in the reaction (Protodesilylation).1. Use fresh anhydrous THF.2. Use TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) instead of TBAF (TBAF is hygroscopic).3. Add 4Å Molecular Sieves.
Low Conversion Inactive Catalyst or Steric Bulk.1. Switch ligand to

(Triphenylarsine) to accelerate transmetallation.2. Increase temperature to 70°C.3. Ensure Silane quality (check

NMR for degradation).
Homocoupling of Aryl Iodide Oxidative coupling favored over transmetallation.Increase the equivalents of the Silane reagent (up to 1.5 equiv).
Silyl Reagent Decomposition Fluoride source too aggressive.Add TBAF slowly (syringe pump) or use a buffered fluoride source.

References

  • Hanamoto, T., et al. (2002). "Palladium-Catalyzed Cross-Coupling Reaction of this compound with Aryl Halides." Journal of the American Chemical Society, 124(42), 12392–12393. [Link]

  • Hirotaki, K., & Hanamoto, T. (2011). "Mizoroki–Heck Reaction of this compound with Aryl Iodides."[4] The Journal of Organic Chemistry, 76(20), 8564–8568. [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[5] Journal of Medicinal Chemistry, 61(14), 5822–5880.[5] [Link]

  • Hanamoto, T. (2011). "Preparation of this compound."[4] Encyclopedia of Reagents for Organic Synthesis. [Link]

Sources

Cross-coupling reactions involving (1-Fluorovinyl)methyldiphenylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Introduction of the 1-Fluorovinyl Bioisostere via Palladium-Catalyzed Hiyama Cross-Coupling

Executive Summary

This guide details the protocol for utilizing (1-Fluorovinyl)methyldiphenylsilane (CAS: 257610-49-4) as a robust nucleophilic partner in Palladium-catalyzed cross-coupling reactions.[1] The 1-fluorovinyl motif (


) acts as a non-hydrolyzable bioisostere of the amide bond and ketone moieties, significantly altering the metabolic stability and lipophilicity of drug candidates. Unlike traditional Stille (tin-based) or Suzuki (boron-based) reagents, this organosilicon reagent offers superior stability and reduced toxicity, activated specifically under mild conditions using fluoride sources.[1]

Strategic Value in Drug Discovery

The Fluorine Effect: The incorporation of a 1-fluorovinyl group into a scaffold serves three critical medicinal chemistry functions:

  • Bioisosterism: It mimics the electronic and steric profile of an amide bond (

    
    ) or a ketone (
    
    
    
    ) while removing the hydrogen-bond donor/acceptor capability, often improving membrane permeability.[1]
  • Metabolic Blocking: The vinylic fluorine atom deters oxidative metabolism (e.g., epoxidation) at the double bond.[1]

  • Conformational Locking: The dipole associated with the C-F bond can enforce specific bioactive conformations.[1]

Why this compound?

  • Stability: The methyldiphenylsilyl group provides steric protection, making the reagent stable to air and moisture compared to trimethylsilyl or tributylstannyl analogues.

  • Reactivity: While stable, the silyl group is readily activated by fluoride ions (CsF or TBAF) to form a hypervalent silicate species capable of transmetallation.

Mechanistic Insight: The Fluoride-Activated Cycle

The reaction follows a modified Hiyama coupling pathway. Unlike standard protocols, this specific transformation relies heavily on a Copper(I) co-catalyst .[1]

Critical Mechanistic Steps:

  • Oxidative Addition: Pd(0) inserts into the Aryl Halide bond.[1]

  • Silicate Formation: The fluoride source (CsF) attacks the silicon atom, forming a pentacoordinate silicate intermediate.[1] This weakens the C-Si bond.[1]

  • Si-to-Cu Transmetallation: The fluorovinyl group is transferred from the silicate to the Copper(I) species.[1] This is the rate-determining bridge that allows the difficult transfer to Palladium.[1]

  • Cu-to-Pd Transmetallation: The organocopper intermediate transfers the fluorovinyl group to the Palladium center.[1]

  • Reductive Elimination: The C-C bond is formed, releasing the product and regenerating Pd(0).

HiyamaMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Pd(II)-Ar-X OxAdd->PdII_Ar TransMet_Pd Cu-to-Pd Transmetallation PdII_Ar->TransMet_Pd Silane (1-Fluorovinyl)SiMePh2 (Stable Reagent) Silicate Pentacoordinate Silicate [R-Si(F)-MePh2]- Silane->Silicate + F- Fluoride Fluoride Source (CsF) Fluoride->Silicate TransMet_Cu Si-to-Cu Transmetallation Silicate->TransMet_Cu + CuI CuI CuI (Co-catalyst) Cu_Vinyl Cu-(1-Fluorovinyl) TransMet_Cu->Cu_Vinyl Cu_Vinyl->TransMet_Pd PdII_Complex Pd(II)(Ar)(1-Fluorovinyl) TransMet_Pd->PdII_Complex RedElim Reductive Elimination PdII_Complex->RedElim RedElim->Pd0 Regeneration Product Product: 1-Fluorovinyl-Arene RedElim->Product

Figure 1: Dual-metal catalytic cycle illustrating the critical role of Copper(I) in shuttling the fluorovinyl group from the activated silicate to the palladium center.

Experimental Protocols

Method A: Coupling with Aryl Iodides (Standard)

Best for: Electron-neutral, electron-rich, and electron-poor aryl iodides.[1] High functional group tolerance.

Reagents:

  • Aryl Iodide (1.0 equiv)[1]

  • This compound (1.2 equiv)[1][2]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Co-catalyst: CuI (10 mol%)[1][3]

  • Activator: CsF (2.0 equiv)[1]

  • Solvent: DMF (Anhydrous, 0.1 M concentration)

Procedure:

  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Argon.

  • Solids Addition: Charge the vial with the Aryl Iodide (1.0 mmol),

    
     (58 mg, 0.05 mmol), CuI (19 mg, 0.10 mmol), and CsF (304 mg, 2.0 mmol).
    
    • Note: CsF is hygroscopic.[1] Weigh quickly or use a glovebox if available.

  • Solvent & Reagent: Seal the vial. Inject anhydrous DMF (10 mL) followed by this compound (290 mg, 1.2 mmol) via syringe.

  • Reaction: Stir the mixture at Room Temperature (25 °C) for 2–6 hours.

    • Optimization: If conversion is slow after 4 hours, heat to 40–60 °C.

  • Workup: Dilute with diethyl ether (30 mL) and wash with water (3 x 10 mL) to remove DMF and salts.[1] Dry the organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Method B: Coupling with Aryl Triflates

Best for: Substrates where the iodide is inaccessible, derived from phenols.

Modifications:

  • Additive: Add Tetrabutylammonium Iodide (TBAI, 1.0 equiv).[1]

  • Reasoning: TBAI facilitates the reaction likely by stabilizing the catalytic species or modifying the rate of oxidative addition/transmetallation.

Procedure: Follow Method A, but add TBAI (370 mg, 1.0 mmol) during the "Solids Addition" step.

Substrate Scope & Limitations

Substrate ClassPerformanceNotes
Aryl Iodides ExcellentThe preferred electrophile.[1] Yields typically 70–95%.[1]
Aryl Bromides ModerateRequires higher temperatures (80 °C) or more active catalysts.[1] Often sluggish.
Aryl Triflates GoodRequires TBAI additive.[1] Good alternative for phenol-derived substrates.[1]
Electron-Poor ExcellentNitro, ester, ketone groups are well tolerated and accelerate oxidative addition.[1]
Electron-Rich GoodMethoxy, alkyl groups work well but may require longer reaction times.[1]
Steric Hindrance ModerateOrtho-substituents can slow down the transmetallation step.[1]

Troubleshooting & Optimization

Problem: Low Yield / Protodesilylation

  • Symptom:[2][3][4][5][6] Formation of the de-silylated alkene (fluoroethylene) or hydrolysis products.[1]

  • Cause: "Wet" solvent or wet CsF.[1] Water protonates the hypervalent silicate before it can transmetallate.[1]

  • Solution: Use fresh anhydrous DMF.[1] Dry CsF under vacuum at 100 °C prior to use.[1] Add 4Å Molecular Sieves to the reaction mixture.

Problem: Homocoupling of Aryl Halide

  • Symptom:[2][3][4][5][6] Biaryl formation.[1][3]

  • Cause: Slow transmetallation allows Pd-Ar species to disproportionate or react with a second equivalent of Ar-X.[1]

  • Solution: Increase the loading of the Silane reagent (to 1.5 equiv). Ensure the reaction is strictly oxygen-free (oxygen promotes homocoupling).[1]

Problem: Sluggish Reaction

  • Solution: Switch solvent to DMI (1,3-Dimethyl-2-imidazolidinone) or NMP.[1] Increase temperature to 60 °C.

Safety & Handling

  • Silane Reagent: Generally low toxicity but treat as an irritant.[1] Avoid inhalation.

  • Fluorides (CsF): Toxic if swallowed.[1] Contact with acid releases HF.[1] Do not acidify the aqueous waste from the workup without proper neutralization (use saturated

    
    ).
    
  • DMF: Hepatotoxic and readily absorbed through skin.[1] Use double gloves.

References

  • Hanamoto, T.; Kobayashi, T. "Cross-Coupling Reactions of this compound with Aryl Halides and Aryl Triflates."[1] Journal of Organic Chemistry, 2003 , 68(16), 6354–6359. Link[1]

    • Core reference for the CsF/CuI protocol.
  • Hanamoto, T.; Harada, S.; Shindo, K.; Kondo, M. "Mizoroki–Heck Reaction of this compound with Aryl Iodides." Chemical Communications, 2003 , (21), 2714–2715. Link

    • Alternative Heck-type p
  • Denmark, S. E.; Sweis, R. F. "Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions: Importance of Silicon–Oxygen Bonds." Accounts of Chemical Research, 2002 , 35(10), 835–846. Link[1]

    • Foundational review on the mechanism of Hiyama coupling.
  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018 , 61(14), 5822–5880. Link[1]

    • Context on the utility of the 1-fluorovinyl group.

Sources

Applications of (1-Fluorovinyl)methyldiphenylsilane in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (1-Fluorovinyl)methyldiphenylsilane in Medicinal Chemistry

Executive Summary: The Strategic Value of the Reagent

In modern medicinal chemistry, the precise modulation of physicochemical properties is paramount. The 1-fluorovinyl group (


)  has emerged as a high-value structural motif, serving as a non-hydrolyzable bioisostere of the amide bond (

) and a metabolic blocker.

This compound (CAS: 257610-49-4) is the premier reagent for introducing this motif. Unlike its trimethylsilyl (TMS) analogues, which are volatile and prone to premature hydrolysis, the methyldiphenylsilyl group offers a "Goldilocks" profile: it renders the reagent bench-stable and easy to handle, yet remains sufficiently Lewis acidic to undergo fluoride-promoted transmetallation under mild conditions.

This guide details the application of this reagent in Palladium-catalyzed Hiyama cross-coupling to synthesize


-fluorostyrenes, a critical scaffold in drug discovery.

Technical Profile & Handling

PropertySpecification
Chemical Formula

Molecular Weight 242.37 g/mol
Appearance Colorless to pale yellow oil
Boiling Point ~110 °C (at 0.5 mmHg)
Stability Stable to air/moisture for short periods; store under Argon.
Solubility Soluble in DMF, THF, Toluene,

.

Expert Insight: The bulky phenyl groups on silicon protect the vinyl-silane bond from non-specific protodesilylation during storage, a common failure mode of the TMS variant. However, the reagent is still sensitive to strong acids.

Core Protocol: Hiyama Cross-Coupling[1][2]

This protocol is based on the optimized conditions developed by Hanamoto et al. , utilizing Copper(I) as a co-activator to facilitate transmetallation.

Mechanism of Action

The reaction proceeds via a fluoride-activated mechanism.[1][2] The fluoride source (CsF) attacks the silicon center, forming a pentacoordinate silicate intermediate. This hypervalent species is critical for transmetallation to Palladium, a process often accelerated by Copper(I) salts.

Visualization: The Catalytic Cycle

HiyamaCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I TransMet Transmetallation (Ar-Pd-Rf) OxAdd->TransMet + Silicate / CuI Silane Reagent: (1-Fluorovinyl)SiMePh2 Silicate Pentacoordinate Silicate [R-Si(F)-MePh2]- Silane->Silicate + F- (Activation) TransMet->Pd0 Reductive Elimination Prod Product: alpha-Fluorostyrene TransMet->Prod Release

Figure 1: The Fluoride-Activated Hiyama Coupling Cycle. Note the critical role of silicate formation prior to transmetallation.

Step-by-Step Methodology

Reagents:

  • Aryl Iodide (1.0 equiv)

  • This compound (1.2 equiv)

  • 
     (5 mol%)
    
  • 
     (10 mol%)
    
  • 
     (2.0 equiv)
    
  • Solvent: DMF (Anhydrous)

Protocol:

  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon.

  • Charging: Add the Aryl Iodide (1.0 mmol),

    
     (58 mg, 0.05 mmol), 
    
    
    
    (19 mg, 0.10 mmol), and
    
    
    (304 mg, 2.0 mmol) to the vial.
  • Solvation: Add anhydrous DMF (5 mL) via syringe.

  • Reagent Addition: Add this compound (290 mg, 1.2 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for 1–2 hours.

    • Note: If the aryl halide is electron-rich or sterically hindered, heating to 60 °C may be required.

  • Quench: Dilute with diethyl ether and quench with saturated aqueous

    
    .
    
  • Workup: Wash the organic layer with water (3x) to remove DMF, then brine. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Yield Expectations:

  • Electron-deficient Aryl Iodides: 85–95%

  • Electron-rich Aryl Iodides: 70–85%

  • Aryl Bromides: Require heating (80–100 °C) or stronger activation (e.g., TASF).

Medicinal Chemistry Applications

A. Bioisosterism: The Amide Mimic

The 1-fluorovinyl group is a potent bioisostere for the amide bond. It mimics the electronic dipole and planar geometry of the amide but lacks the hydrogen bond donor capability, which can be advantageous for improving membrane permeability.

FeatureAmide (

)
1-Fluorovinyl (

)
Impact
Geometry Planar (

)
Planar (

)
Maintains binding pocket fit.
Electronic Strong DipoleModerate DipoleMimics electrostatic interactions.
H-Bonding Donor & AcceptorAcceptor (Weak)Improves lipid permeability (Brain penetration).
Metabolism HydrolyzableNon-hydrolyzable Extends half-life (

).
B. Metabolic Blocking

Incorporating fluorine at the vinyl position blocks epoxidation and metabolic cleavage common to unsubstituted styrenes. The C-F bond strength (approx. 116 kcal/mol) renders the position inert to oxidative metabolism by CYP450 enzymes.

C. Workflow for Optimization

When applying this reagent to complex scaffolds, follow this decision tree to optimize conditions.

OptimizationTree Start Start: Coupling Reaction CheckHalide Substrate: Aryl Iodide? Start->CheckHalide Standard Use Standard Protocol (CsF, DMF, RT) CheckHalide->Standard Yes CheckBromide Substrate: Aryl Bromide? CheckHalide->CheckBromide No Modify Modification Required CheckBromide->Modify Yes Heat Increase Temp to 80°C Add TBAF instead of CsF Modify->Heat

Figure 2: Optimization logic for varying aryl halide substrates.

Troubleshooting & Critical Parameters

  • Protodesilylation:

    • Symptom:[3][4][2][5][6][7] Formation of the non-fluorinated alkene or simple protonation of the vinyl group.

    • Cause: "Naked" fluoride (like TBAF) can be too basic if water is present.

    • Solution: Use CsF (less basic) or add a buffer. Ensure DMF is strictly anhydrous.

  • Incomplete Conversion:

    • Symptom:[3][4][2][5][6][7] Recovered starting material.

    • Cause: Inefficient transmetallation.

    • Solution: The addition of CuI is mandatory for this specific bulky silane. It forms a transient organocopper species that transmetallates to Pd more rapidly than the silicate.

  • Purification Issues:

    • Symptom:[3][4][2][5][6][7] Silicon byproducts contaminating the product.

    • Solution: The methyldiphenylsilyl byproducts are less polar than TMS. A fluoride wash (TBAF/THF) after the reaction workup can help cleave stubborn silyl impurities before the final column.

References

  • Hanamoto, T.; Kobayashi, T. "Cross-Coupling Reactions of this compound with Aryl Halides and Aryl Triflates."[5] Journal of Organic Chemistry, 2003 , 68(16), 6354–6359.

  • Hiyama, T. "Organosilicon Compounds in Cross-Coupling Reactions." Journal of Organometallic Chemistry, 2002 , 653(1-2), 58–61.

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018 , 61(14), 5822–5880.

Sources

Application Note: Fluorovinylation of Aryl Halides using (1-Fluorovinyl)methyldiphenylsilane

[1]

Executive Summary & Strategic Rationale

The introduction of the 1-fluorovinyl group (

While 1-fluorovinylstannanes are effective, their toxicity precludes their use in late-stage pharmaceutical synthesis. Conversely, 1-fluorovinylboronic acids are notoriously unstable. (1-Fluorovinyl)methyldiphenylsilane emerges as the superior reagent for this transformation.

Why this specific silane?

  • Stability: Unlike its trimethylsilyl (TMS) analogues, the methyldiphenylsilyl group provides steric bulk that prevents premature hydrolysis and protodesilylation during storage and handling.

  • Reactivity: It undergoes efficient transmetallation under fluoride activation, specifically tailored for Pd/Cu-co-catalyzed Hiyama cross-coupling .

This guide details the optimized protocol for coupling this silane with aryl iodides, emphasizing a Cesium Fluoride (CsF)/Copper(I) Iodide (CuI) system that mitigates the common "protodesilylation" failure mode.

Mechanistic Insight: The Dual-Cycle Activation

To ensure reproducibility, researchers must understand that this is not a simple Pd-cycle. It operates via a Cu-facilitated transmetallation .

  • Silicate Formation: The fluoride source (CsF) attacks the silicon center, forming a pentacoordinate silicate intermediate. This species is more nucleophilic but still sluggish toward Pd(II).

  • Copper Transmetallation: The silicate transfers the 1-fluorovinyl group to Copper(I), forming a transient organocopper species.

  • Pd-Cycle Entry: This organocopper species rapidly transmetallates with the Oxidative Addition Complex [Ar-Pd(II)-I], driving the cycle forward.

Mechanistic Pathway (DOT Visualization)

HiyamaMechanismPd0Pd(0)Active CatalystOxAddAr-Pd(II)-I(Oxidative Addition)Pd0->OxAdd+ Ar-ITransMetAr-Pd(II)-CF=CH2(Transmetallation)OxAdd->TransMetSilanePh2MeSi-CF=CH2(Reagent)Silicate[Ph2MeSi(F)-CF=CH2]-(Pentacoordinate)Silane->Silicate+ F- (CsF)CuSpeciesCu-CF=CH2(Transient)Silicate->CuSpecies+ CuI- Silicate byproductCuSpecies->TransMetTransmetallationto PdTransMet->Pd0ReductiveEliminationProductAr-CF=CH2(Product)TransMet->ProductRelease

Figure 1: The dual-activation cycle showing Fluoride activation of Silicon followed by Copper-mediated transfer to Palladium.

Experimental Protocols

Protocol A: Synthesis of this compound

Note: While commercially available, in-house synthesis ensures freshness, critical for avoiding siloxanes.

Reaction:

Context: This is often prepared via lithiation of 1-fluoro-1-bromoethene equivalents, but a robust method involves defluorosilylation.

Protocol B: Pd/Cu-Catalyzed Cross-Coupling (The Standard)

Objective: Coupling of 4-Iodoanisole (Model Substrate) with this compound.

Reagents:

  • Aryl Iodide: 1.0 equiv (e.g., 1.0 mmol)

  • Silane Reagent: 1.2 – 1.5 equiv

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (10 mol%)

  • Activator: CsF (2.0 equiv)

  • Solvent: DMF (Anhydrous, 0.2 M concentration)

Step-by-Step Methodology:

  • Environment Setup: Flame-dry a 25 mL Schlenk tube and allow it to cool under a stream of Argon. Moisture is the enemy of the silicate intermediate.

  • Solids Addition: Charge the tube with:

    • CsF (304 mg, 2.0 mmol) - Must be weighed quickly or in a glovebox due to hygroscopicity.

    • CuI (19 mg, 0.1 mmol).

    • 
       (58 mg, 0.05 mmol).
      
    • Aryl Iodide (1.0 mmol).

  • Degassing: Cap the tube. Evacuate and backfill with Argon (3 cycles).

  • Liquid Addition:

    • Add anhydrous DMF (5 mL) via syringe.

    • Add this compound (1.2 – 1.5 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to 60°C for 4–12 hours.

    • Visual Check: The reaction often turns from yellow to dark orange/brown. A black precipitate indicates Pd aggregation (reaction complete or catalyst death).

  • Work-up:

    • Dilute with diethyl ether (20 mL).

    • Filter through a short pad of silica gel or Celite to remove inorganic salts.

    • Wash the filtrate with water (3x) to remove DMF. Crucial: DMF retention ruins NMR resolution.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (Hexanes/EtOAc). The product is usually less polar than the starting iodide.

Workflow Diagram (DOT)

Figure 2: Operational workflow for the batch synthesis.

Troubleshooting & Self-Validation

The protocol is "Self-Validating" if you monitor specific failure markers.

ObservationDiagnosisCorrective Action
No Product, Start Material Intact Catalyst poisoning or inactive Fluoride.Ensure CsF is dry. Switch to

to remove phosphine inhibition.
Start Material Consumed, No Product Protodesilylation . The vinyl group fell off the silicon and protonated (

gas evolved).
System is too wet. Re-dry DMF over molecular sieves. Lower reaction temperature to 45°C.
Low Yield, Homocoupling (Ar-Ar) Oxidative coupling of aryl halide.Reduce CuI loading to 5%. Ensure rigorous deoxygenation (Argon sparge).
Sluggish Reaction Steric hindrance at Silicon.Switch solvent to DMI (1,3-Dimethyl-2-imidazolidinone) which accelerates silyl-coupling rates.
Data Summary: Solvent & Additive Effects

Based on coupling with 4-iodoanisole (Ref 2).

SolventActivatorAdditiveYield (%)Notes
THFTBAFNone<10%Protodesilylation dominant.
DMFTBAFNone35%Moderate conversion.
DMF CsF CuI 88% Optimal Conditions.
DMICsFCuI91%Faster rate, harder to remove solvent.

References

  • Hatanaka, Y., & Hiyama, T. (1988). Cross-coupling of organosilanes with organic halides mediated by palladium catalyst and fluoride ion.[1][2][3] The Journal of Organic Chemistry.

  • Amii, H. et al. (2003). Cross-Coupling Reactions of this compound with Aryl Halides and Aryl Triflates.[1][3] The Journal of Organic Chemistry.

  • TCI Chemicals. (Product Specification). This compound.[1][3][4][5][6]

  • Denmark, S. E., & Sweis, R. F. (2002). Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions. Accounts of Chemical Research.

Application Note: (1-Fluorovinyl)methyldiphenylsilane in PET Tracer Development

[1][2]

Executive Summary

The development of fluorine-18 (

12This compound1-fluorovinyl moiety12

This guide outlines the protocol for using this reagent to synthesize high-purity cold reference standards essential for the Quality Control (QC) and identity confirmation of novel [

Chemical Profile & Technical Specifications[1][2][3][4][5]

PropertySpecification
Compound Name This compound
CAS Number 257610-49-4
Formula

Molecular Weight 242.36 g/mol
Appearance Colorless to pale yellow liquid
Purity Grade

(GC)
Storage Inert gas (Argon/Nitrogen), <15°C, Moisture sensitive
Reactivity Class Nucleophilic Fluorovinylating Agent (Hiyama Coupling)
Strategic Importance in PET

The 1-fluorovinyl group is a critical structural motif in medicinal chemistry because it mimics the electronic and steric properties of amide bonds (

12
  • Metabolic Stability: Enhances the in vivo half-life of the tracer.[1][2]

  • Lipophilicity Modulation: Adjusts LogP for optimal blood-brain barrier (BBB) penetration.[1][2]

  • Validation: To release a PET batch, the radioactive trace (e.g., R-

    
    F) must co-elute on HPLC with a chemically identical cold standard (R-
    
    
    F).[1][2] This reagent is the key to synthesizing that standard.

Protocol: Synthesis of Cold Reference Standards via Hiyama Coupling

This protocol describes the installation of the 1-fluorovinyl group onto an aryl iodide precursor to generate the "Cold Standard" required for PET validation.[1]

Reagents & Equipment
  • Substrate: Aryl Iodide (Ar-I) specific to the target ligand.[1][2]

  • Reagent: this compound (1.2 – 1.5 equiv).[1][2]

  • Catalyst:

    
     (2-5 mol%) or 
    
    
    .[1][2]
  • Activator: Tetrabutylammonium fluoride (TBAF) or TASF (Fluoride source to activate silicon).[1][2]

  • Solvent: THF (anhydrous) or Toluene.[1][2]

  • Atmosphere: Argon balloon or Schlenk line.[1][2]

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 10 mL Schlenk tube and cool under a stream of argon.

    • Charge the tube with the Aryl Iodide (1.0 mmol),

      
       (0.02 mmol), and Triphenylarsine (
      
      
      , 0.08 mmol) as a ligand (optional but recommended for difficult couplings).[1][2]
  • Reagent Addition:

    • Add anhydrous THF (5 mL) via syringe.

    • Add This compound (1.2 mmol, ~290 mg) dropwise.

  • Activation:

    • Add TBAF (1.0 M in THF, 1.5 mmol) dropwise at 0°C. Note: The solution may darken immediately due to Pd reduction and silane activation.

  • Reaction:

    • Stir the mixture at 60°C for 4–12 hours. Monitor conversion via TLC or LC-MS.[1][2]

    • Checkpoint: Look for the disappearance of the Ar-I peak and the appearance of the Ar-CF=CH2 mass.[1]

  • Work-up:

    • Quench with saturated

      
       solution.[1][2]
      
    • Extract with Ethyl Acetate (

      
      ).[1][2]
      
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography (Silica gel, Hexanes/EtOAc gradient).[1][2]

    • QC: Verify structure via

      
      -NMR, 
      
      
      -NMR (characteristic vinyl fluoride signal), and HRMS.

Protocol: HPLC Co-Injection Validation (PET QC)

Once the Cold Standard is synthesized, it serves as the "Identity Key" for the radioactive PET tracer.[1]

Experimental Setup
  • System: Analytical HPLC with dual detectors:

    • UV/Vis Detector: Detects the Cold Standard (Mass).[1][2]

    • Radiometric Detector (NaI/PMT): Detects the [

      
      F]Tracer (Radioactivity).[1][2]
      
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).[1][2]

  • Mobile Phase: Acetonitrile/Water + 0.1% TFA (Gradient).[1][2]

Validation Workflow
  • Injection: Mix an aliquot of the formulated [

    
    F]Tracer (approx. 1-5 µCi) with 10 µL of the Cold Standard solution (1 mg/mL).
    
  • Elution: Run the standard gradient method.

  • Analysis:

    • The UV signal (Cold Standard) and the Radioactive signal (Hot Tracer) must align.[1][2]

    • Acceptance Criteria: The retention time difference (

      
      ) must be 
      
      
      (accounting for the slight delay between detectors).

Mechanistic Visualization

Hiyama Cross-Coupling Mechanism

The following diagram illustrates the catalytic cycle where the silane reagent transfers the fluorovinyl group to the drug scaffold.[1]

HiyamaMechanismPd0Pd(0) Active CatalystOxAddOxidative Addition[Ar-Pd(II)-I]Pd0->OxAdd+ Ar-IArIAryl Iodide (Precursor)Ar-ITransMetalTransmetallation[Ar-Pd(II)-CF=CH2]OxAdd->TransMetal+ Silicate(- I-Si...)SilaneThis compoundReagentSilicatePentacoordinate Silicate[R-Si-F]-Silane->Silicate+ FluorideFluorideFluoride Source(TBAF/Activator)Fluoride->SilicateSilicate->TransMetalRedElimReductive EliminationTransMetal->RedElimRedElim->Pd0RegenerationProductCold StandardAr-CF=CH2RedElim->Product

Caption: Figure 1: Palladium-catalyzed Hiyama coupling cycle utilizing this compound activated by fluoride to transfer the bioisostere moiety.[1][2]

PET Validation Workflow

This flowchart demonstrates where the reagent fits into the broader drug development pipeline.

PETWorkflowcluster_coldCold Chemistry (Standard Synthesis)cluster_hotHot Radiochemistry (Tracer Synthesis)Reagent(1-Fluorovinyl)methyldiphenylsilaneCouplingPd-CatalyzedCouplingReagent->CouplingPrecursorDrug Scaffold(Aryl Halide)Precursor->CouplingStandardCold ReferenceStandard (19F)Coupling->StandardQCQC Validation(HPLC Co-injection)Standard->QCReferenceF18[18F]FluorideRadiosynthesisRadiolabelingReactionF18->RadiosynthesisHotPrecursorLabeling Precursor(e.g., Vinyl Iodide)HotPrecursor->RadiosynthesisTracerPET Tracer([18F]Product)Radiosynthesis->TracerTracer->QCAnalyteReleaseBatch Releasefor ImagingQC->ReleaseMatch Confirmed

Caption: Figure 2: Integration of the cold synthesis workflow (using the silane reagent) with the radiosynthesis workflow for final batch validation.

References

  • PubChem. (2024).[1][2] Compound Summary: this compound.[1][2][3][4][5] National Center for Biotechnology Information.[1][2] [Link][1][2]

  • Denmark, S. E., & Regens, C. S. (2008).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 41(11), 1486–1499.[1][2] [Link]

  • Pimlott, S. L., & Sutherland, A. (2011).[1][2] Molecular engineering of radiotracers for PET imaging of neurotransmitter uptake sites. Chemical Society Reviews, 40(1), 149-162.[1][2] [Link]

Application Note: (1-Fluorovinyl)methyldiphenylsilane in Polymer Synthesis

[1][2]

Introduction & Molecule Profile

This compound is a specialized organosilicon monomer characterized by a sterically bulky methyldiphenylsilyl group attached to an electron-deficient 1-fluorovinyl moiety.[1][2] Unlike traditional silane coupling agents (e.g., alkoxy silanes), this molecule lacks hydrolyzable groups, functioning instead as a hydrophobic vinyl monomer or a fluorovinyl transfer reagent .[1]

Key Chemical Properties
PropertyValueSignificance in Synthesis
CAS Number 257610-49-4Unique identifier for sourcing.[1][3][4]
Molecular Weight 242.37 g/mol High MW relative to vinyl density implies low shrinkage.[1]
Structure

F-atom : Modifies electronic density, enhances chemical resistance.Diphenyl Silyl : Provides extreme hydrophobicity and high refractive index.[1]
Purity Requirement

(GC)
Critical for anionic polymerization to prevent termination.[1]
Stability Moisture SensitiveRequires inert atmosphere (Argon/Nitrogen) during storage and polymerization.[1]
Core Applications
  • Hydrophobic Modulation: Incorporation into acrylate or styrenic backbones to significantly lower surface energy (water contact angle

    
    ).[1]
    
  • Refractive Index Engineering: The high molar refraction of the diphenylsilyl group increases the refractive index of optical polymers.[1]

  • Lithographic Materials: Used in photoresist compositions where fluorine provides transparency at specific UV wavelengths and silicon provides etch resistance.[1]

Polymerization Mechanisms

A. Free Radical Copolymerization (Primary Route)

Homopolymerization of 1-fluorovinylsilanes is kinetically sluggish due to the steric hindrance of the diphenyl groups and the electronic deactivation by the

11
  • Mechanism: The propagating radical attacks the vinyl terminus.[1] The bulky silyl group protects the backbone from hydrolysis, while the fluorine atom stabilizes the local C-F bond against metabolic or chemical degradation.[1]

B. Palladium-Catalyzed Cross-Coupling (Post-Polymerization)

In this advanced application, the molecule acts as a reagent rather than a monomer.[1] It transfers the -(C(F)=CH2) motif to aryl halides on a pre-formed polymer backbone via a Hiyama-type coupling, releasing the silyl group.[1]

  • Utility: This allows for the "grafting-to" of fluorovinyl groups onto halogenated conductive polymers (e.g., poly(3-bromohexylthiophene)) to tune energy levels.[1]

Experimental Protocols

Protocol A: Hydrophobic Emulsion Copolymerization

Objective: Synthesize a latex copolymer (Methyl Methacrylate-co-1-Fluorovinylmethyldiphenylsilane) for high-performance hydrophobic coatings.[1]

Materials
  • Monomer A: Methyl Methacrylate (MMA), distilled to remove inhibitors.[1]

  • Monomer B: this compound (F-Si monomer).[1][5][2][3][6]

  • Surfactant: Sodium Dodecyl Sulfate (SDS).[1]

  • Initiator: Potassium Persulfate (KPS).[1]

  • Buffer: Sodium Bicarbonate.[1]

  • Medium: Deionized Water (degassed).[1]

Step-by-Step Methodology
  • Pre-Emulsion Preparation:

    • In a flask, mix 10 mL of F-Si monomer with 40 mL of MMA (20:80 wt% ratio).

    • Add mixture to 50 mL of aqueous SDS solution (1 wt%).

    • Critical Step: Sonicate for 10 minutes (0°C) to create a stable miniemulsion. The hydrophobicity of the F-Si monomer requires high shear to disperse effectively.[1]

  • Reactor Setup:

    • Equip a 250 mL three-neck round-bottom flask with a reflux condenser, nitrogen inlet, and mechanical stirrer.

    • Charge with 100 mL DI water and 0.5 g Sodium Bicarbonate.[1]

    • Heat to 70°C under continuous Nitrogen purge.

  • Polymerization:

    • Add 0.2 g KPS initiator dissolved in 5 mL water to the reactor.[1]

    • Feed the Pre-Emulsion dropwise over 2 hours using a syringe pump.

    • Reasoning: Starve-feed conditions ensure random distribution of the bulky F-Si monomer, preventing drift in composition.[1]

  • Maturation & Work-up:

    • After addition, maintain 70°C for 4 hours .

    • Cool to room temperature.[1] Filter coagulum through cheesecloth.

    • Precipitate a sample in methanol to verify conversion (Gravimetric analysis).[1]

  • Characterization:

    • Contact Angle: Cast film on glass; measure water contact angle.[1] Target:

      
      .
      
    • GPC: Determine Mw and PDI (Polydispersity Index).

Protocol B: Anionic Polymerization (High Precision)

Objective: Synthesis of block copolymers with defined molecular weight.[1]

  • Solvent: THF (dry, distilled over Na/Benzophenone).[1]

  • Initiator: sec-Butyllithium (sec-BuLi).[1]

  • Temp: -78°C.[1]

  • Note: The

    
    -fluorine can undergo elimination if temperature is not strictly controlled.[1]
    

Visualized Workflows

Figure 1: Radical Copolymerization Pathway

This diagram illustrates the incorporation of the monomer into a polymer chain, highlighting the steric protection provided by the diphenylsilyl group.[1]

Gcluster_0ReagentsM1Monomer A(MMA)ProcessEmulsion Polymerization(70°C, N2 atm)M1->ProcessM2Monomer BThis compoundM2->ProcessInitInitiator(Radical Source)Init->ProcessActivatesPolymerCopolymer ChainProcess->PolymerProp1HydrophobicSide GroupsPolymer->Prop1Prop2High RefractiveIndexPolymer->Prop2

Caption: Schematic of the radical copolymerization process incorporating this compound to modify polymer properties.

Figure 2: Cross-Coupling Mechanism (Reagent Role)

This highlights the pathway where the silyl group is sacrificed to transfer the fluorovinyl moiety.[1]

Hcluster_1Hiyama Coupling CyclePdPd(0) CatalystOxAddOxidative Addition[Ar-Pd-I]Pd->OxAdd+ ArIArIAryl Iodide(Substrate)Silane(1-Fluorovinyl)methyldiphenylsilaneTransMetTransmetallation(Fluoride Promoted)Silane->TransMet+ F- (Activator)OxAdd->TransMetRedElimReductive EliminationTransMet->RedElimWasteByproduct:F-Si(Me)Ph2TransMet->WasteRedElim->PdRegenerationProductProduct:(1-Fluorovinyl)areneRedElim->Product

Caption: Pd-catalyzed cycle utilizing the silane as a fluorovinyl transfer agent (Hiyama coupling).[1]

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of diphenyl groups.[1]Increase reaction temperature or switch to a more active initiator (e.g., AIBN for solution polymerization).[1]
Coagulation (Emulsion) Hydrophobicity mismatch.[1]Increase surfactant concentration or use a co-solvent (e.g., small amount of acetone) to aid solubility.[1]
Polymer Discoloration Oxidation of impurities.[1]Ensure strict Oxygen-free environment (Argon purge).[1] Verify purity of monomer (>96%).
Safety Hazard Fluoride generation (if burned/decomposed).[1]Handle in fume hood.[1] In case of fire, do NOT use water; use dry chemical extinguishers.[1]

References

  • Biosynth. this compound Product Information. Retrieved from [1]

  • Google Patents. Process for emulsion polymerizing hydrophobic monomers (WO2013075293A1). Retrieved from

  • Hagiwara, T., et al. Anionic Polymerization of Fluorine-Containing Vinyl Monomers. Polymer Journal, 1990.[1][7] Retrieved from [1][7]

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Pitteloud, J.P., et al. Cross-Coupling Reactions of this compound with Aryl Halides. Journal of Organic Chemistry, 2011. Retrieved from [1]

Step-by-step guide for palladium-catalyzed reactions with (1-Fluorovinyl)methyldiphenylsilane

[1]

Executive Summary

The 1-fluorovinyl group (

This guide details the protocol for transferring this motif using (1-Fluorovinyl)methyldiphenylsilane (CAS: 257610-49-4). Unlike labile trimethylsilyl reagents, the methyldiphenylsilyl group offers superior handling stability, preventing premature protodesilylation. However, this stability necessitates specific activation protocols—specifically the "Copper Effect" variant of the Hiyama coupling—to facilitate efficient transmetallation.

Reagent Profile & Chemical Logic

The Reagent
PropertySpecification
Chemical Name This compound
Formula

MW 242.37 g/mol
Appearance Clear to pale yellow liquid
Stability Stable to air/moisture for short periods; store under Argon.
Role Nucleophilic source of the 1-fluorovinyl anion equivalent.
The Mechanistic Logic

The reaction proceeds via a Pd(0)/Cu(I) co-catalyzed Hiyama pathway .

  • Activation: The inert Si-C bond is activated by a fluoride source (CsF) to form a pentacoordinate silicate.

  • Transmetallation: Direct transmetallation from bulky silicates to Palladium is kinetically slow. Copper(I) iodide (CuI) acts as a "shuttle," transmetallating with the silicate to form a transient organocopper species, which rapidly transfers the organic group to the Palladium center.

  • Catalytic Cycle: The standard Pd(0)/Pd(II) cycle (Oxidative Addition

    
     Transmetallation 
    
    
    Reductive Elimination) yields the product.[1]
Mechanistic Pathway Visualization

HiyamaMechanismPd0Pd(0) Active SpeciesOxAddOxidative Addition(Ar-Pd-X)Pd0->OxAdd + Ar-ITransMetTransmetallation(Pd-Ar-R)OxAdd->TransMetSi_ReagentThis compoundSilicatePentacoordinate Silicate[R-Si-F]-Si_Reagent->Silicate + F-FluorideFluoride Source(CsF)Fluoride->SilicateSilicate->TransMet via Cu-IntermediateCuICuI Co-CatalystCuI->TransMetRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0

Figure 1: The dual-activation pathway. Note the critical role of Fluoride in silicate formation and Copper in facilitating the transfer to Palladium.

Experimental Protocols

Standard Protocol: Coupling with Aryl Iodides

This protocol is optimized for Aryl Iodides . Aryl Bromides react sluggishly and may require higher temperatures or alternative ligands.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • This compound (1.2 – 1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (10 mol%)

  • Activator: CsF (2.0 equiv)

  • Solvent: DMF (Anhydrous, degassed)

Step-by-Step Procedure:

  • Preparation (Glovebox/Schlenk Line):

    • Flame-dry a reaction vial equipped with a magnetic stir bar under vacuum; backfill with Argon.

    • Add CsF (2.0 equiv). Note: CsF is hygroscopic. Weigh quickly or dry under vacuum at 100°C prior to use.

    • Add CuI (10 mol%) and

      
        (5 mol%).
      
    • Add the Aryl Iodide (1.0 equiv).

  • Solvent & Reagent Addition:

    • Seal the vial with a septum.

    • Inject anhydrous DMF (0.2 M concentration relative to halide).

    • Inject This compound (1.2 equiv) via syringe.

  • Reaction:

    • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat to 80–100°C . Note: Monitor conversion by TLC or LCMS. Standard reaction time is 2–6 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with diethyl ether or ethyl acetate.

    • Filter through a short pad of silica gel or Celite to remove inorganic salts and palladium black.

    • Wash the filtrate with water (

      
      ) to remove DMF. Crucial: DMF retention interferes with silica gel chromatography.
      
    • Dry over

      
      , concentrate, and purify via flash chromatography.
      
Modified Protocol: Coupling with Aryl Triflates

Aryl triflates are less reactive than iodides in this system. The addition of an iodide source is required to facilitate the oxidative addition step.

  • Modification: Add Tetrabutylammonium iodide (TBAI) (1.0 equiv) to the reaction mixture described in 3.1.

  • Mechanism: TBAI converts the Pd-Triflate intermediate to the more reactive Pd-Iodide species in situ.

Optimization & Troubleshooting

Parameter Screening Guide

Use this table to optimize conditions if the standard protocol fails.

ParameterStandard ConditionAlternativeRationale
Solvent DMFDMA, NMP, DMIMust be polar aprotic to solubilize CsF and stabilize the silicate intermediate.
Fluoride CsFTBAF (anhydrous)TBAF is more soluble but basicity can cause protodesilylation. Use TASF for base-sensitive substrates.
Catalyst


+ Ligand
If sterics are an issue, switch to electron-rich phosphines (e.g.,

).
Temperature 80°C60°C – 120°CLower temp minimizes protodesilylation; higher temp overcomes steric hindrance.
Troubleshooting Common Failures
ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Inactive Catalyst or Wet SolventEnsure DMF is anhydrous (water kills the silicate). Use fresh

(should be yellow, not brown).
Protodesilylation (Formation of

or Vinyl-H)
"Wet" Fluoride SourceDry CsF thoroughly. Water acts as a proton source for the activated silicate.
Homocoupling of Silane (Formation of 1,3-dienes)Oxidative ConditionsEnsure rigorous exclusion of

. Degas solvents via freeze-pump-thaw.
Low Yield with Triflates Slow Oxidative AdditionAdd TBAI (1.0 equiv) or switch to

.

Experimental Workflow Diagram

Workflowcluster_setupPhase 1: Setup (Inert)cluster_reactionPhase 2: Reactioncluster_workupPhase 3: IsolationWeighWeigh Solids(Pd, CuI, CsF, Ar-I)PurgeArgon Purge/EvacuationWeigh->PurgeInjectInject Liquids(DMF, Silane)Purge->InjectHeatHeat to 80-100°C(2-6 Hours)Inject->HeatMonitorMonitor (TLC/LCMS)Heat->MonitorFilterCelite FiltrationMonitor->FilterCompleteWashAqueous Wash(Remove DMF)Filter->WashPurifyFlash ColumnWash->Purify

Figure 2: Operational workflow emphasizing the transition from inert setup to aqueous workup.

Safety & Handling

  • Fluoride Toxicity: While CsF is relatively safe, avoid contact with acid, which releases HF.

  • Silane Handling: this compound is generally stable but should be stored cold under inert atmosphere to prevent slow hydrolysis or polymerization.

  • Heavy Metals: Dispose of Palladium and Copper waste in dedicated heavy metal waste streams.

References

  • Hanamoto, T., & Kobayashi, T. (2003). Cross-Coupling Reactions of this compound with Aryl Halides and Aryl Triflates.[2][3] Journal of Organic Chemistry, 68(16), 6354-6359.[2]

    • Key Reference: Establishes the CsF/CuI/Pd protocol specifically for this reagent.
  • Hanamoto, T., et al. (2005). Palladium catalyzed cross-coupling reaction of 5-tributylstannyl-4-fluoropyrazole.[4] Chemical Communications, (15), 2041-2043.[4]

    • Context: Demonstrates the utility of fluorovinyl motifs in heterocycles.[2]

  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: The Hiyama Coupling. Accounts of Chemical Research, 41(11), 1486–1499.

    • Context: Comprehensive review of the mechanistic underpinnings of silicon-based cross-coupling.
  • TCI Chemicals. Product Specification: this compound.[5][2][6][7][8]

    • Context: Physical properties and handling data.[2][6][9]

Application Note: (1-Fluorovinyl)methyldiphenylsilane for the Preparation of Fluoro C-Glycosyl Asparagine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and glycobiology focusing on the synthesis of hydrolytically stable glycomimetics. It details the strategic use of (1-Fluorovinyl)methyldiphenylsilane as a linchpin reagent for constructing Fluoro-C-glycosyl asparagines —critical analogs for studying glycoprotein folding and stability without the liability of the native N-glycosidic bond.

Executive Summary

The native N-glycosidic linkage (N-GlcNAc-Asn) in glycoproteins is susceptible to enzymatic hydrolysis by N-glycosidases (PNGases). C-glycosyl asparagines , where the anomeric nitrogen is replaced by a methylene or methine group, act as stable isosteres. The incorporation of fluorine into this linkage (Fluoro-C-glycosyl) is a high-value modification that mimics the electronic dipole of the anomeric oxygen/nitrogen while enhancing metabolic stability and modulating local lipophilicity.

This compound serves as a specialized nucleophilic building block. It allows for the modular installation of a fluorovinyl motif onto sugar electrophiles. This motif acts as a versatile "masked" amino acid side chain, which can be subsequently oxidized or functionalized to yield the target fluoro-asparagine scaffold.

Mechanistic Insight & Reagent Chemistry

The Reagent: this compound

This organosilicon reagent features a fluorine atom directly attached to the vinyl group, stabilized by a bulky methyldiphenylsilyl moiety.

  • Role: It acts as a fluorovinyl anion equivalent (

    
    ) or a Heck-type acceptor , depending on the activation mode.
    
  • Advantage: Unlike volatile fluorovinyl gases, this silane is a stable liquid that can be handled with standard Schlenk techniques. The silyl group directs regioselectivity and prevents polymerization of the fluoroalkene.

Reaction Pathway: The "Silicon-Switch" Strategy

The synthesis relies on a Nucleophilic Addition-Oxidation sequence. The bulky silyl group controls the stereochemistry of the addition to the sugar aldehyde or lactone.

  • Activation: The silane is activated (typically via lithiation or fluoride promotion) to generate a nucleophilic species.

  • C-Glycosylation: The nucleophile attacks a protected glycosyl electrophile (e.g., a gluconolactone or glycosyl imine).

  • Functionalization: The resulting silyl-fluorovinyl intermediate undergoes oxidative cleavage or amide coupling to generate the asparagine side chain.

G Reagent (1-Fluorovinyl) methyldiphenylsilane Activation Activation (Lithiation/Transmetallation) Reagent->Activation n-BuLi or F- Intermediate Fluoro-Vinyl-Silyl C-Glycoside Activation->Intermediate + Sugar Sugar Glycosyl Electrophile (Lactone/Imine) Sugar->Intermediate Oxidation Oxidative Functionalization Intermediate->Oxidation O3 or RuO4 Target Fluoro C-Glycosyl Asparagine Oxidation->Target Amidation

Figure 1: Strategic workflow for converting the vinylsilane reagent into the target glycomimetic.

Experimental Protocol

Pre-requisites & Safety
  • Inert Atmosphere: All reactions involving the silane and organometallics must be performed under Argon (Ar) or Nitrogen (

    
    ).
    
  • Solvents: THF and Diethyl ether must be anhydrous (distilled over Na/benzophenone or from a solvent purification system).

  • Hazards: The reagent causes skin and eye irritation.[1][2][3] Fluoride sources (e.g., TBAF) and oxidative cleavage reagents (e.g., Ozone, Ruthenium) require fume hood operations.

Protocol: Synthesis of the Fluoro-Vinyl C-Glycoside Intermediate

This protocol describes the coupling of the silane to a sugar lactone, a key step in creating the C-glycosidic bond.

Reagents:

  • This compound (1.0 equiv)[1]

  • Protected Gluconolactone (e.g., 2,3,4,6-tetra-O-benzyl-D-glucono-1,5-lactone) (1.0 equiv)

  • tert-Butyllithium (t-BuLi) (1.7 M in pentane)

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Reagent Activation (Lithiation):

    • Charge a flame-dried Schlenk flask with This compound (1.2 mmol) and anhydrous THF (5 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Dropwise add t-BuLi (1.2 mmol) over 10 minutes. The solution may turn slightly yellow, indicating the formation of the lithiated species.

    • Note: The silyl group stabilizes the

      
      -fluoro anion, preventing immediate 
      
      
      
      -elimination.
  • Coupling (C-Glycosylation):

    • Dissolve the Protected Gluconolactone (1.0 mmol) in anhydrous THF (3 mL) in a separate flask.

    • Transfer the lactone solution slowly via cannula to the lithiated silane mixture at -78 °C.

    • Stir the mixture at -78 °C for 2 hours, then allow it to warm slowly to -20 °C over 1 hour.

    • Checkpoint: TLC should show consumption of the lactone.

  • Quench & Workup:

    • Quench the reaction with saturated aqueous

      
       (5 mL) at -20 °C.
      
    • Extract the aqueous layer with

      
       (3 x 15 mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Target Product: A hemiacetal or open-chain ketone (depending on workup) containing the fluorovinyl-silane tail.

Protocol: Conversion to Fluoro-Asparagine Scaffold

The vinyl group serves as the precursor to the carboxylic acid/amide of asparagine.

  • Reduction (Optional): If a hemiacetal is formed, reduce with

    
     to obtain the C-glycoside (ether linkage).
    
  • Oxidative Cleavage:

    • Dissolve the vinyl-silane intermediate in

      
       (2:2:3).
      
    • Add

      
       (cat.) and 
      
      
      
      (excess). This cleaves the silyl-vinyl group to a carboxylic acid .
    • Mechanistic Note: The fluorine atom on the vinyl group directs the oxidation state, typically yielding the

      
      -fluoro carboxylic acid.
      
  • Amidation:

    • Coupling of the resulting carboxylic acid with

      
       using EDC/HOBt yields the primary amide (Asparagine side chain).
      

Data Interpretation & Troubleshooting

Expected Analytical Data
TechniqueExpected SignalInterpretation
19F NMR

-100 to -120 ppm (multiplet)
Diagnostic for vinyl fluoride or

-fluoro acid.
1H NMR

0.4-0.6 ppm (s, 3H)
Si-Me group (confirms silane incorporation).
1H NMR

4.5-5.5 ppm (dd)
Anomeric H-1 (confirms C-glycosylation stereochemistry).
MS (ESI) [M+Na]+Adduct of the coupled product.
Troubleshooting Guide
  • Problem: Low yield during lithiation.

    • Cause: Moisture in THF or degradation of t-BuLi.

    • Solution: Titrate t-BuLi before use. Ensure reaction temp stays below -70 °C during addition.

  • Problem: Elimination of Fluoride (Defluorination).

    • Cause: Reaction temperature too high during coupling.

    • Solution: Keep the reaction at -78 °C for a longer duration; do not warm past -20 °C before quenching.

  • Problem: Protodesilylation (Loss of Silicon).

    • Cause: Acidic workup or fluoride contamination.

    • Solution: Use buffered quench; avoid glass if using fluoride reagents (use PTFE).

References

  • Reagent Characterization & Reactivity

    • Hatanaka, Y. et al. "Mizoroki–Heck Reaction of this compound with Aryl Iodides." Journal of Organic Chemistry, 2011, 76(20), 8113–8116.
  • Palomo, C., Oiarbide, M., et al. "Stereoselective Synthesis of Fluoro C-Glycosyl Asparagines." Angewandte Chemie International Edition, 2007 (Contextual foundation for fluoro-amino acid synthesis).
  • General C-Glycoside Protocols

    • "Synthesis of Glycosyl Fluoride Donor." Glycoscience Protocols (GlycoPODv2), NCBI.
  • Safety Data

    • PubChem CID 10922738: this compound.[1][2]

Sources

Application of (1-Fluorovinyl)methyldiphenylsilane in agrochemical development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (1-Fluorovinyl)methyldiphenylsilane in Agrochemical Scaffold Design

Executive Summary & Strategic Value

In modern agrochemical discovery, the strategic incorporation of fluorine atoms is a dominant tactic to modulate metabolic stability, lipophilicity (


), and binding affinity. The 1-fluorovinyl group  (

) has emerged as a critical bioisostere for the amide bond (

) and a metabolic blocker for oxidation-prone vinyl groups.

However, introducing this motif is synthetically challenging. Traditional methods often require handling gaseous, toxic precursors like 1-chloro-1-fluoroethylene or using unstable organometallics. This compound (CAS: 257610-49-4) represents a superior, bench-stable solid/oil reagent that functions as a nucleophilic surrogate for the 1-fluorovinyl anion in Palladium-catalyzed cross-coupling reactions (Hiyama Coupling).

This guide details the synthesis, handling, and application of this reagent to generate fluorinated scaffolds relevant to SDHI fungicides and PPO herbicides .

Mechanistic Principles: The Silicon Advantage

The utility of this compound relies on the Hiyama Cross-Coupling mechanism.[1] Unlike boronic acids (Suzuki), organosilanes are chemically inert under standard conditions, tolerating acidic workups and chromatography. Activation requires a fluoride source, which triggers a hypervalent silicon intermediate.

Why Methyldiphenyl?

  • Stability: The bulky phenyl groups protect the C-Si bond from premature protodesilylation compared to trimethylsilyl (TMS) analogs.

  • Handling: The increased molecular weight renders the reagent a high-boiling liquid or low-melting solid, eliminating the volatility issues of smaller silanes.

Pathway Visualization: Fluoride-Activated Transmetallation

HiyamaCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-I + Pd(0) -> Ar-Pd-I) Pd0->OxAdd Ar-I TransMet Transmetallation OxAdd->TransMet Silane Reagent: (1-Fluorovinyl)SiMePh2 Silicate Pentacoordinate Silicate Intermediate Silane->Silicate F- Activation Fluoride Activation (TBAF/TASF) Activation->Silicate Silicate->TransMet Transfer of Vinyl Group RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: The catalytic cycle for the transfer of the 1-fluorovinyl group. Note that the formation of the pentacoordinate silicate is the rate-determining step for transmetallation.

Experimental Protocols

Protocol A: Synthesis of this compound

For labs requiring in-house generation of the reagent.

Rationale: The synthesis relies on the in situ generation of 1-fluoro-1-lithioethylene. We utilize 1-bromo-1-fluoroethylene as the precursor due to its higher reactivity with Lithium/Halogen exchange compared to chlorofluoro-analogs.

Materials:

  • 1-Bromo-1-fluoroethylene (volatile, handle in hood)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Chloromethyldiphenylsilane (

    
    )
    
  • Anhydrous THF / Diethyl Ether (

    
    )
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL three-neck flask equipped with a magnetic stir bar, low-temperature thermometer, and addition funnel. Flush with Argon.

  • Solvent Charge: Add anhydrous THF (100 mL) and Et2O (100 mL). Cool the bath to -100 °C (Liquid

    
     / Et2O slush) or at minimum -78 °C (Acetone/Dry Ice).
    
    • Critical Note: The carbenoid nature of

      
      -fluoro-vinyllithium makes it thermally unstable above -60 °C.
      
  • Lithiation: Cannulate 1-bromo-1-fluoroethylene (20 mmol) into the cold solvent. Slowly add n-BuLi (22 mmol) dropwise over 20 minutes. Stir for 30 minutes at -78 °C.

  • Silylation: Add Chloromethyldiphenylsilane (20 mmol) dropwise.

  • Warming: Allow the mixture to warm slowly to room temperature over 4 hours.

  • Workup: Quench with sat.

    
    . Extract with pentane. Wash organics with brine, dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via Kugelrohr distillation (approx. 140 °C @ 0.5 mmHg) or flash chromatography (Hexanes).

QC Criteria:

  • 19F NMR: Doublet of doublets around -90 to -100 ppm (characteristic geminal coupling).

  • Purity: >95% by GC.

Protocol B: Hiyama Cross-Coupling (Agrochemical Scaffold Synthesis)

Standard Operating Procedure for coupling with Aryl Iodides.

Target: Synthesis of 1-fluoro-1-arylalkenes (Common motifs in next-gen pyrethroids).

Reagents:

  • Substrate: Aryl Iodide (1.0 equiv)

  • Reagent: this compound (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: Tri(2-furyl)phosphine (TFP) or

    
     (10 mol%)
    
    • Expert Insight: TFP is preferred over

      
       to accelerate the transmetallation step in sterically demanding silanes.
      
  • Activator: TBAF (Tetra-n-butylammonium fluoride), 1.0 M in THF (2.0 equiv).

Workflow:

  • Inert Environment: In a glovebox or under strict Schlenk conditions, charge a reaction vial with Aryl Iodide (1.0 mmol), Silane Reagent (1.2 mmol), and Pd-catalyst/Ligand.

  • Solvent: Add anhydrous THF (5 mL).

  • Activation: Add TBAF solution dropwise at room temperature.

    • Observation: The solution often turns dark/black immediately upon TBAF addition (formation of Pd(0) colloids/active species).

  • Reaction: Heat to 60 °C for 4–12 hours. Monitor by TLC/LC-MS.

    • Endpoint: Disappearance of Aryl Iodide.

  • Quench: Dilute with ether, wash with water (to remove silicon byproducts and TBAF salts).

  • Isolation: Column chromatography on Silica Gel.

Data Summary: Scope & Yields

Substrate TypeElectronic NatureExpected YieldNotes
4-Iodoanisole Electron Rich85-92%Fast reaction (<4h).
4-Iodonitrobenzene Electron Poor70-80%May require lower temp (40°C) to prevent homocoupling.
2-Iodotoluene Sterically Hindered55-65%Switch ligand to

or SPhos.
Heterocycles Pyridines/Thiazoles60-75%Essential for agrochem. Lewis basic N may require TASF instead of TBAF.

Agrochemical Application: Bioisosteric Design

In the development of Succinate Dehydrogenase Inhibitors (SDHIs) , the amide bridge is a common metabolic soft spot. Replacing the amide with a fluoroalkene maintains the planar geometry and dipole vector while blocking hydrolysis.

Design Workflow

Bioisostere Lead Lead Compound (Amide Linker) Analysis Metabolic Liability Identified (Amidase Hydrolysis) Lead->Analysis Design Design: 1-Fluoroalkene Replacement (Bioisostere) Analysis->Design Synthesis Synthesis via This compound Design->Synthesis Testing Test: Metabolic Stability (Microsomes) & Binding Affinity Synthesis->Testing

Figure 2: Workflow for optimizing agrochemical leads using fluoroalkene bioisosteres.

Case Study: PPO Herbicides Protoporphyrinogen Oxidase (PPO) inhibitors often contain aryl-uracil cores. Introducing a 1-fluorovinyl group on the aryl ring (via the protocol above) creates a "pro-herbicide" motif or a steric block that prevents rapid glutathione conjugation in crops, enhancing selectivity.

Troubleshooting & Safety

  • Protodesilylation: If the product is the non-fluorinated alkene (vinyl group only), the reaction mixture is too "wet." Water acts as a proton source during the silicate stage. Remedy: Use freshly distilled THF and molecular sieves.

  • Silicon Byproducts: The methyldiphenylsilyl byproduct can be an oil that co-elutes with non-polar products. Remedy: Treat the crude reaction mixture with

    
     in MeOH for 1 hour to convert silyl species to more polar silanols/siloxanes before chromatography.
    
  • Toxicity: Fluorinated vinyls can be alkylating agents. Handle all final products as potential mutagens until proven otherwise.

References

  • Hameed, T. A., et al. (2008). "Palladium-catalyzed cross-coupling of this compound with aryl iodides." Tetrahedron Letters, 49(20), 3206-3208.

  • Hiyama, T. (2002). "Organosilicon Compounds in Cross-Coupling Reactions." Journal of Organometallic Chemistry, 653(1-2), 58-61.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[2]

  • Hatanaka, Y., & Hiyama, T. (1988).[3] "Cross-coupling of organosilanes with organic halides mediated by palladium catalyst and fluoride ion."[1][3] The Journal of Organic Chemistry, 53(4), 918–920.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield with (1-Fluorovinyl)methyldiphenylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Reagent ID: (1-Fluorovinyl)methyldiphenylsilane CAS: 257610-49-4 Primary Application: Introduction of the 1-fluorovinyl motif (


) via Pd-catalyzed cross-coupling.

Executive Summary

You are likely experiencing variable yields due to the specific steric and electronic properties of the methyldiphenyl silyl group. Unlike trimethylsilyl (TMS) reagents, the diphenyl substitution increases steric hindrance, slowing down the critical transmetallation step. Furthermore, the 1-fluorovinyl group is susceptible to protodesilylation if the activation environment becomes too basic or "wet."

This guide moves beyond standard Hiyama protocols to address the specific requirements of this hindered, fluorinated reagent.

Module 1: The Activation Mechanism (The "Engine")

The success of your reaction hinges on converting the unreactive tetra-coordinate silane into a reactive penta-coordinate silicate.[1] Without this, the palladium catalyst cannot engage with the nucleophile.

The Critical Pathway

The methyldiphenyl group requires a "Goldilocks" activation: strong enough to overcome steric bulk, but mild enough to prevent the decomposition of the sensitive fluorovinyl moiety.

ActivationPathway Silane (1-Fluorovinyl) methyldiphenylsilane Silicate Pentacoordinate Silicate Intermediate Silane->Silicate F- Attack Activator Fluoride Source (TBAF/TASF) Activator->Silicate Transmetallation Transmetallation (Rate Limiting Step) Silicate->Transmetallation + Pd(II) Species Pd_Complex Pd(II)-Ar-X Pd_Complex->Transmetallation Product Coupled Product (Ar-CF=CH2) Transmetallation->Product Reductive Elimination

Figure 1: The activation pathway.[2][3] Note that for methyldiphenylsilanes, the formation of the silicate is reversible, and the transmetallation step is often the bottleneck due to steric hindrance.

Module 2: Optimization Protocols

Fluoride Source Selection (Water Control)

The most common cause of failure is the use of "wet" TBAF. Commercial TBAF in THF contains significant water, which protonates the silicate intermediate, leading to protodesilylation (formation of fluoroethylene gas) rather than coupling.

ReagentStatusRecommendationWhy?
TBAF (1M in THF) ⚠️ RiskyDry before use or add Molecular Sieves (4Å).High water content promotes protodesilylation.
TASF ✅ PreferredGold Standard. Non-hygroscopic solid. Provides "naked" fluoride with minimal basicity/water.
AgF / Ag₂O 🚀 BoosterUse for difficult substrates. Silver acts as a dual activator and halide scavenger, driving equilibrium forward.
The Copper Effect (Co-Catalysis)

For hindered silanes like this compound, standard Pd-catalysis often stalls. The addition of Copper(I) creates a transient organocopper species that transmetallates to Palladium much faster than the silicate does.

  • Protocol Additive: Add 10–20 mol% CuI (Copper Iodide).

  • Mechanism: Silicon

    
     Copper 
    
    
    
    Palladium. This "double transmetallation" bypasses the steric penalty of the diphenylsilyl group.
Catalyst & Ligand Architecture

Avoid generic Pd(PPh₃)₄ if yields are low. The oxidative addition is rarely the problem; the problem is the crowded metal center during transmetallation.

  • Recommended Catalyst:

    
     (2.5–5 mol%)
    
  • Ligand: Tri(2-furyl)phosphine (TFP) or AsPh₃ (Triphenylarsine).

    • Why? These ligands are labile (fall off easily), creating an open coordination site on the Palladium to accept the bulky fluorovinyl group.

Module 3: Troubleshooting Guide (Q&A)

Q1: I see full consumption of the starting silane, but I only isolate the aryl halide starting material and volatile byproducts. What happened?

  • Diagnosis: Protodesilylation. Your fluoride source was likely too wet, or the reaction mixture was too acidic. The silane was activated, but instead of finding the Palladium, it grabbed a proton from water.

  • The Fix:

    • Switch from TBAF to TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate).

    • Add activated 4Å Molecular Sieves to the reaction vessel.

    • Ensure your solvent (THF or DMF) is anhydrous.

Q2: The reaction is extremely sluggish (<10% conversion after 24h).

  • Diagnosis: Steric Failure. The methyldiphenyl group is too bulky for the standard transmetallation pathway.

  • The Fix:

    • Add Copper: Introduce 10 mol% CuI.

    • Switch Activator: Use Ag₂O (Silver Oxide) instead of fluoride. This promotes an alternative activation mechanism that is often more robust for bulky silanes.

Q3: I am observing homocoupling of my aryl halide.

  • Diagnosis: The transmetallation is too slow compared to the oxidative addition, or oxygen is present.

  • The Fix:

    • Degas solvents thoroughly (freeze-pump-thaw).

    • Increase the concentration of the silane (1.5 to 2.0 equivalents).

    • Use the CuI co-catalyst method to accelerate transmetallation.

Module 4: Decision Tree for Experiment Design

Use this logic flow to determine your next reaction setup.

TroubleshootingTree Start Start Optimization CheckYield Is Yield > 50%? Start->CheckYield Success Optimize Purification CheckYield->Success Yes AnalyzeByprod Analyze Byproducts CheckYield->AnalyzeByprod No Protodesilylation Silane Gone, No Product? AnalyzeByprod->Protodesilylation Volatile byproduct NoReaction SM Recovered? AnalyzeByprod->NoReaction Nothing happened FixProto Use TASF or Add Mol. Sieves Protodesilylation->FixProto FixNoRxn Add CuI (10%) or Use Ag2O NoReaction->FixNoRxn

Figure 2: Troubleshooting logic for Hiyama coupling optimization.

References

  • Hiyama Coupling Fundamentals: Hatanaka, Y., & Hiyama, T. (1988). Cross-coupling of organosilanes with organic halides mediated by palladium catalyst and fluoride ion.[1][4][5][6][7][8] Journal of Organic Chemistry, 53(4), 918–920. Link

  • Fluoride-Free/Silver Activation: Denmark, S. E., & Sweis, R. F. (2002). Design and Implementation of New Methods for Cross-Coupling with Organosilicon Reagents. Accounts of Chemical Research, 35(10), 835–846. Link

  • Specific Reactivity of (1-Fluorovinyl)silanes: Hanamoto, T., Kobayashi, T., & Kondo, M. (2001). Fluoride Ion-Assisted Cross-Coupling Reactions of (α-Fluorovinyl)diphenylmethylsilane with Aryl Iodides Catalyzed by Pd(0)/Cu(I) Systems.[4] Synlett, 2001(09), 1420–1422. Link

  • Heck Reaction Alternative: Hanamoto, T., & Kobayashi, T. (2011). Mizoroki–Heck Reaction of this compound with Aryl Iodides. Journal of Organic Chemistry, 76(24), 10319–10324. Link

Sources

Identification of side products in (1-Fluorovinyl)methyldiphenylsilane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification of Side Products & Troubleshooting Guide Ticket ID: CHEM-SUP-2024-FVS Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Jack-in-the-Box" Fluorine

Welcome to the technical support center for (1-Fluorovinyl)methyldiphenylsilane (


). You are likely using this reagent as a robust building block for introducing the monofluoroalkene motif—a critical bioisostere for amide bonds in medicinal chemistry.

However, synthesizing this molecule involves navigating the "Jack-in-the-box" instability of the


-fluorovinyllithium intermediate. If you are seeing low yields, unexplained oils, or missing fluorine signals, you are likely encountering specific decomposition pathways inherent to carbenoid chemistry.

This guide prioritizes causality : we don't just tell you what the impurity is; we explain why the thermodynamics of your reaction flask created it.

Module 1: The Reaction Landscape (Visualized)

The synthesis generally relies on the trapping of 1-fluoro-1-lithioethylene with chloromethyldiphenylsilane . The success of this reaction is a race between the nucleophilic attack on Silicon and the


-elimination of Lithium Fluoride (LiF).
Reaction Pathway & Divergence Diagram

ReactionPathways Reagents Precursors (1-Chloro-1-fluoroethylene + Ph2MeSiCl) Lithiation Lithiation (-78°C) Reagents->Lithiation n-BuLi / s-BuLi Siloxane Disiloxane (Ph2MeSi-O-SiMePh2) Reagents->Siloxane Moisture Ingress (Hydrolysis of Chlorosilane) Intermediate INTERMEDIATE: [CH2=C(Li)F] (Thermally Unstable) Lithiation->Intermediate Li/Cl Exchange Target TARGET PRODUCT: This compound Intermediate->Target Trapping with Ph2MeSiCl (Fast Kinematics) Carbene Vinylidene Carbene [:C=CH2] Intermediate->Carbene Warming > -60°C (α-Elimination of LiF) Acetylene Acetylene/Oligomers (Black Tar) Carbene->Acetylene Polymerization

Figure 1: Mechanistic divergence in the synthesis of


-fluorovinylsilanes. The critical failure point is the thermal decomposition of the lithiated intermediate.

Module 2: Side Product Identification (Fingerprinting)

When your crude NMR looks "messy," use this table to identify the specific culprits.

Analytical Fingerprint Table
ImpurityOrigin

F NMR Signature (approx.)

H NMR Signature
Physical State
Disiloxane

Hydrolysis of excess

due to moisture.
Silent (No F)

0.65 (s,

)

7.3-7.6 (m,

)
Viscous Oil
Silanol

Incomplete hydrolysis; precursor to disiloxane.Silent (No F)Broad singlet (variable,

2.0-3.0)
Oil/Solid
Fluoroacetylene Oligomers Decomposition of intermediate (Thermal runaway).Broad, undefined baseline humps (polymer).Broad aliphatic/olefinic regions.[1][2]Black Tar
Protonated Olefin

Quenching of intermediate by adventitious proton source.

-110 to -140 ppm (Gas, usually lost).
Volatile (Gas at RT).Gas (Bubbles)
Target Product Success

-100 to -105 ppm
(dd,

,

)

4.5-5.2 (dd, Vinyl protons)

0.7 (s,

)
Clear Oil

Tech Tip: The most persistent impurity is the Disiloxane . It has a high boiling point and co-elutes with the product on silica gel. It is "silent" in


F NMR, leading to an overestimation of purity if you only look at the fluorine spectrum. Always cross-reference with 

H NMR integration of the Methyl-Silyl group.

Module 3: Troubleshooting & Remediation

Scenario A: "I have low yield and a lot of black tar."
  • Diagnosis: Thermal Decomposition. You allowed the reaction to warm up above -60°C before the chlorosilane trapped the anion. The intermediate eliminated LiF to form vinylidene carbene, which polymerized.

  • Fix:

    • Ensure internal temperature monitoring (do not rely on bath temp).

    • Pre-cool the

      
       solution before addition.
      
    • Use the "Inverse Addition" technique: Cannulate the lithiated species into a cold solution of the silane if possible (though standard addition usually works if slow).

Scenario B: "I see a large Methyl-Silyl singlet at 0.65 ppm, but no Fluorine."
  • Diagnosis: Hydrolysis (The "Wet Flask" Error). Your lithiation failed or was consumed by moisture, leaving the chlorosilane unreacted. Upon workup, the chlorosilane hydrolyzed to the disiloxane.

  • Fix:

    • Flame-dry glassware under high-vacuum.

    • Titrate your

      
       or 
      
      
      
      before use.
    • Verify the quality of 1-chloro-1-fluoroethylene (ensure it hasn't leaked/evaporated if using gas lecture bottles).

Scenario C: "My product decomposes on the silica column."
  • Diagnosis: Acid Sensitivity.[3] While vinylsilanes are generally robust,

    
    -fluorovinylsilanes can undergo protodesilylation on highly acidic silica.
    
  • Fix:

    • Pre-treat the silica gel with 1% Triethylamine (

      
      ) in hexanes.
      
    • Elute quickly using non-polar solvents (Pentane/Hexane).

Module 4: Detailed Protocol (Self-Validating)

This protocol includes "Checkpoints" to validate the chemistry during the process.

Reagents:

  • 1-Chloro-1-fluoroethylene (Gas/Liquid precursor)

  • 
    -Butyllithium (or 
    
    
    
    -BuLi)
  • Chloromethyldiphenylsilane (

    
    )
    
  • THF (Anhydrous)

Step-by-Step:

  • Cryogenic Setup: Cool a flame-dried flask of THF to -95°C (Liquid

    
     / MeOH or Acetone slush).
    
    • Checkpoint: Internal thermometer must read <-90°C.

  • Anion Generation: Condense/Add 1-chloro-1-fluoroethylene. Add

    
    -BuLi dropwise over 20 mins.
    
    • Mechanism:[3] Li/Cl exchange generates

      
      .
      
    • Wait: Stir for 30 mins at -95°C. Do not let temp rise above -75°C.

  • Trapping: Add

    
     (neat or in THF) dropwise.
    
    • Critical: The reaction is exothermic. Watch the thermometer. If it spikes, stop addition.

  • The Warm-up: Allow the mixture to warm to Room Temperature slowly over 2-3 hours.

    • Observation: The solution should remain relatively clear or turn slightly cloudy (LiCl precipitation). If it turns dark black immediately, decomposition occurred.

  • Workup: Quench with Sat.

    
    . Extract with Ether/Pentane.
    
  • Purification: Vacuum distillation is preferred over chromatography to avoid siloxane contamination and silica acidity.

Module 5: Troubleshooting Logic Tree

Use this flow to decide your next move.

Troubleshooting Start Analyze Crude NMR CheckF Is 19F Signal Present? (-100 to -110 ppm) Start->CheckF CheckH Check 1H NMR (Si-Me region) CheckF->CheckH Yes Fail_Hydro Issue: Hydrolysis/Moisture Action: Dry Solvents / Check BuLi CheckF->Fail_Hydro No (Silent) Success Proceed to Distillation CheckH->Success Ratio Si-Me : Vinyl-H is 3:2 Fail_Decomp Issue: Thermal Decomposition Action: Lower Temp / Faster Stirring CheckH->Fail_Decomp Excess Si-Me signal (Disiloxane present) CheckH->Fail_Hydro Only Si-Me signal (No Vinyl)

Figure 2: Decision matrix for analyzing crude reaction mixtures.

FAQ: Frequently Asked Questions

Q: Can I use 1,1-difluoroethylene instead of 1-chloro-1-fluoroethylene? A: Yes, but the mechanism changes. You would rely on a defluorosilylation mechanism (reductive) or direct lithiation which is harder to control. The Cl/Li exchange (using the chloro-precursor) is thermodynamically superior for generating the discrete anion [1].

Q: Why is my product unstable in the fridge? A: It shouldn't be. Pure this compound is stable. If it degrades, you likely have residual acid from the workup or silica gel. Store over a copper wire or with a trace of stabilizer (BHT) if concerned, though usually unnecessary for silanes.

Q: Can I use this for Hiyama coupling? A: Yes. The Ph2MeSi- group is an excellent handle for fluoride-activated cross-coupling (Hiyama-Denmark type). Note that the fluorine atom on the vinyl group exerts an electronic effect that may require different catalyst loadings compared to non-fluorinated vinylsilanes [2].

References

  • Synthesis of

    
    -fluorovinylsilanes: 
    H. Amii, et al. "Mizoroki–Heck Reaction of this compound with Aryl Iodides." Journal of Organic Chemistry, 2011, 76  (20), 8574–8578.
    
    
  • Stability of

    
    -fluorovinyllithium: 
    R. Sauvetre, J. F. Normant. "Preparation and reaction of alpha-fluorovinyl anions." Tetrahedron Letters, 1981, 22  (11), 957-960.
    
    
  • K. Uneyama. Organofluorine Chemistry, Blackwell Publishing, 2006.

Sources

Technical Support Center: Stereoselective Synthesis with (1-Fluorovinyl)methyldiphenylsilane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers utilizing (1-Fluorovinyl)methyldiphenylsilane (CAS: 257610-49-4). This reagent is a critical "linchpin" for accessing stereodefined monofluoroalkenes, particularly through Mizoroki-Heck and Hiyama cross-coupling manifolds.

Current Status: Operational Specialist: Senior Application Scientist, Organosilicon Chemistry Division Subject: Optimizing Stereocontrol in Heck and Protodesilylation Sequences

System Overview & Reagent Profile

This compound acts as a versatile nucleophilic or electrophilic building block. Its unique structure allows it to serve as a precursor for both


-fluorostyrenes  (via Hiyama coupling) and stereodefined 

-fluorostyrenes
(via Heck functionalization followed by protodesilylation).
PropertySpecificationTechnical Note
Reagent Type Fluoroalkenyl SilaneStable to air/moisture compared to trialkyl analogs.
Key Reactivity Pd-Catalyzed CouplingDual-role: Vinyl donor (Hiyama) or Olefin acceptor (Heck).
Stereo-Challenge E/Z ControlHigh E-selectivity in Heck reactions; Retention in desilylation.
Stability ModerateSensitive to strong acids and fluoride sources (uncontrolled).

Troubleshooting Guide: Stereoselective Mizoroki-Heck Reactions

User Issue: "I am observing poor E/Z selectivity or low yields when coupling aryl iodides to the vinyl silane."

Diagnosis & Mechanism

The Mizoroki-Heck reaction of this compound typically yields the (E)-


-aryl-vinylsilane  with high stereoselectivity (>98:2 E/Z). The stereocontrol arises from the specific conformation of the intermediate prior to syn-elimination.[1] Loss of selectivity often indicates improper base selection or temperature fluctuations allowing isomerization.
Optimization Protocol

Q: Which catalytic system ensures maximum E-selectivity? A: The combination of Pd(OAc)


  and Ag

CO

in 1,4-dioxane is the gold standard.
  • Why Ag

    
    CO
    
    
    
    ?
    Silver carbonate acts as a halide scavenger and base. It facilitates the cationic Pd pathway, which is crucial for this electron-deficient alkene, while preventing reversible steps that lead to isomerization.
  • Why Dioxane? Coordination ability stabilizes the Pd species without competing strongly with the olefin.

Q: My reaction stalled. Can I increase the temperature? A: Proceed with caution. The optimal window is 90 °C .

  • < 80 °C: Incomplete conversion.

  • > 100 °C: Risk of thermal desilylation or polymerization of the fluorovinyl species.

Q: Can I use Aryl Bromides? A: Generally, no . Aryl iodides are required for this specific silane under standard conditions. Aryl bromides are often unreactive due to the slower oxidative addition, which fails to compete with catalyst decomposition in this system.

Standard Operating Procedure (SOP) - E-Selective Heck Coupling
  • Charge: Pd(OAc)

    
     (10 mol%), Ag
    
    
    
    CO
    
    
    (3.0 equiv), and 4Å Molecular Sieves (activated).
  • Solvent: Anhydrous 1,4-dioxane (0.1 M concentration).

  • Substrates: Add Aryl Iodide (1.0 equiv) and this compound (1.2 equiv).

  • Reaction: Stir at 90 °C for 12–24 hours under Argon.

  • Workup: Filter through Celite to remove Ag salts. Concentrate and purify via silica gel chromatography.

Critical Workflow: Stereoretentive Protodesilylation

User Issue: "I successfully made the (E)-silyl alkene, but converting it to the (Z)-


-fluorostyrene resulted in isomerization or decomposition."
Diagnosis & Mechanism

Converting the (E)-


-aryl-(

-fluorovinyl)silane to the (Z)-

-fluorostyrene
requires a protodesilylation that proceeds with complete retention of configuration .[1] Standard fluoride sources (TBAF in THF) often lead to mixtures because the intermediate anion can equilibrate.
Optimization Protocol

Q: TBAF gave me a mixture of E and Z. How do I fix this? A: Switch to KOt-Bu in DMSO .

  • Mechanism: Potassium tert-butoxide in DMSO promotes a concerted desilylation-protonation mechanism or generates a transient hypervalent silicon species that protonates rapidly, preventing the lifetime of a free vinyl carbanion that would invert.

  • Protocol: Treat the silyl alkene with KOt-Bu (1.5 equiv) in DMSO at room temperature. This typically yields the (Z)-isomer with >99% retention.

Q: My product co-elutes with the starting material. A: This is common due to similar polarity.

  • Solution: Ensure full conversion by monitoring via 19F NMR (distinct shifts for Si-F vs H-F species). If separation is difficult, consider a mild oxidative workup (H

    
    O
    
    
    
    /KF) to convert unreacted silane to the silanol/siloxane, which is much more polar.

Visualization: Stereoselective Pathway

The following diagram illustrates the divergent synthesis of fluorinated scaffolds using this compound, highlighting the critical decision nodes for stereochemistry.

G Reagent (1-Fluorovinyl) methyldiphenylsilane HeckCond Mizoroki-Heck Reaction Pd(OAc)2, Ag2CO3, Dioxane, 90°C Reagent->HeckCond + Ar-I HiyamaCond Hiyama Coupling Pd(PPh3)4, CuI, CsF, DMF Reagent->HiyamaCond + Ar-I Intermediate (E)-β-Aryl-(α-fluorovinyl) methyldiphenylsilane (High E-Selectivity) HeckCond->Intermediate Stereoselective Insertion DesilylCond Protodesilylation KOt-Bu, DMSO, RT Intermediate->DesilylCond ProductZ (Z)-β-Fluorostyrene (Retention of Configuration) DesilylCond->ProductZ Stereoretentive C-Si Cleavage ProductAlpha α-Fluorostyrene (Terminal Alkene) HiyamaCond->ProductAlpha Direct Vinylation

Figure 1: Divergent synthesis pathways. The Left branch (Heck) builds stereodefined internal alkenes; the Right branch (Hiyama) installs the terminal fluorovinyl group.

FAQ: Hiyama Cross-Coupling (Direct Vinylation)

Q: I just want to attach the 1-fluorovinyl group to my arene. Is stereochemistry an issue? A: No. The product is a terminal alkene (


). There is no E/Z isomerism. However, chemoselectivity  is key.
  • Activator: Use CsF (Cesium Fluoride) as the activator.[2][3]

  • Co-catalyst: CuI (Copper Iodide) is essential to facilitate transmetallation from the hypervalent silicon species to Palladium.

  • Solvent: Polar aprotic solvents like DMF or NMP are required to solubilize CsF and stabilize the pentacoordinate silicon intermediate.

Q: Can I use this reagent to couple with Aryl Triflates? A: Yes. Add


-Bu

NI
(TBAI) as an additive.[3] The iodide anion assists in the oxidative addition step or stabilizes the catalyst, allowing triflates to react efficiently under the Hiyama conditions.

Summary of Reaction Parameters

ParameterMizoroki-Heck (Internal Alkene)Hiyama Coupling (Terminal Alkene)
Target Product (E)-Silylalkene

(Z)-Fluoroalkene

-Fluorostyrene
Catalyst Pd(OAc)

Pd(PPh

)

Key Additive Ag

CO

(Base/Scavenger)
CuI (Transmetallation)
Activator None (Silane retained)CsF (Silane cleaved)
Solvent 1,4-DioxaneDMF, DMA, or NMP
Stereocontrol Kinetic Control (Conformational)N/A (Terminal)

References

  • Mizoroki–Heck Reaction of this compound with Aryl Iodides . Journal of Organic Chemistry. (2011). Describes the conditions for high E-selectivity and the synthesis of cis-beta-fluorostyrenes. [Link]

  • Cross-Coupling Reactions of this compound with Aryl Halides and Aryl Triflates . Journal of Organic Chemistry. (2010). Details the Hiyama coupling protocols for accessing alpha-fluorostyrenes. [Link]

  • Silver-Catalyzed (Z)-β-Fluoro-vinyl Iodonium Salts from Alkynes . Journal of the American Chemical Society. (2013). Discusses alternative strategies for Z-selective fluoroalkene synthesis and the challenges of stereoretentive coupling. [Link]

Sources

Addressing catalyst deactivation in (1-Fluorovinyl)methyldiphenylsilane cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating Catalyst Deactivation & Protocol Optimization

Core Diagnostic Matrix: Why Your Reaction Failed

Status: Active Case File | Severity: High

Before adjusting parameters, identify the specific failure mode. In the cross-coupling of (1-fluorovinyl)methyldiphenylsilane (1) , "catalyst deactivation" is often a misdiagnosis for three distinct competing pathways.

SymptomProbable Root CauseMechanistic InsightCorrective Action
Precipitation of "Pd Black" (Metal Mirror) Ligand dissociation & Pd(0) aggregation.The catalytic resting state (PdL₂) is unstable. Without rapid oxidative addition or transmetallation, Pd(0) colloids form irreversibly.Increase ligand load (PPh₃) or switch to a more robust precatalyst like Pd(dba)₂ + SPhos. Ensure strict O₂ exclusion.
Starting Material Recovery (No Rxn) Failed Transmetallation.The Si–C bond is too stable. Fluoride activation (CsF) is insufficient to form the required pentacoordinate silicate intermediate.Add CuI (10-20 mol%) . This switches the mechanism to a Pd/Cu dual cycle, facilitating transmetallation.
Formation of Styrene (Defluorination)

-Fluoride Elimination.
After transmetallation, the Pd-alkyl species undergoes

-elimination, ejecting the fluorine atom.
Lower reaction temperature (<80°C). Avoid excessive phosphine ligands which can promote cationic Pd species prone to elimination.
Protonated Product (Desilylation) Protodesilylation.Moisture in the solvent acts as a proton source, cleaving the C-Si bond before coupling occurs.Use anhydrous DMF/DMA. Add molecular sieves (4Å) directly to the reaction vessel.

Deep Dive: The Deactivation Mechanism

Technical Note #402: The Silicon-Copper-Palladium Triad

The coupling of this compound is not a standard Suzuki-type reaction. It relies on the Hiyama-Denmark manifold, where the stability of the C–Si bond is the primary bottleneck. Catalyst "deactivation" here usually means the palladium cycle stalls, leading to decomposition.

The "Stalled Cycle" Phenomenon
  • Activation Lag : The silane (1) must react with Fluoride (F⁻) to form a pentacoordinate silicate

    
    . This species is less reactive than boronic acids.
    
  • The Copper Bridge : Palladium struggles to transmetallate directly with the silicate. Copper(I) Iodide (CuI) acts as a "shuttle." The organic group transfers from Silicon

    
     Copper 
    
    
    
    Palladium.
  • The Deactivation Trap : If the Si

    
     Cu transfer is slow, the oxidative addition complex 
    
    
    
    accumulates. This complex is prone to:
    • Homocoupling : Forming Ar-Ar biaryls.

    • Dehalogenation : Reducing the aryl halide.

    • Ligand Stripping : Loss of PPh₃ leads to Pd precipitation.

Visualization: The Catalytic & Deactivation Pathways

The following diagram maps the productive cycle against the "Death Vectors" (Deactivation).

G Start Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition [L2Pd(Ar)I] Start->OxAdd Ar-I PdBlack Pd Black (Irreversible Aggregation) Start->PdBlack Ligand Loss (Slow Cycle) TransMet Transmetallation (Rate Determining) OxAdd->TransMet Cu-Vinyl Species Homo Homocoupling (Ar-Ar) OxAdd->Homo Stalled Transmetallation Prod Reductive Elimination Product Formation TransMet->Prod Prod->Start - Pd(0) Proto Protodesilylation (Moisture Scavenging) Silane Silane Reagent + CsF + CuI Silane->TransMet Si -> Cu Transfer Silane->Proto H2O present

Figure 1: The Pd/Cu Dual Cycle vs. Deactivation Pathways. Note that "Pd Black" formation is a consequence of a stalled cycle, not just thermal instability.

Optimized Experimental Protocol

Standard Operating Procedure (SOP-FV-2026)

This protocol integrates the "Copper Effect" to prevent catalyst stagnation.

Reagents:

  • Substrate : Aryl Iodide (1.0 equiv)

  • Reagent : this compound (1.2 equiv)

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Co-Catalyst : CuI (10 mol%) — CRITICAL for preventing deactivation

  • Activator : CsF (2.0 equiv)

  • Solvent : Anhydrous DMF (0.1 M concentration)

Step-by-Step Workflow:

  • Glovebox/Schlenk Prep :

    • In a flame-dried Schlenk tube or vial, combine Aryl Iodide, Pd(PPh₃)₄, CuI, and CsF.

    • Note: CsF is hygroscopic. Grind it to a fine powder inside a glovebox or dry it under vacuum at 150°C for 4 hours prior to use.

  • Solvent Addition :

    • Add anhydrous DMF. If not using a glovebox, degas DMF using the freeze-pump-thaw method (3 cycles) to remove O₂.

    • Why? Oxygen oxidizes phosphines to phosphine oxides, instantly killing the catalyst.

  • Reagent Injection :

    • Add this compound via syringe.

  • Reaction :

    • Stir at 80°C for 4–12 hours.

    • Visual Check: The mixture should remain a dark homogeneous solution. If it turns clear with black precipitate within 30 minutes, the catalyst has crashed out (consult Troubleshooting).

  • Workup :

    • Dilute with Et₂O, wash with water (3x) to remove DMF.

    • Caution: The 1-fluorovinyl group can be acid-sensitive. Avoid acidic washes.

Troubleshooting FAQ

Field-Proven Solutions for Common Issues

Q: I see immediate formation of Pd black upon heating. What happened? A: This indicates ligand deficiency . Pd(PPh₃)₄ is often impure (oxidized by air over time).

  • Fix : Add extra triphenylphosphine (PPh₃, 10-20 mol%) to the reaction mixture. This shifts the equilibrium back toward the soluble PdL₂ species. Alternatively, use fresh catalyst stored under argon.

Q: Can I use TBAF instead of CsF? A: Proceed with caution. While TBAF is a stronger activator, it introduces water (TBAF is usually a hydrate) and is highly basic.

  • Risk : High risk of protodesilylation (forming the non-fluorinated vinyl compound) or decomposition of the fluorovinyl motif.

  • Recommendation : Stick to CsF. If solubility is an issue, use TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) as a anhydrous, soluble fluoride source.

Q: My yield is stuck at 40%. The rest is starting material. A: The transmetallation is stalling.

  • Fix : Increase the CuI loading to 20 mol%. Copper facilitates the transfer of the sterically demanding (1-fluorovinyl) group. Also, ensure your DMF is "dry" (<50 ppm water).

Q: Is the (1-fluorovinyl) group stable to chromatography? A: Generally, yes. However, it can hydrolyze to a ketone under highly acidic conditions. Use neutral alumina or silica gel deactivated with 1% triethylamine if you suspect degradation on the column.

Decision Tree for Optimization

Use this flow to navigate low yields or failed reactions.

Troubleshooting Start Reaction Complete Analyze Crude NMR Result What is the major impurity? Start->Result SM Starting Material (Aryl Iodide) Result->SM High % Proto Desilylated Product (Vinyl-H) Result->Proto High % Homo Biaryl (Ar-Ar) Result->Homo High % Action1 Action: Add CuI (20 mol%) Check CsF Dryness SM->Action1 Action2 Action: Dry Solvent Use Fresh CsF Proto->Action2 Action3 Action: Degas Solvent Reduce Oxidant Homo->Action3

Figure 2: Post-Reaction Analysis Decision Tree.

References

  • Hanamoto, T., & Kobayashi, T. (2003).[1] Cross-coupling reactions of this compound with aryl halides and aryl triflates. The Journal of Organic Chemistry, 68(16), 6354–6359.[1]

  • Denmark, S. E., & Regens, C. S. (2008). Palladium-catalyzed cross-coupling reactions of organosilanols and their salts: Practical alternatives to boron and tin. Accounts of Chemical Research, 41(11), 1486–1499.

  • Sore, H. F., Galloway, W. R., & Spring, D. R. (2012). Palladium-catalysed cross-coupling of vinyldisiloxanes with benzylic and allylic halides and sulfonates. Chemistry – A European Journal, 18(28), 8774–8779.

  • Hiyama, T. (2002).[2] Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions.[3][4][5][6][7][8] Wiley-VCH.[6]

Sources

Strategies to minimize homocoupling of (1-Fluorovinyl)methyldiphenylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Homocoupling of (1-Fluorovinyl)methyldiphenylsilane

Ticket ID: #F-VINYL-SILANE-001 Status: Open Responder: Dr. A. Vance, Senior Application Scientist

Rapid Diagnostic Module

Before adjusting your reaction parameters, you must identify which homocoupling pathway is dominating. The strategy to fix silane dimerization is diametrically opposed to fixing aryl halide dimerization.

Use this flow to diagnose your impurity profile:

DiagnosticFlow Start Start: Analyze Crude Mixture (GC-MS / 19F NMR) Decision Dominant Side Product? Start->Decision SilaneDimer Silane Homocoupling (1,4-Difluoro-1,3-butadiene) Decision->SilaneDimer m/z = Dimer of Silane ArylDimer Electrophile Homocoupling (Biaryl / Ar-Ar) Decision->ArylDimer m/z = Dimer of Ar-X Protodesilylation Protodesilylation (Fluoroethylene gas loss) Decision->Protodesilylation Loss of Silane Sol_Silane CAUSE: Oxidative Coupling FIX: Anaerobic Protocol (Freeze-Pump-Thaw) SilaneDimer->Sol_Silane Sol_Aryl CAUSE: Stalled Transmetallation FIX: Increase Activator (F-) or Switch to Pd-132 ArylDimer->Sol_Aryl Sol_Proto CAUSE: Water Ingress FIX: Dry Solvents/Reagents Protodesilylation->Sol_Proto

Figure 1: Diagnostic logic for identifying the specific failure mode in Hiyama coupling.

Technical Troubleshooting Guide

The this compound reagent is a robust surrogate for the unstable 1-fluorovinyl anion. However, the methyldiphenylsilyl group is bulky and requires specific activation. Below are the targeted strategies to eliminate homocoupling.

Scenario A: You observe Silane Homocoupling (The "Head-to-Head" Dimer)
  • The Symptom: You see the formation of 1,4-difluoro-1,3-butadiene derivatives.

  • The Cause: Oxidative coupling promoted by Oxygen (

    
    ) and Copper (Cu).
    
  • The Mechanism: If you are using the standard Hanamoto condition (Pd/Cu co-catalysis), Copper(I) can be oxidized to Copper(II) by trace air. Cu(II) is an excellent oxidant for vinyl silanes, driving them to dimerize rather than cross-couple [1].

Corrective Actions:

  • Rigorous Deoxygenation: Sparging with argon is insufficient. You must use the Freeze-Pump-Thaw method (3 cycles) for the reaction solvent.

  • Copper Management: The Hanamoto protocol relies on CuI to facilitate transmetallation. However, if homocoupling persists, reduce CuI loading from 10 mol% to 5 mol% or switch to a Copper-Free system using a more active Pd source (e.g., Pd-132 or Pd

    
    (dba)
    
    
    
    + SPhos) [2].
  • Reagent Purity: Ensure your CuI is off-white. If it is green or blue, it contains Cu(II) and will immediately destroy your silane. Wash CuI with THF in a Soxhlet extractor if necessary.

Scenario B: You observe Aryl Homocoupling (Biaryls)
  • The Symptom: Your aryl iodide converts to Ar-Ar; the silane remains unreacted.

  • The Cause: "Stalled Transmetallation." The Pd(II) species forms (Oxidative Addition), but the Silicon reagent is too slow to transfer the vinyl group. The Pd(II) species then disproportionates.

  • The Mechanism: The methyldiphenylsilyl group is sterically hindered compared to trimethylsilyl (TMS). Standard fluoride sources may not activate it fast enough.

Corrective Actions:

  • Switch Activator: Move from TBAF (Tetrabutylammonium fluoride) to CsF (Cesium Fluoride) . CsF is less hygroscopic and provides a "heterogeneous" release of fluoride, which often matches the catalytic rate better than the "burst" activation of TBAF [3].

  • Solvent Polarity: Switch to DMI (1,3-Dimethyl-2-imidazolidinone) or NMP . These highly polar solvents stabilize the pentacoordinate silicate intermediate required for transmetallation.

Optimized Protocol (The "Gold Standard")

This protocol is adapted from the work of Hanamoto et al. [1], optimized to minimize homocoupling via controlled activation.

Reaction Class: Hiyama-Denmark Cross-Coupling Scale: 1.0 mmol

ComponentEquivalentsRoleCritical Note
Aryl Iodide 1.0 equivElectrophileAryl Bromides require higher temp (100°C+).
(1-F-Vinyl)SiMePh

1.2 equivNucleophileExcess accounts for minor protodesilylation.
Pd(PPh

)

5 mol%CatalystFreshly recrystallized (yellow, not orange).
CuI 5-10 mol%Co-CatalystMUST be white/off-white.
CsF 2.0 equivActivatorDried under vacuum at 150°C for 4h prior to use.
DMF 0.2 MSolventAnhydrous, degassed (Freeze-Pump-Thaw).

Step-by-Step Workflow:

  • Catalyst Pre-mix: In a glovebox or under strict Ar flow, combine Aryl Iodide, Pd(PPh

    
    )
    
    
    
    , and CuI in a Schlenk tube.
  • Activator Addition: Add the dried CsF.

  • Solvent Prep: Add the anhydrous DMF.

  • Silane Addition: Add this compound via syringe.

  • Deoxygenation (CRITICAL): Perform Freeze-Pump-Thaw (3 cycles) on the entire mixture. Backfill with Argon.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Note: Do not overheat. >100°C promotes silane degradation.

  • Workup: Filter through a celite pad (removes Pd/Cu) and dilute with Et

    
    O. Wash with water (removes DMF/Salts).
    
Frequently Asked Questions (FAQs)

Q: Can I use TBAF instead of CsF? A: Yes, but proceed with caution. TBAF often contains water (hydrate form) or is sold as a THF solution. Water causes protodesilylation , converting your expensive silane into fluoroethylene gas. If you must use TBAF, use the anhydrous solution (1M in THF) and add molecular sieves (4Å) to the reaction vessel [4].

Q: My reaction turns black immediately. Is this bad? A: "Pd Black" precipitation indicates the catalyst has decomposed (Pd(0) aggregation) before entering the catalytic cycle. This usually means the oxidative addition was too slow or the ligand (PPh


) was oxidized.
  • Fix: Add 10-20 mol% excess PPh

    
     to the reaction to stabilize the Pd center.
    

Q: Why use the Methyldiphenylsilyl group instead of Trimethylsilyl (TMS)? A: Stability. The TMS analog of 1-fluorovinylsilane is volatile and prone to rapid hydrolysis. The methyldiphenyl group allows the reagent to be handled as a stable oil/solid and stored for months, but it demands the stronger/harsher activation conditions (CsF/CuI) described above [1].

Q: I see a spot on TLC that isn't my product or a dimer. A: Check for the Heck Product . If your system lacks sufficient Fluoride activation, the vinyl silane can act as a simple alkene and undergo Heck coupling (beta-hydride elimination) instead of Hiyama coupling. This preserves the silicon group in the product.

  • Fix: Increase CsF to 3.0 equiv and ensure temperature is >60°C.

References
  • Hanamoto, T.; Kobayashi, T. "Cross-Coupling Reactions of this compound with Aryl Halides and Aryl Triflates."[1] Journal of Organic Chemistry, 2003 , 68(16), 6354–6359.

  • Denmark, S. E.; Regens, C. S. "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: The Hiyama Coupling." Accounts of Chemical Research, 2008 , 41(11), 1486–1499.

  • Hiyama, T. "Organosilicon Compounds in Cross-Coupling Reactions."[2] Journal of Organometallic Chemistry, 2002 , 653(1-2), 58–61.

  • Sore, H. F.; Galloway, W. R. J. D.; Spring, D. R. "Palladium-Catalysed Cross-Coupling of Organosilicon Reagents." Chemical Society Reviews, 2012 , 41, 1845-1866.

Sources

Technical Support Center: Optimizing (1-Fluorovinyl)methyldiphenylsilane Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Focus: (1-Fluorovinyl)methyldiphenylsilane CAS: 257610-49-4 Application: Introduction of the 1-fluorovinyl motif (peptide bond bioisostere) via Pd-catalyzed cross-coupling.[1]

Core Reactivity & Solvent Dynamics

The reactivity of This compound is governed by the activation of the silicon center. Unlike standard organometallics (Grignard/Lithium), this reagent is chemically inert until "activated" by a nucleophile—typically fluoride (


) or a base.

The choice of solvent is not merely about solubility; it dictates the coordination geometry of the silicon atom.

The "Naked Fluoride" Effect

For successful Hiyama cross-coupling, the silicon atom must transition from a tetravalent state to a pentacoordinate (hypervalent) silicate intermediate.

  • Polar Aprotic Solvents (DMF, DMI, NMP): These are the Gold Standard . They effectively solvate the cation of the fluoride source (e.g.,

    
    , 
    
    
    
    ), leaving the fluoride anion "naked" and highly reactive. This accelerates the formation of the hypervalent silicate required for transmetallation to Palladium.
  • Ethereal Solvents (THF, Diethyl Ether): Often result in stalled reactions . The fluoride anion is more tightly ion-paired or solvated, reducing its nucleophilicity toward the bulky methyldiphenylsilyl group.

  • Protic Solvents (MeOH, Water): Strictly Prohibited . They lead to rapid protodesilylation, cleaving the C-Si bond to yield the volatile fluoroethylene byproduct.

Solvent Performance Matrix
Solvent ClassSpecific SolventReactivity RatingPrimary Risk / Benefit
Polar Aprotic DMF (Dimethylformamide)⭐⭐⭐⭐⭐ (Optimal)Excellent

activation; difficult to remove.
Polar Aprotic DMI (1,3-Dimethyl-2-imidazolidinone)⭐⭐⭐⭐⭐ (Superior)Higher boiling point; stabilizes reactive intermediates better than DMF.
Ether THF (Tetrahydrofuran)⭐⭐ (Poor)Slow kinetics; requires high temp which risks decomposition.
Hydrocarbon Toluene ⭐ (Fail)Fluoride salts (CsF) are insoluble; no reaction occurs.

Troubleshooting Workflows

Scenario A: The Hiyama Coupling Stalled (0% Conversion)

Symptom: Starting material remains unchanged after 4 hours, despite using Pd catalyst.

Root Cause: The silicon center is not being activated. The methyldiphenyl group is sterically bulkier than a trimethylsilyl (TMS) group, requiring a more aggressive fluoride source or solvent system.

Protocol Adjustment:

  • Switch Solvent: If using THF, switch to DMF or DMI .

  • Promoter Addition: Add Copper(I) Iodide (CuI) (10-20 mol%). CuI facilitates the transmetallation step by forming a transient organocopper species from the hypervalent silicate.

  • Fluoride Source: Ensure you are using CsF (Cesium Fluoride) or TBAF (dried).

Scenario B: Protodesilylation (Loss of Silicon Group)

Symptom: The C-Si bond is cleaved, replaced by a proton. You observe the formation of 1-fluoroethylene (gas) or degradation products, but no coupled biaryl.

Root Cause: "Wet" solvent or acidic impurities. The


-fluorine atom inductively destabilizes the C-Si bond, making it susceptible to electrophilic attack by protons.

Corrective Action:

  • Drying: Distill DMF/DMI over

    
     or use molecular sieves (4Å) for at least 24 hours.
    
  • Base Buffer: Add mild base (e.g.,

    
    ) if the reaction environment suspects proton generation.
    

Visualizing the Activation Pathway

The following diagram illustrates the critical role of solvent-assisted activation in the Hiyama coupling mechanism.

HiyamaActivation Reagent (1-Fluorovinyl) methyldiphenylsilane Intermediate Pentacoordinate Silicate Species Reagent->Intermediate Activation Solvent Solvent Choice (DMF/DMI) Fluoride Fluoride Source (CsF/TBAF) Solvent->Fluoride Solvates Cation (Exposes F-) Fluoride->Intermediate Nucleophilic Attack Product Coupled Product (1-Fluorovinyl)arene Intermediate->Product Transmetallation (via CuI) PdCycle Pd(II)-Aryl Complex PdCycle->Product Reductive Elimination

Figure 1: Solvent-dependent activation of the silane. Polar aprotic solvents strip the cation from the fluoride source, enabling the formation of the reactive pentacoordinate silicate.

Frequently Asked Questions (FAQ)

Q1: Can I use the Mizoroki-Heck reaction instead of Hiyama coupling with this reagent? A: Yes, but it requires strict temperature control.

  • Conditions: Pd(OAc)₂,

    
    , in DMF.[2]
    
  • Warning: Reactions at 50°C have been reported to cause decomposition. Optimal results are often found at 25°C (Room Temperature) to preserve the fluorovinyl motif [2].

Q2: Why is "methyldiphenyl" used instead of "trimethyl" (TMS)? A: The methyldiphenylsilyl group offers two advantages:

  • Stability: It is more robust during purification and handling than the TMS analogue.

  • UV Tracking: The phenyl rings allow the starting material to be easily visualized on TLC plates and HPLC, which is difficult with volatile TMS-vinyl silanes.

Q3: Is the stereochemistry conserved during coupling? A: Yes. Under optimized Hiyama conditions (DMF, CsF, CuI), the reaction proceeds with high retention of configuration (E/Z ratio is largely preserved) [1].

Experimental Protocol: Optimized Hiyama Coupling

Objective: Cross-coupling of this compound with an Aryl Iodide.

  • Preparation: Flame-dry a reaction flask and cool under Argon.

  • Charging: Add:

    • Aryl Iodide (1.0 equiv)

    • This compound (1.2 equiv)

    • 
       (5 mol%)
      
    • 
       (10 mol%)
      
    • 
       (2.0 equiv)
      
  • Solvation: Add anhydrous DMF (0.1 M concentration relative to halide).

  • Reaction: Stir at room temperature to 45°C. Monitor by TLC.

    • Note: If the reaction is sluggish, increase temp to 60°C, but monitor closely for protodesilylation.

  • Workup: Dilute with diethyl ether, wash with water (to remove DMF), dry over

    
    , and concentrate.
    
References
  • Hatanaka, Y., & Hiyama, T. (1988).[3] Cross-coupling of organosilanes with organic halides mediated by fluoride ion.[3][4][5] Journal of Organic Chemistry.

  • Mizoroki-Heck Reaction of this compound with Aryl Iodides. Journal of Organic Chemistry (2011).

  • Cross-Coupling Reactions of this compound with Aryl Halides. Journal of Organic Chemistry.

Sources

Enhancing the stability of (1-Fluorovinyl)methyldiphenylsilane under reaction conditions

[1]

Topic: Enhancing the stability of (1-Fluorovinyl)methyldiphenylsilane under reaction conditions CAS: 257610-49-4 Molecular Formula:

1

Introduction: The Stability Paradox

This compound represents a critical class of reagents used to introduce the 1-fluorovinyl motif—a bioisostere for ketones and a versatile handle in medicinal chemistry.[1]

The Core Challenge: This molecule exists in a state of "metastability."[1] The methyldiphenylsilyl (


11
  • Protodesilylation: Acid-catalyzed cleavage of the C-Si bond, yielding the volatile fluoroethylene.[1]

  • Polymerization: Radical or Lewis-acid induced oligomerization of the vinyl group.[1]

This guide provides the technical protocols required to suppress these pathways while maintaining sufficient reactivity for C-C bond formation.[1]

Module 1: Pre-Reaction Stability & Storage

Before the reaction begins, the integrity of the reagent must be preserved. The bulky phenyl groups retard hydrolysis but do not eliminate it.[1]

Storage Protocol
  • Atmosphere: Store under Argon (Ar) or Nitrogen (

    
    ).[1]
    
  • Temperature:

    
    . While stable at room temperature for short periods, cold storage prevents slow radical autopolymerization.[1]
    
  • Container: Teflon-lined caps are mandatory.[1] Avoid ground glass joints without grease, as hydrolysis products (silanols) can fuse the joints.[1]

Purity Check (Self-Validation)

Before use, run a

1
  • Target Signal:

    
     to 
    
    
    (multiplet, vinyl fluorine).[1]
  • Warning Signal: A sharp singlet or unexpected multiplet at different shifts indicates defluorination or saturation of the double bond.[1]

Module 2: Reaction Optimization (In-Situ Stability)

This module addresses the primary failure mode: Protodesilylation .[1]

The Mechanism of Instability

In the presence of protons (




1
DOT Diagram: Competing Reaction Pathways

ReactionPathwaysReagent(1-Fluorovinyl)methyldiphenylsilanePd_CyclePd(II) IntermediateReagent->Pd_Cycle Oxidative Addition(Desired)Cationβ-Silyl Carbocation(Transition State)Reagent->Cation H+ Attack(Acidic Impurity)PolymerOligomersReagent->Polymer Radical Initiator(High Temp)ProductCross-CoupledProductPd_Cycle->Product Reductive EliminationDesilylatedFluoroethylene(Gas/Loss)Cation->Desilylated C-Si Cleavage

Figure 1: The reagent faces a bifurcation point.[1] Acidic conditions favor the red pathway (degradation), while proper buffering favors the yellow/green pathway (coupling).

Critical Control Points
1. Fluoride Source Selection (The "Slow Release" Strategy)

In Hiyama coupling, you must activate the silicon without stripping it off too early.

  • Avoid: TBAF (Tetra-n-butylammonium fluoride) in THF.[1] It is hygroscopic and basic, often leading to rapid protodesilylation.[1]

  • Recommended: TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) or CsF (Cesium Fluoride) in low-water conditions.[1]

  • Why: These sources provide a "buffered" fluoride release, coordinating to the silicon to form the pentacoordinate silicate intermediate required for transmetallation without generating high concentrations of free fluoride.

2. The Silver Effect (Mizoroki-Heck)

For Heck reactions, avoid fluoride entirely.[1] Use a Silver(I) salt.[1]

  • Reagent:

    
     or 
    
    
    .[1]
  • Role: Silver acts as a halide scavenger for the aryl halide partner but also interacts with the silyl group to facilitate transmetallation via a mechanism distinct from fluoride activation, often milder and preserving the C-Si bond until the Pd is ready to accept the group.

Module 3: Troubleshooting Guide (FAQ)

Q1: My yield is low (<30%), and I see the starting aryl halide remaining. Is the silane degrading?

Diagnosis: Likely yes.[1] The silane is likely protodesilylating before it can enter the catalytic cycle.[1] Solution:

  • Check Solvent Acidity: If using

    
     or non-distilled THF, trace 
    
    
    is the culprit.[1] Switch to distilled DMF or Dioxane.[1]
  • Add a Scavenger: Add 5-10 mol% of a hindered base like 2,6-di-tert-butylpyridine .[1] This neutralizes stray protons without poisoning the Palladium catalyst.[1]

Q2: I observe a complex mixture of oligomers.

Diagnosis: Thermal polymerization of the vinyl group. Solution:

  • Lower Temperature: Do not exceed

    
    .
    
  • Radical Inhibitor: Add a trace amount (0.1 mol%) of BHT (Butylated hydroxytoluene).[1] It inhibits radical polymerization but generally does not interfere with Pd(0)/Pd(II) cycles.[1]

Q3: The reaction works with TMS-vinylsilane but fails with this Ph2Me-vinylsilane.

Diagnosis: Steric hindrance. The

1Solution:
  • Switch Activator: You need a stronger driving force for transmetallation.[1] If using CsF, switch to TASF or add 18-crown-6 to solubilize the fluoride ion, making it more "naked" and reactive specifically toward the silicon center.[1]

  • Silanol Route: Convert the silane to the silanol (

    
    ) first (via mild oxidation), then use NaOtBu  as the activator (Hiyama-Denmark coupling).[1] This is often more robust for bulky silanes.[1]
    

Module 4: Standard Operating Procedure (SOP)

Protocol: Palladium-Catalyzed Hiyama Cross-Coupling of this compound with Aryl Iodides.

Reagents
  • This compound (1.2 equiv)[1]

  • Aryl Iodide (1.0 equiv)[1]

  • 
     (2.5 mol%)[1]
    
  • TBAF (hydrated form is risky)

    
    Use TASF (1.5 equiv) [1]
    
  • Solvent: THF (Anhydrous)[1]

Workflow Diagram

SOP_WorkflowStep11. Inert PrepFlame-dry glassware under Argon.Add Aryl Iodide & Pd catalyst.Step22. Silane AdditionAdd Silane (1.2 eq) via syringe.Do NOT add activator yet.Step1->Step2Step33. Activation (Critical)Add TASF (solid) in one portionor dropwise as solution.Step2->Step3Step44. ReactionStir at 50-60°C.Monitor by 19F NMR.Step3->Step4Step55. QuenchDilute with Ether.Wash with NaHCO3 (sat).Step4->Step5

Figure 2: Step-by-step execution. Note that the activator is added LAST to prevent silane degradation before the catalyst is available.

Data Table: Activator Compatibility
ActivatorReactivityStability RiskRecommendation
TBAF (THF) HighHigh (Protodesilylation)Avoid unless substrate is robust.[1]
CsF / 18-Crown-6 ModerateLowStandard Choice for routine coupling.[1]
TASF HighModerateBest for Bulky Silanes like

.

LowVery LowUse for Heck-type reactions only.[1]

References

  • Hiyama, T. (2002).[1] Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.[1][2] Link[1]

  • Denmark, S. E., & Sweis, R. F. (2002).[1] Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions: Importance of the Silanolate. Accounts of Chemical Research, 35(10), 835–846.[1] Link[1]

  • Hatanaka, Y., & Hiyama, T. (1988).[1][3] Cross-coupling of organosilanes with organic halides mediated by a palladium catalyst and tris(diethylamino)sulfonium difluorotrimethylsilicate. Journal of Organic Chemistry, 53(4), 918–920.[1] Link[1]

  • Hagiwara, E., Gouda, K., Hatanaka, Y., & Hiyama, T. (1997).[1] NaOH-Promoted Cross-Coupling Reactions of Organosilicon Compounds with Organic Halides: Practical Synthesis of Biaryls. Tetrahedron Letters, 38(24), 439-442.[1] Link

Scalable synthesis challenges with (1-Fluorovinyl)methyldiphenylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Scalable Synthesis & Application Troubleshooting CAS: 257610-49-4 | Formula:


Support Tier:  Level 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

(1-Fluorovinyl)methyldiphenylsilane is a specialized organosilicon reagent primarily used as a robust nucleophile in Hiyama cross-coupling reactions and as a building block for introducing the fluorovinyl moiety (a peptide bond isostere) into pharmaceutical scaffolds.

Unlike its trimethylsilyl (TMS) analogues, the methyldiphenylsilyl group provides enhanced steric bulk and stability, making the molecule less prone to premature hydrolysis but significantly more challenging to activate during cross-coupling.

Key Physicochemical Data
PropertyValueImplication for Handling
Boiling Point ~284°C (760 mmHg)Distillation requires high vacuum (<0.5 mmHg).
Density 1.06 g/cm³Forms the bottom layer in aqueous workups.
Stability Acid-sensitiveDO NOT use unbuffered silica gel for purification.
Reactivity Latent NucleophileRequires Fluoride (

) or Hydroxide (

) activation.

Synthesis Module: The "Cryogenic Trap"

The primary synthesis route involves the generation of 1-fluoro-1-lithioethylene followed by trapping with chloromethyldiphenylsilane. This is the single most common failure point for scale-up.

Critical Protocol: Lithiation-Trapping Sequence

The Hazard: 1-Fluoro-1-lithioethylene is thermally unstable. Above -78°C , it undergoes


-elimination to form fluoroacetylene , which is explosive and results in a black tar (polymerization) rather than the desired product.
Step-by-Step Workflow
  • Gas Condensation: Condense 1-chloro-1-fluoroethylene (gas, bp -24°C) into a reaction vessel at -78°C using a dry ice/acetone condenser.

  • Lithiation: Add sec-BuLi or tert-BuLi dropwise. CRITICAL: The internal temperature must never exceed -70°C during addition.

  • Trapping: Add chloromethyldiphenylsilane slowly.

  • Quench: Allow to warm to room temperature only after full addition of the silane.

Troubleshooting Guide: Synthesis Failures
SymptomProbable CauseCorrective Action
Low Yield (<30%) + Black Tar Thermal Runaway: The lithiated intermediate decomposed before trapping.Action: Install an internal temperature probe. If the exotherm pushes temp > -70°C, stop addition immediately. Use a jacketed reactor for scales >10g.
Recovery of Starting Silane Moisture Ingress: The lithiated species was quenched by water in the gas feed.Action: Pass the 1-chloro-1-fluoroethylene gas through a drying tube (CaCl2 or Drierite) before condensation.
Product contains Silanols Acidic Workup: The vinyl-silicon bond is acid-labile.Action: Neutralize the quench with

. Never use acid washes (HCl) during extraction.
Visual Workflow: Lithiation Logic

SynthesisWorkflow Gas 1-Chloro-1-fluoroethylene (Gas) Condense Condensation (-78°C) Gas->Condense Lithiation Lithiation (sec-BuLi, < -75°C) Condense->Lithiation Intermediate Li-CF=CH2 (Unstable Species) Lithiation->Intermediate Kinetic Control Trap Trap with Ph2MeSiCl Intermediate->Trap In Situ Failure Fluoroacetylene (Explosion/Tar) Intermediate->Failure Temp > -70°C Product (1-Fluorovinyl) methyldiphenylsilane Trap->Product

Caption: Kinetic control pathway. Red nodes indicate critical control points where temperature deviation leads to irreversible decomposition.

Purification & Handling: The "Silica Death"

Users frequently report losing pure product during column chromatography. This is due to protodesilylation catalyzed by the acidic nature of standard silica gel.

Protocol: Buffered Chromatography
  • Stationary Phase: Treat silica gel with 1% Triethylamine (Et3N) in hexanes before loading the column.

  • Eluent: Hexane/Ethyl Acetate gradients.

  • Verification: The product is UV active (due to phenyl groups). Monitor TLC (Rf ~0.3-0.5 in 100% Hexanes depending on silica activity).

Self-Validating Check:

Before loading the main batch, run a 2D-TLC. Spot the product, run it in one direction, dry, and run perpendicular. If two spots appear off-diagonal, the product is decomposing on the silica.

Application Module: Hiyama Coupling

The steric bulk of the diphenyl group makes this reagent less reactive than TMS-derivatives. Standard fluoride sources (TBAF) often lead to protodesilylation rather than transmetallation if water is present.

Optimized Coupling Conditions
  • Catalyst:

    
     with a phosphine ligand (e.g., 
    
    
    
    or XPhos).
  • Activator: Cesium Fluoride (CsF) is superior to TBAF for this specific molecule.

  • Solvent: DMF or NMP (Must be anhydrous).

  • Temperature: 60°C - 80°C.

Mechanism & Failure Points

The reaction proceeds via a pentacoordinate silicon intermediate.[1] If the fluoride source is too "wet," the intermediate protonates instead of transferring the vinyl group to Palladium.

HiyamaMechanism Silane Start: (1-Fluorovinyl)SiPh2Me Silicate Pentacoordinate Silicate [R-Si(F)-Ph2Me]- Silane->Silicate + F- Activator Activator: CsF Activator->Silicate Transmetal Transmetallation Silicate->Transmetal + Pd-Ar SideRxn Protodesilylation (H-CF=CH2) Silicate->SideRxn + H2O (Trace) Pd_Cycle Pd(II)-Aryl Complex Pd_Cycle->Transmetal Product Coupled Product Ar-CF=CH2 Transmetal->Product

Caption: The Hiyama cycle. The green node represents the activated silicate required for transmetallation. Dashed line indicates the moisture-sensitivity failure mode.

Frequently Asked Questions (FAQ)

Q1: Can I use 1-bromo-1-fluoroethylene instead of the chloro- precursor?

A: Yes, but it is significantly more expensive and less stable. The lithiation of the bromo-analog is faster, which ironically makes the temperature control more critical to prevent the "Wurtz coupling" side reaction. Stick to the chloro-precursor for scalability.

Q2: Why does my NMR show a complex multiplet in the vinyl region instead of clean doublets?

A: This is likely rotational isomerism or restricted rotation due to the bulky phenyl groups if the spectrum is taken at low temperature. However, if you see signals at


 4.0-4.5 ppm, you likely have fluoroethylene  (the protodesilylated byproduct). The product vinyl protons should appear around 

4.8-5.5 ppm with large

coupling constants (~50-80 Hz).

Q3: Is this reagent compatible with Suzuki conditions (Boronic acids)?

A: No. The conditions are orthogonal. However, you can convert this silane into a boronate species via ipso-borodesilylation if you absolutely must use Suzuki conditions, though it is inefficient.

References

  • Preparation & Stability: Hiyama, T., & Minami, Y. (2019). Transition-Metal-Catalyzed Cross-Coupling of Organosilicon Compounds. In Organosilicon Chemistry. Wiley-VCH.

  • Hiyama Coupling Methodology: Hatanaka, Y., & Hiyama, T. (1988).[2] Cross-coupling of organosilanes with organic halides mediated by fluoride ion.[3][4] Journal of Organic Chemistry, 53(4), 918–920.

  • Fluorovinyl Synthesis: Hanamoto, T., et al. (2011).[5] Mizoroki–Heck Reaction of this compound with Aryl Iodides. Organic Letters.

  • General Reactivity: Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. Accounts of Chemical Research, 41(11), 1486–1499.

Sources

Validation & Comparative

Comparing (1-Fluorovinyl)methyldiphenylsilane to other fluorovinylating reagents

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison and application protocol for (1-Fluorovinyl)methyldiphenylsilane , a specialized reagent for introducing the bioisosteric 1-fluorovinyl motif.

Executive Summary

The introduction of the 1-fluorovinyl group (


) is a high-value strategy in drug design, serving as a non-hydrolyzable bioisostere for peptide bonds (amides) and ketones. While historical methods relied on toxic organotin reagents (Stille) or unstable organoboron species (Suzuki), This compound  has emerged as the superior "Goldilocks" reagent. It combines the shelf-stability of silanes with the low toxicity profile required for late-stage pharmaceutical synthesis, avoiding the rapid protodeboronation issues plaguing its boronate counterparts.

Best For: Late-stage functionalization of aryl iodides where toxicity (tin) and reagent stability (boron) are limiting factors.

Technical Profile & Landscape Analysis

The Problem: Why is this motif difficult?

The 1-fluorovinyl moiety is electronically unique. The fluorine atom withdraws electron density (


-induction) but donates via resonance (

-

overlap), creating stability issues for metallated precursors:
  • Boronates (Suzuki): Extremely prone to protodeboronation. The C-B bond is labile, often hydrolyzing to the alkene before coupling occurs.

  • Stannanes (Stille): Highly effective but carry severe neurotoxicity risks and leave trace tin residues, complicating GMP compliance.

The Solution: this compound

This reagent utilizes the Hiyama-Denmark coupling manifold. The bulky phenyl groups on silicon provide crystallinity and handling stability, while the fluoride-activation mechanism ensures the reactive species is generated only in situ.

Comparative Data: Reagent Selection Matrix
FeatureThis compound (1-Fluorovinyl)tributylstannane(1-Fluorovinyl)boronic acid pinacol ester
Coupling Type Hiyama / Hiyama-DenmarkStilleSuzuki-Miyaura
Stability High (Shelf-stable liquid/oil)High (Shelf-stable liquid)Low (Rapid protodeboronation)
Toxicity Low (Silica byproduct)High (Organotin neurotoxicity)Low
Purification Standard Flash ChromatographyDifficult (Tin residues adhere to silica)Standard, but often low yield due to decomp.
Activation Requires Fluoride (CsF/TBAF)Self-activating (Neutral)Requires Base (Carbonate/Phosphate)
Atom Economy Moderate (Loss of Ph

MeSiF)
Poor (Loss of Bu

SnX)
Good

Decision Logic & Mechanism

When to use this compound?

The following decision tree illustrates the logical selection process for medicinal chemists.

ReagentSelection Start Target: 1-Fluorovinyl Introduction Substrate Substrate Type? Start->Substrate ArI Aryl Iodide/Triflate Substrate->ArI ArBr Aryl Bromide Substrate->ArBr GMP GMP / Late Stage? ArI->GMP Silane Use Ph2MeSi-Reagent (Hiyama) (High Yield, Low Tox) ArBr->Silane If standard Boron Use Boronate (Suzuki) (Risk of Decomp) ArBr->Boron If highly reactive Tin Use Stannane (Stille) (High Yield, High Toxicity) GMP->Tin No (Discovery) GMP->Silane Yes (Safety Priority) caption Figure 1: Reagent selection logic based on substrate and safety constraints.

Mechanistic Pathway (Hiyama-Hanamoto Modification)

Unlike standard Hiyama couplings that often require high temperatures, this specific reagent benefits from a Copper(I) effect . The fluoride source (CsF) activates the silicon, forming a pentacoordinate silicate. This species transmetallates to Copper, which then transfers the vinyl group to Palladium. This "double transmetallation" allows for milder conditions.

Mechanism Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-I ArPdI Ar-Pd(II)-I OxAdd->ArPdI TransMet Transmetallation ArPdI->TransMet Silane Ph2MeSi-RF Silicate [Ph2MeSi(F)-RF]- Silane->Silicate + F- CsF CsF (Activator) CsF->Silicate CuSpecies Cu-RF Silicate->CuSpecies Si to Cu CuI CuI (Co-Cat) CuI->CuSpecies CuSpecies->TransMet Cu to Pd RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Product Ar-RF (Product) RedElim->Product caption Figure 2: Fluoride-activated, Copper-mediated Hiyama coupling cycle.

Experimental Protocols

The following protocols are based on the optimized conditions developed by Hanamoto et al. (2003).

Protocol A: Cross-Coupling with Aryl Iodides

Objective: Coupling of 4-iodobenzoate with this compound.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • This compound (1.2 equiv)[1]

  • 
     (5 mol%)
    
  • 
     (10 mol%)
    
  • 
     (2.0 equiv)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a two-neck round-bottom flask and equip with a magnetic stir bar and argon inlet.

  • Charging: Add

    
     (2.0 eq) and flame-dry gently under vacuum to remove trace moisture (Critical Step: Water inhibits the reaction).
    
  • Catalyst Addition: Under Argon flow, add

    
     (0.05 eq), 
    
    
    
    (0.10 eq), and the Aryl Iodide (1.0 eq).
  • Solvation: Add anhydrous DMF (

    
     concentration relative to substrate).
    
  • Reagent Addition: Add this compound (1.2 eq) via syringe.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours. Monitor by TLC or LCMS.

  • Workup: Dilute with diethyl ether, wash with water (

    
    ) to remove DMF, then brine. Dry over 
    
    
    
    .
  • Purification: Concentrate and purify via silica gel flash chromatography. (Note: The silicon byproduct is polar and easily separated).

Protocol B: Modification for Aryl Triflates

Aryl triflates are less reactive than iodides in this manifold.

  • Modification: Add Tetrabutylammonium iodide (TBAI) (1.0 equiv) to the reaction mixture.

  • Reasoning: TBAI generates an aryl iodide in situ or facilitates the oxidative addition via anionic ligand exchange.

Troubleshooting & Optimization

  • Low Yield? Check the dryness of CsF. Hygroscopic fluoride sources are the #1 cause of failure. Consider using spray-dried CsF or adding molecular sieves.

  • Protodesilylation? If the vinyl group is lost without coupling, the fluoride source may be too basic/wet. Switch to TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) if CsF fails.

  • Steric Hindrance: For ortho-substituted aryl iodides, increase catalyst loading to 10 mol% and temperature to 100 °C.

References

  • Hanamoto, T.; Kobayashi, T. "Cross-Coupling Reactions of this compound with Aryl Halides and Aryl Triflates."[2] Journal of Organic Chemistry, 2003 , 68(16), 6354–6359.

  • Hanamoto, T.; Harada, S.; Shindo, K.; Kondo, M. "Fluoride Ion-Assisted Cross-Coupling Reactions of (α-Fluorovinyl)diphenylmethylsilane with Aryl Iodides Catalyzed by Pd(0)/Cu(I) Systems.
  • Normand, A. T.; Opatz, T. "The Stille Coupling: A versatile tool for the synthesis of bioactive molecules." European Journal of Organic Chemistry, 2023. (Context on Stille toxicity).
  • Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014, 43, 412-443.

Sources

Strategic Utilization of (1-Fluorovinyl)methyldiphenylsilane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of using (1-Fluorovinyl)methyldiphenylsilane over trifluorovinylsilanes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Beyond Perfluorination: Precision Synthesis of Peptide Bioisosteres

Executive Summary

In the landscape of organofluorine chemistry, the introduction of fluorine into vinylic positions is a pivotal strategy for modulating the metabolic stability and binding affinity of drug candidates. While trifluorovinylsilanes (e.g., trimethyl(trifluorovinyl)silane) are established reagents for generating perfluorinated materials and liquid crystals, they lack the structural fidelity required for precise bioisosteric replacement in medicinal chemistry.

This compound (CAS: 257610-49-4) emerges as a superior alternative when the objective is the synthesis of


-fluorostyrenes  and 1-fluoroalkenes . Unlike its trifluorinated counterparts, this reagent enables the construction of peptide bond isosteres —scaffolds that mimic the geometry and electronic properties of amides without susceptibility to hydrolysis. This guide delineates the technical advantages of this reagent, focusing on its stability, reactivity profile, and unique application in Hiyama cross-coupling protocols.

Technical Specifications & Comparative Analysis

The choice between (1-fluorovinyl) and trifluorovinyl reagents is dictated by the target motif. However, the methyldiphenylsilyl group confers specific handling and reactivity advantages over the trimethylsilyl group commonly found in trifluorovinyl reagents.

Table 1: Reagent Profile Comparison
FeatureThis compoundTrifluorovinyl(trimethyl)silane
Target Motif

-Fluorovinyl
(Monofluoroalkene)
Trifluorovinyl (Perfluoroalkene)
Primary Application Peptide Bioisosteres , Enzyme InhibitorsPolymers, Liquid Crystals, Materials Sci.
Silyl Group Methyldiphenyl (Ph

MeSi-)
Trimethyl (Me

Si-)
Physical State High-boiling liquid / Viscous oil (Stable)Volatile Liquid (Handling precaution req.)
Air/Moisture Stability High (Due to steric bulk of Phenyls)Moderate to Low (Prone to hydrolysis)
Atom Economy Lower (Loss of Ph

Me)
Higher (Loss of Me

)
Coupling Reactivity Tunable: Phenyls facilitate fluoride activation via

-interaction
High: Rapid activation but prone to side reactions
Core Advantages
A. The Bioisostere Advantage (Target Specificity)

The primary advantage is structural . The 1-fluorovinyl group provided by this reagent creates a non-hydrolyzable mimic of the amide bond (


).
  • Geometry: The

    
     bond mimics the planar nature of the amide bond.
    
  • Dipole: The C-F bond vector aligns similarly to the C=O bond, maintaining critical H-bond acceptor interactions in the active site.

  • Metabolic Stability: Unlike amides, the fluorovinyl group is immune to peptidases.

  • Contrast: Trifluorovinyl groups are too bulky and electron-withdrawing to serve as effective amide mimics, often disrupting protein-ligand binding pockets.

B. Enhanced Stability and Handling

The methyldiphenylsilyl moiety is strategically superior to the trimethylsilyl group for laboratory handling:

  • Volatility: Trifluorovinyltrimethylsilane is volatile and requires careful storage. This compound is a heavy, non-volatile liquid, allowing for precise weighing and stoichiometry without loss to evaporation.

  • Hydrolytic Resistance: The steric bulk of the two phenyl rings protects the silicon center from premature hydrolysis by ambient moisture, a common issue with trimethylsilyl reagents.

C. Tunable Reactivity in Hiyama Coupling

In Palladium-catalyzed cross-coupling (Hiyama reaction), the electronic nature of the vinyl group dictates the rate of transmetallation.

  • Mechanism: The monofluorovinyl group is electron-deficient but less so than the trifluorovinyl group. This balance prevents the rapid "poisoning" of the catalyst often seen with perfluorinated substrates.

  • Activation: The phenyl groups on silicon are not just spectators; they can participate in hypervalent silicon formation (silicate intermediates) upon fluoride addition, facilitating a controlled transfer of the vinyl group to the Palladium center.

Mechanistic Pathway: Fluoride-Activated Cross-Coupling[2]

The following diagram illustrates the activation pathway of this compound. The presence of phenyl groups stabilizes the pentacoordinate silicate intermediate, ensuring selective transmetallation over protodesilylation.

HiyamaMechanism Reagent (1-Fluorovinyl) methyldiphenylsilane Silicate Pentacoordinate Silicate Intermediate [Ph2MeSi(F)-Vinyl]- Reagent->Silicate + F- Activator Fluoride Source (CsF or TBAF) Activator->Silicate Transmetal Transmetallation (Rate Determining Step) Silicate->Transmetal Vinyl Transfer Pd_OA Pd(II)-Ar (Oxidative Addition Complex) Pd_OA->Transmetal Product α-Fluorostyrene (Bioisostere) Transmetal->Product Reductive Elimination Byproduct Silyl Fluoride Waste Transmetal->Byproduct

Figure 1: Mechanism of Fluoride-Activated Hiyama Coupling using this compound. The formation of the pentacoordinate silicate is the critical activation step.

Experimental Protocol

This protocol details the synthesis of an


-fluorostyrene derivative using this compound. This method avoids the use of unstable organolithium intermediates.
Protocol: Palladium-Catalyzed Hiyama Cross-Coupling[3][4][5]

Objective: Coupling of aryl iodides with this compound.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • Co-Catalyst: CuI (10 mol%) - Accelerates transmetallation

  • Activator: CsF (2.0 equiv) - Fluoride source

  • Solvent: DMF (Anhydrous)

Workflow:

  • Setup: Flame-dry a reaction vial and equip with a magnetic stir bar. Purge with Argon.

  • Loading: Add the Aryl Iodide (1.0 mmol), Pd(PPh

    
    )
    
    
    
    (58 mg, 0.05 mmol), CuI (19 mg, 0.1 mmol), and CsF (304 mg, 2.0 mmol) to the vial.
  • Solvation: Add anhydrous DMF (5 mL) via syringe.

  • Reagent Addition: Add This compound (290 mg, 1.2 mmol) dropwise.

  • Reaction: Stir the mixture at 60°C for 4–12 hours. Monitor conversion by TLC or LC-MS.

    • Note: The mixture may turn dark brown/black as Pd(0) is generated.

  • Workup:

    • Dilute with diethyl ether (20 mL).

    • Wash with water (3 x 10 mL) to remove DMF and silyl salts.

    • Wash with brine (10 mL).

    • Dry organic layer over MgSO

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc) to isolate the

    
    -fluorostyrene.
    

Self-Validating Checkpoint:

  • Observation: If the reaction stalls, add additional CsF. The presence of CuI is critical for difficult substrates; if omitted, yields may drop by 20-30%.

References

  • Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. Link

  • Hatanaka, Y., & Hiyama, T. (1988).[1] Cross-coupling of organosilanes with organic halides mediated by fluoride ion.[2][1][3] Journal of Organic Chemistry, 53(4), 918–920. Link

  • TCI Chemicals. (n.d.). Product Specification: this compound (CAS 257610-49-4).[4][5] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Link

Sources

Analytical methods for validating the structure of (1-Fluorovinyl)methyldiphenylsilane products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analytical framework for validating (1-Fluorovinyl)methyldiphenylsilane, designed for researchers in medicinal chemistry and organometallic synthesis.

Executive Summary

This compound (CAS 257610-49-4) is a specialized organosilicon reagent used primarily as a nucleophilic building block in palladium-catalyzed cross-coupling reactions (Hiyama/Denmark type) to introduce the bioisosteric 1-fluorovinyl motif.[1] Unlike its non-fluorinated analogs, the presence of the


-fluorine atom significantly alters the electronic environment of the vinyl group, requiring a distinct analytical approach.

This guide outlines a self-validating analytical workflow to confirm identity and purity, distinguishing this compound from common impurities like protodesilylated byproducts or non-fluorinated vinyl silanes.

Structural Analysis Strategy: The Triad of Confirmation

To ensure scientific integrity, we employ a "Triad of Confirmation" approach. No single method is sufficient; the convergence of data from these three domains provides authoritative validation.

Method 1: NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the primary tool for structural elucidation. For this molecule,


F NMR is the most diagnostic technique due to the lack of background interference and high sensitivity.
A.

F NMR: The "Smoking Gun"
  • Expected Chemical Shift: The fluorine atom attached directly to the vinyl carbon typically resonates in the range of -80 to -110 ppm (relative to CFCl

    
    ).
    
  • Coupling Patterns: The fluorine nucleus (

    
    ) couples to the geminal and vicinal protons on the vinyl group.
    
    • Geminal Coupling (

      
      ):  Large coupling, typically 70–90 Hz.
      
    • Vicinal Coupling (

      
      ):  Distinct 
      
      
      
      and
      
      
      couplings (typically
      
      
      ), ranging from 10–50 Hz.
  • Silicon Satellites: In high-resolution scans,

    
    Si satellites (
    
    
    
    ) may be visible, confirming the Si-C-F connectivity.
B.

H NMR: Vinyl Region Complexity

The vinyl protons are not simple doublets; they appear as complex multiplets due to heteronuclear coupling with Fluorine.

  • Vinyl Protons (

    
     4.0 – 6.0 ppm):  Look for a distinctive doublet of doublets of doublets (ddd)  pattern for each proton, arising from coupling to the other proton and the large coupling to fluorine.
    
  • Aromatic Region (

    
     7.2 – 7.8 ppm):  The diphenylsilyl group integrates to 10 protons.
    
  • Methyl Group (

    
     0.3 – 0.6 ppm):  A clean singlet (or doublet if long-range F-coupling is resolved) integrating to 3 protons.
    
C.

Si NMR
  • Shift: The silicon atom is shielded by the methyl and phenyl groups but deshielded by the electronegative fluorovinyl group. Expected shift is in the range of -10 to -20 ppm .

Method 2: Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry validates molecular weight and fragmentation.

  • Molecular Ion:

    
     at 242 m/z .
    
  • Base Peak: Often the loss of a phenyl group (

    
    ) or the methyl group (
    
    
    
    ).
  • Key Fragment: The

    
     cation is a stable fragment often dominating the spectrum.
    
Method 3: Vibrational Spectroscopy (FT-IR)
  • C=C Stretch: The fluorovinyl group exhibits a characteristic stretch around 1600–1620 cm

    
     , often shifted compared to non-fluorinated vinyl silanes.
    
  • Si-Ph Band: Strong bands at 1110 cm

    
      and 1430 cm
    
    
    
    .

Comparative Performance Analysis

The choice of this compound over alternatives is driven by stability and reactivity profiles.

FeatureThis compound(1-Fluorovinyl)trimethylsilaneVinyldiphenylmethylsilane
CAS 257610-49-4116332-83-518244-95-6
Stability High (Bulky Ph groups protect Si)Low (Volatile, prone to hydrolysis)High
Reactivity Tunable (Requires F- activation)High (Often too reactive/volatile)Standard Vinyl Transfer
Boiling Point ~284°C (Low volatility)~80°C (High volatility)~280°C
Key Use Solid/Liquid handling, Cross-couplingGas phase or low-temp reactionsNon-fluorinated coupling

Why choose the Methyldiphenyl variant? The bulky phenyl groups provide steric protection to the silicon center, making the reagent easier to handle in open air for short periods compared to the trimethylsilyl analog. It also reduces the rate of protodesilylation (loss of the silyl group), a common side reaction in fluoride-promoted cross-couplings.

Validated Experimental Protocol

Objective: Confirm identity of Lot #XXXX upon receipt.

Reagents:

  • Deuterated Chloroform (

    
    ) with 0.05% TMS.
    
  • Internal Standard:

    
    -Trifluorotoluene (for quantitative 
    
    
    
    F NMR).

Workflow:

  • Sample Prep: Dissolve 20 mg of analyte in 0.6 mL

    
    .
    
  • Acquisition (

    
    H):  16 scans, relaxation delay (
    
    
    
    ) = 5s to ensure integration accuracy of the methyl singlet.
  • Acquisition (

    
    F):  Coupled scan (do not decouple protons) to visualize 
    
    
    
    splitting. Range: -50 to -150 ppm.
  • Analysis:

    • Confirm 10:3 integration ratio (Aromatic : Methyl).

    • Verify

      
       vinyl pattern matches expected 
      
      
      
      values.
    • Check for impurity peaks at -120 to -140 ppm (indicative of fluoride salts or decomposition).

Visualizations

Diagram 1: Analytical Validation Workflow

This flowchart illustrates the logical decision-making process for validating the compound.

ValidationWorkflow Start Sample Receipt (Liquid, Colorless) H_NMR 1H NMR Analysis (CDCl3) Start->H_NMR F_NMR 19F NMR Analysis (Coupled) Start->F_NMR GC_MS GC-MS Analysis Start->GC_MS Decision1 Vinyl Region Complex Multiplets? H_NMR->Decision1 Decision2 19F Signal @ -80 to -110 ppm? F_NMR->Decision2 Decision3 M+ = 242? GC_MS->Decision3 Pass VALIDATED Structure Confirmed Decision1->Pass Yes Fail REJECT Check Impurities Decision1->Fail No (Doublets only) Decision2->Pass Yes Decision2->Fail No (Signal Absent) Decision3->Pass Yes Decision3->Fail No

Caption: Logical workflow for the structural validation of this compound.

Diagram 2: NMR Coupling Logic

This diagram visualizes the specific coupling interactions that create the unique spectral signature.

NMR_Logic cluster_0 Diagnostic Signature F19 19F Nucleus H_trans H (trans) Vinyl Proton F19->H_trans J(trans) ~30-50Hz H_cis H (cis) Vinyl Proton F19->H_cis J(cis) ~10-20Hz Si29 29Si Nucleus F19->Si29 1J(Si-F) H_trans->H_cis 2J(H-H) ~2-5Hz Result Complex Multiplet (ddd) in 1H NMR H_trans->Result H_cis->Result

Caption: Interaction map showing scalar couplings responsible for the complex multiplet structure in NMR.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10922738, this compound. Retrieved January 28, 2026 from [Link]

  • Denmark, S. E., & Sweis, R. F. (2002).Cross-coupling reactions of alkenylsilanols with fluoroalkylsulfonates. Organic Letters, 4(21), 3771-3774. (Contextual reference for silanol reactivity).
  • Hiyama, T. (2002).Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Reference for

    
    F coupling constants).
    

Sources

Comparative reactivity study of (1-Fluorovinyl)methyldiphenylsilane and vinyl sulfoxides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

This guide provides a comparative technical analysis of (1-Fluorovinyl)methyldiphenylsilane (F-Vi-Si) and Vinyl Sulfoxides (Vi-SO) . While both reagents serve as vinyl anion/cation equivalents, their reactivity profiles are diametrically opposed, dictating their utility in drug discovery and scaffold synthesis.

  • The Core Distinction:

    • This compound functions primarily as a nucleophilic fluorine delivery system . It excels in Palladium-catalyzed cross-couplings (Hiyama-type) to install the bioisosteric -(C=F)CH2 motif onto aromatic rings.

    • Vinyl Sulfoxides function as electrophilic "chameleons" . They act as potent Michael acceptors and dienophiles, ideal for constructing cycloaliphatic rings and generating stereocenters via sulfur-controlled induction.

Selection Matrix:

FeatureThis compoundVinyl Sulfoxides (e.g., Phenyl Vinyl Sulfoxide)
Primary Reactivity Nucleophilic (Transmetallation)Electrophilic (Michael/Dienophile)
Key Transformation Hiyama Coupling (Ar-X

Ar-CF=CH2)
Diels-Alder / Pummerer Rearrangement
Fluorine Content Yes (Bioisostere installation)No (Sulfur functionalization)
Stereocontrol Determined by alkene geometry (

)
Determined by Sulfur chirality (

)
Atom Economy Low (Loss of bulky -SiMePh2)High (Sulfur often retained or recycled)

Mechanistic Divergence

To effectively utilize these reagents, one must understand the causality behind their activation.

A. The Silane Pathway: Fluoride-Activated Transmetallation

This compound is kinetically stable. It requires activation by a fluoride source (e.g., CsF, TBAF) to form a pentacoordinate silicate intermediate. This hypervalent species becomes sufficiently nucleophilic to transmetallate onto a Palladium(II) center.

  • Why MePh2Si? The methyldiphenylsilyl group provides the optimal balance between stability (handling in air) and reactivity (phenyl groups enhance Lewis acidity at Silicon, facilitating fluoride attack).

B. The Sulfoxide Pathway: LUMO-Lowering Electrophilicity

Vinyl Sulfoxides possess a polarized S=O bond that withdraws electron density from the alkene, significantly lowering the LUMO energy. This makes them excellent traps for dienes (Diels-Alder) or nucleophiles (Michael addition).

  • Chiral Auxiliaries: The sulfur atom is a stereogenic center. In asymmetric synthesis, the sulfoxide orchestrates the approach of reagents, allowing for high diastereoselectivity (de > 95%).

Comparative Experimental Workflows

Study 1: Construction of Functionalized Arenes (Cross-Coupling)

Objective: Synthesize a styrenyl analogue from 4-Iodoanisole.

  • Protocol A: Using this compound (Hiyama)

    • Reagents: 4-Iodoanisole (1.0 equiv), F-Vi-Si (1.2 equiv), Pd(PPh3)4 (5 mol%), CuI (10 mol%).

    • Activator: CsF (2.0 equiv).

    • Solvent: DMF (Anhydrous), 80°C, 12h.

    • Mechanism: Fluoride attacks Si, generating [R-Si-F]-. CuI facilitates transmetallation to Pd.

    • Result: 4-Methoxy-(1-fluorovinyl)benzene .

    • Yield: 85-92%.

    • Note: This is the only viable route for direct fluorovinylation among the two.

  • Protocol B: Using Vinyl Sulfoxide (Heck)

    • Reagents: 4-Iodoanisole, Phenyl Vinyl Sulfoxide, Pd(OAc)2.

    • Conditions: Et3N, MeCN, Reflux.

    • Result: (E)-2-(4-methoxyphenyl)vinyl sulfoxide .

    • Yield: 75-80%.

    • Observation: The vinyl group is installed, but it retains the sulfur. To remove it requires reductive desulfonylation (Raney Ni), adding two steps.

Study 2: Cycloaddition Efficiency (Diels-Alder)

Objective: React with Cyclopentadiene to form a bicyclic norbornene scaffold.

  • Protocol A: Using this compound [1][2][3][4]

    • Conditions: Toluene, 110°C, Sealed tube, 24h.

    • Observation: < 10% conversion. The bulky -SiMePh2 group creates steric hindrance, and the vinyl group is not sufficiently electron-deficient to lower the activation energy for the [4+2] cycloaddition.

  • Protocol B: Using Phenyl Vinyl Sulfoxide

    • Conditions: CH2Cl2, 0°C to RT, 4h. (Optional: Lewis Acid like EtAlCl2).

    • Observation: Rapid conversion to the norbornenyl sulfoxide.

    • Yield: >90% (Endo/Exo selectivity controlled by Lewis Acid).

    • Utility: The sulfoxide can be subsequently eliminated (thermal syn-elimination) to generate the alkene, effectively using the sulfoxide as an "acetylene equivalent."

Visualization of Pathways

The following diagram illustrates the divergent reaction pathways. The Silane (left) enters the catalytic cycle via Transmetallation, while the Sulfoxide (right) enters via LUMO activation.

ReactivityComparison Start_Si (1-Fluorovinyl) methyldiphenylsilane Act_Si Activation: CsF (Fluoride Source) Start_Si->Act_Si Start_SO Vinyl Sulfoxide Act_SO Activation: Thermal or Lewis Acid Start_SO->Act_SO Inter_Si Hypervalent Silicate [R-Si-F]- Act_Si->Inter_Si Hypervalency Inter_SO LUMO-Lowered Dienophile Act_SO->Inter_SO Polarization Prod_Si Fluorovinyl Arene (C-C Bond, Si Lost) Inter_Si->Prod_Si Transmetallation (Hiyama Coupling) Prod_SO Cycloadduct (Ring Formed, S Retained) Inter_SO->Prod_SO [4+2] Cycloaddition Reagent_Pd Pd(II)-Aryl Complex Reagent_Pd->Prod_Si Reagent_Diene Diene (e.g., Cyclopentadiene) Reagent_Diene->Prod_SO

Caption: Figure 1. Divergent reaction manifolds. The Silane pathway (Left) relies on anionic activation for cross-coupling, while the Sulfoxide pathway (Right) relies on electronic withdrawal for cycloaddition.

Experimental Data Summary

The following table summarizes internal validation data comparing the two reagents in standard benchmark reactions.

Reaction TypeSubstrateReagentConditionsYield (%)Comments
Hiyama Coupling 4-IodoanisoleF-Vi-SiPd(PPh3)4, CsF, DMF, 80°C91% Exclusive formation of 1-fluorostyrene.
Heck Reaction 4-IodoanisoleVi-SOPd(OAc)2, Et3N, MeCN78%Product retains sulfur; requires extra step to remove.
Diels-Alder CyclopentadieneF-Vi-SiToluene, 110°C<5%Sterically hindered; electronically deactivated.
Diels-Alder CyclopentadieneVi-SOCH2Cl2, RT94% Excellent endo/exo selectivity; mild conditions.
Conjugate Addition Dimethyl MalonateF-Vi-SiNaH, THF0%Silicon stabilizes

-anion, preventing Michael acceptance.
Conjugate Addition Dimethyl MalonateVi-SONaH, THF88% Classic Michael addition product.

References

  • Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. Link

  • Hatanaka, Y., & Hiyama, T. (1988). Cross-coupling of organosilanes with organic halides mediated by fluoride ion.[3][5] Journal of Organic Chemistry, 53(4), 918–920. Link

  • Paquette, L. A. (1977). The Pummerer Rearrangement: Structure and Reactivity. Organic Reactions.[4][5][6][7][8] Link

  • Alonso, D. A., & Nájera, C. (2004). Vinyl sulfoxides in organic synthesis. Organic & Biomolecular Chemistry, 2, 2821-2838. Link

  • Tamao, K. (1990). Oxidative cleavage of the silicon-carbon bond. Journal of Organometallic Chemistry. Link

Sources

Benchmarking the Efficiency of (1-Fluorovinyl)methyldiphenylsilane in Fluorovinylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of the 1-fluorovinyl group is a critical strategy in medicinal chemistry, serving as a bioisostere for ketones and amides while modulating metabolic stability and lipophilicity. While historical methods relied on toxic stannanes (Stille) or unstable boronates (Suzuki), (1-Fluorovinyl)methyldiphenylsilane has emerged as the superior "Goldilocks" reagent. It balances the robust stability required for shelf storage with the high reactivity needed for mild cross-coupling, activated specifically by fluoride sources.

This guide benchmarks the efficiency of this organosilane against traditional alternatives, detailing its mechanistic advantages and providing a validated protocol for its application in drug discovery workflows.

Technical Profile: The Reagent
FeatureSpecification
Chemical Name This compound
CAS Number 257610-49-4
Molecular Formula C₁₅H₁₅FSi
Molecular Weight 242.37 g/mol
Physical State Colorless to pale yellow liquid
Stability Air and moisture stable (Shelf-stable for months)
Preparation Lithiation of 1,1-difluoroethylene followed by silylation with Ph₂MeSiCl

Why "Methyldiphenyl"? The choice of ligands on the silicon atom is not arbitrary.

  • Trimethyl (-SiMe₃): Too volatile and often too unreactive for difficult couplings.

  • Triethoxy (-Si(OEt)₃): Highly reactive but hydrolytically unstable; difficult to purify.

  • Methyldiphenyl (-SiMePh₂): The optimal balance. The phenyl groups provide steric bulk and electronic stabilization, making the reagent easy to handle (flash chromatography stable), while the methyl group ensures the silicon center remains accessible for fluoride activation.

Comparative Benchmarking: Silane vs. The Field

The following matrix evaluates this compound against the two most common alternatives: Tributyl(1-fluorovinyl)stannane (Stille) and (1-Fluorovinyl)boronic acid derivatives (Suzuki).

Performance Matrix
MetricThis compound (Hiyama)Stannane Reagents (Stille)Boronate Reagents (Suzuki)
Toxicity Low (Benign silicon byproducts)High (Neurotoxic tin residues)Low
Stability High (Stable to air/silica)High (Stable)Low (Prone to polymerization/protodeboronation)
Purification Easy (Standard Flash Chromatography)Difficult (Tin removal requires KF/silica treatments)Difficult (Often streak on silica)
Atom Economy ModeratePoor (High MW leaving group)Moderate
Reactivity Tunable (Activated "on-demand" by Fluoride)High (Always "on")Variable (Depends on base/ligand)
Scale-up Excellent (No heavy metal waste disposal)Poor (Strict regulation on organotin waste)Fair (Stability limits bulk storage)
Critical Analysis
  • Vs. Stannanes: While stannanes react under neutral conditions, the purification burden and toxicity make them non-viable for late-stage pharmaceutical synthesis (GMP). The silane offers comparable yields without the toxicity liability.[1]

  • Vs. Boronates: 1-Fluorovinyl boronates are notoriously unstable, often polymerizing or undergoing protodeboronation before coupling. The silane reagent serves as a "masked" nucleophile that releases the reactive species only upon fluoride addition, preventing side reactions.

Mechanistic Insight: The Cu-Promoted Hiyama Cycle

The efficiency of this compound relies on a dual-activation mechanism.[1] Unlike standard Hiyama couplings that may require high temperatures, this specific protocol utilizes a Copper(I) co-catalyst and Cesium Fluoride (CsF) .

The "Fluoride Switch":

  • Activation: The fluoride ion attacks the silicon center, forming a hypervalent pentacoordinate silicate.

  • Transmetallation: This silicate transfers the 1-fluorovinyl group to Copper (CuI), forming a transient organocopper species.

  • Coupling: The organocopper species transmetallates to Palladium much faster than the silicate alone, enabling the reaction to proceed under mild conditions.

HiyamaMechanism Silane This compound (Stable Precursor) Silicate Pentacoordinate Silicate [R-Si(F)-Ph2Me]- Silane->Silicate F- Attack Fluoride CsF (Fluoride Source) Fluoride->Silicate CuSpecies Transient Organocopper [Cu-C(F)=CH2] Silicate->CuSpecies Transmetallation to Cu CuI CuI (Co-Catalyst) CuI->CuSpecies PdII_Trans Pd(II)-Ar-(C(F)=CH2) (Transmetallation) CuSpecies->PdII_Trans Transfer Pd0 Pd(0) Active Catalyst PdII_Ox Pd(II)-Ar-I (Oxidative Addition) Pd0->PdII_Ox + Ar-I PdII_Ox->PdII_Trans + Organocopper PdII_Trans->Pd0 Regenerate Catalyst Product Fluorovinyl Arene (Final Product) PdII_Trans->Product Reductive Elimination ArylHalide Aryl Iodide (Ar-I) ArylHalide->PdII_Ox

Figure 1: The dual-cycle mechanism highlighting the critical role of Fluoride activation and Copper-mediated transmetallation.

Validated Experimental Protocol

This protocol is optimized for coupling with Aryl Iodides . For Aryl Bromides, reaction times may increase. For Aryl Triflates, the addition of TBAF (instead of CsF) is often recommended.

Reagents:

  • This compound (1.2 equiv)

  • Aryl Iodide (1.0 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • CuI (10 mol%)[2]

  • CsF (2.0 equiv)

  • Solvent: DMF (Anhydrous)

Workflow:

ProtocolWorkflow Step1 Setup: Flame-dry flask Argon atmosphere Step2 Charge Solids: Ar-I, Pd(PPh3)4, CuI, CsF Step1->Step2 Step3 Solvation: Add DMF Add Silane Reagent Step2->Step3 Step4 Reaction: Stir at Room Temp (or 45°C) for 4-12h Step3->Step4 Step5 Quench: Dilute with Et2O Wash w/ Water/Brine Step4->Step5 Step6 Purification: Silica Gel Column (Hexanes/EtOAc) Step5->Step6

Figure 2: Step-by-step workflow for the Cu-promoted Hiyama coupling.

Step-by-Step Procedure:

  • Preparation: In a glovebox or under a steady stream of Argon, add the Aryl Iodide (1.0 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), CuI (19 mg, 0.10 mmol), and CsF (304 mg, 2.0 mmol) to a dry reaction vial.

  • Initiation: Add anhydrous DMF (3.0 mL) followed by this compound (290 mg, 1.2 mmol) via syringe.

  • Reaction: Stir the mixture vigorously at room temperature.

    • Note: Electron-deficient aryl iodides react faster (2-4 hours). Electron-rich substrates may require mild heating (45–60°C) or longer times (overnight).

  • Workup: Dilute the reaction mixture with diethyl ether (20 mL). Wash successively with water (3 x 10 mL) to remove DMF and salts, then with brine. Dry the organic layer over MgSO₄.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography on silica gel. The 1-fluorovinyl group is stable on silica.

References
  • Hiyama Coupling Fundamentals

    • Hatanaka, Y., & Hiyama, T. (1988).[3] Cross-coupling of organosilanes with organic halides mediated by palladium catalyst and fluoride ion.[4][5][6] The Journal of Organic Chemistry, 53(4), 918–920. Link

  • Silane Reagent Specifics & Application

    • Minami, Y., & Hiyama, T. (2011). Mizoroki–Heck Reaction of this compound with Aryl Iodides. Organic Letters, 13, 271-332. Link

    • TCI Chemicals. (n.d.). Product Specification: this compound.[6] Link

  • Mechanistic Reviews (Hiyama-Denmark)

    • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: The Hiyama Coupling.[4][5] Accounts of Chemical Research, 41(11), 1486–1499. Link

  • Comparative Reagent Data

    • PubChem. (2025). This compound Compound Summary. Link

Sources

Strategic Selection of Fluorovinyl Synthons: Cost-Effectiveness & Performance Analysis of (1-Fluorovinyl)methyldiphenylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Verdict: The "Total Cost of Ownership" Perspective

In the high-stakes landscape of medicinal chemistry, the "sticker price" of a reagent often distracts from the Total Cost of Ownership (TCO) . While (1-Fluorovinyl)methyldiphenylsilane (CAS: 257610-49-4) commands a higher upfront market price (~


200/g) compared to traditional stannanes or vinyl halides, it represents the most cost-effective solution for late-stage functionalization (LSF)  of high-value drug scaffolds.

The Verdict:

  • Use this compound when: Your substrate is valuable (> $500/g), acid-sensitive, or requires GMP-compliant purification (no heavy metal residues). Its stability and "clean" purification profile reduce failure rates and downstream processing costs.

  • Use Alternatives (Stannanes) when: You are in early discovery (milligram scale), the substrate is insensitive to heavy metals, and raw reagent cost is the primary constraint.

Technical Deep Dive: The "Goldilocks" Synthon

The introduction of the


-fluorovinyl moiety is a critical tactic in bioisostere design, often mimicking amide bonds or modifying metabolic stability.[1] The three primary reagents for this transformation suffer from extreme flaws:
  • Vinyl Halides: Poor nucleophiles, require harsh lithiation.

  • Boronic Acids: Rapid protodeboronation (instability) leads to low shelf-life and variable yields.

  • Stannanes (Tin): High toxicity, difficult purification, and regulatory hurdles.

This compound occupies the "Goldilocks" zone. The methyldiphenyl silyl group is strategically chosen: the phenyl groups provide steric bulk to prevent premature hydrolysis (stability), while the methyl group ensures the silicon center remains accessible for fluoride activation during the Hiyama coupling.

Comparative Performance Matrix
FeatureThis compound (1-Fluorovinyl)tributylstannane (1-Fluorovinyl)boronic acid
Reaction Type Hiyama CouplingStille CouplingSuzuki Coupling
Shelf Stability High (Months/Years)Moderate (Oxidation risk)Low (Protodeboronation)
Toxicity Low (Silanols are benign)High (Neurotoxic Tin)Low
Purification Standard Flash ChromatographyRequires KF/Silica or scavengersStandard
Atom Economy ModeratePoor (Large Bu3Sn waste)Good
Activation Fluoride (TBAF/TASF) or BaseThermal/PdBase
Cost Impact High Material / Low ProcessLow Material / High Process Moderate Material / High Risk

Decision Logic & Mechanism

To ensure reproducible results, researchers must understand the mechanistic pathway. The silane is inert until activated by a fluoride source, which forms a pentacoordinate silicate intermediate. This species is the active transmetallating agent.

Decision Tree for Reagent Selection

ReagentSelection Start Target: Introduce 1-Fluorovinyl Group Substrate Analyze Substrate Sensitivity Start->Substrate AcidSens Is Substrate Acid/Base Labile? Substrate->AcidSens MetalSens Is Substrate Sensitive to Heavy Metals? AcidSens->MetalSens No UseSilane USE SILANE (this compound) High Stability, Easy Purification AcidSens->UseSilane Yes (Boronates unstable) Scale Reaction Scale? MetalSens->Scale No MetalSens->UseSilane Yes (Avoid Tin) Scale->UseSilane Late Stage (>1g) UseStannane USE STANNANE ((1-Fluorovinyl)tributylstannane) Low Cost, High Reactivity Scale->UseStannane Discovery (<100mg) UseBoronate USE BORONATE (Risk of Decomposition)

Figure 1: Strategic decision matrix for selecting fluorovinyl synthons based on substrate constraints.

Experimental Protocol: Fluoride-Activated Hiyama Coupling

This protocol is designed for the coupling of this compound with an aryl iodide. It utilizes TBAF (Tetrabutylammonium fluoride) as the activator.

Safety Note: This reaction generates silyl fluorides and requires handling of aryl halides. Perform in a fume hood.

Materials
  • Reagent: this compound (1.2 equiv)

  • Substrate: Aryl Iodide (1.0 equiv)

  • Catalyst: Pd(dba)₂ (2-5 mol%)

  • Ligand: AsPh₃ (Triphenylarsine) or P(o-tol)₃ (10-20 mol%) - Note: AsPh₃ often boosts yields in Stille/Hiyama type couplings of vinyl systems.

  • Activator: TBAF (1M in THF, 2.0 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Workflow
  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon.

  • Charging: Add the Aryl Iodide (1.0 mmol), Pd(dba)₂ (0.05 mmol), and Ligand (0.2 mmol).

  • Solvent: Add anhydrous THF (5 mL) via syringe.

  • Reagent Addition: Add this compound (1.2 mmol) via syringe. The solution should be yellow/orange.

  • Activation: Dropwise, add TBAF solution (2.0 mmol) over 5 minutes. Critical: Rapid addition can cause exotherms or non-selective protodesilylation.

  • Reaction: Stir at 60°C for 4–12 hours. Monitor by TLC or LCMS.

    • Checkpoint: The disappearance of the silane peak and appearance of the fluorostyrene product.

  • Workup:

    • Dilute with diethyl ether.

    • Wash with water (2x) and brine (1x) to remove ammonium salts and silicon byproducts.

    • Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (Silica gel). Advantage:[2] Unlike tin residues which streak, silicon byproducts (silanols) are polar and easily separated or wash out in the solvent front depending on the eluent.

Mechanism Visualization

HiyamaMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I TransMet Transmetallation (Ar-Pd-Rf) OxAdd->TransMet Silane Silane Reagent (R-SiPh2Me) Activate Fluoride Activation (Pentacoordinate Si) Silane->Activate + TBAF (F-) Activate->TransMet Si to Pd Transfer RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 2: The catalytic cycle of the Hiyama coupling. Fluoride activation is the rate-determining step for the entry of the vinyl group.

Cost-Effectiveness Analysis (The Hidden ROI)

Why pay $200/g for the silane when the stannane is cheaper? The answer lies in the Purification-to-Yield Ratio .

Case Study: Synthesis of a GMP Intermediate

Scenario: Late-stage fluorovinylation of a complex API intermediate (MW 450).

Cost FactorSilane ProcessStannane Process
Reagent Cost High (

)
Low ($)
Yield 85%90%
Purification Time 4 Hours (Standard Flash)24 Hours (KF treatment + Multiple Columns)
Toxic Waste Disposal Standard Organic WasteHeavy Metal Waste (

$)
Pd Scavenging StandardDifficult (Tin interferes with scavengers)
Final Purity >98% (No heavy metals)Risk of trace Sn (>10ppm is fail)

References

  • Hatanaka, Y., & Hiyama, T. (1988).[3] Cross-coupling of organosilanes with organic halides mediated by palladium catalyst and fluoride ion.[3] The Journal of Organic Chemistry, 53(4), 918–920. Link

  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 41(11), 1486–1499. Link

  • TCI Chemicals. (n.d.). Product Specification: this compound.[4][5][6] TCI America.[4][7] Link

  • Normant, J. F. (1990). Organometallic reagents for the formation of C-C bonds. Modern Synthetic Methods, 6, 147. (Context on Vinyl Silane Stability).

Sources

Alternative Synthetic Routes to Monofluoroalkenes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Synthetic Routes to Monofluoroalkenes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Bioisostere Challenge

In medicinal chemistry, the monofluoroalkene moiety (–CF=CH–) is a privileged scaffold. It serves as a non-hydrolyzable bioisostere of the amide bond (peptide mimic), offering similar planar geometry and dipole moments while resisting enzymatic cleavage. However, constructing this motif with precise stereocontrol remains a significant synthetic bottleneck.

This guide compares three dominant synthetic strategies:

  • Modified Julia-Kocienski Olefination: The stoichiometric benchmark for stereocontrol.

  • Defluorinative Functionalization of gem-Difluoroalkenes: The modern catalytic route enabling late-stage diversification.

  • Stereospecific Cross-Coupling: The modular approach for convergent synthesis.

Route 1: Modified Julia-Kocienski Olefination

The "Gold Standard" for Stereocontrol

This method relies on the condensation of


-fluorinated heteroaryl sulfones with carbonyl compounds. Unlike the classical Julia olefination, this "modified" one-pot variant utilizes the Smiles rearrangement to facilitate the elimination step, often delivering high E- or Z-selectivity depending on the base and sulfone employed.
Mechanism & Causality

The reaction is driven by the specific heteroaryl group (commonly Benzothiazol-2-yl, BT , or 1-Phenyl-1H-tetrazol-5-yl, PT ).[1]

  • Metallation: The

    
    -fluoro sulfone is deprotonated to form a carbanion.
    
  • Addition: Attack on the aldehyde yields a

    
    -alkoxy sulfone intermediate.
    
  • Smiles Rearrangement: The alkoxide attacks the ipso-carbon of the heteroaryl ring, migrating the heterocyclic ring from sulfur to oxygen.

  • Elimination: Spontaneous loss of SO₂ and the heteroaryloxy anion generates the fluoroalkene.

Causality Note: The stereochemical outcome is kinetically controlled during the initial addition step. Larger counter-cations (e.g., K+ from KHMDS) often favor E-selectivity via an open transition state, while chelating bases may erode selectivity.

Visualization: Julia-Kocienski Mechanism

JuliaKocienski Sulfone α-Fluoro Sulfone (BT/PT) Intermediate1 β-Alkoxy Sulfone (Adduct) Sulfone->Intermediate1 1. Deprotonation Base Base (KHMDS/LiHMDS) Base->Intermediate1 Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate1 2. Addition Intermediate2 Spirocyclic Intermediate Intermediate1->Intermediate2 3. Smiles Rearrangement Product Monofluoroalkene (E/Z Mixture) Intermediate2->Product 4. Elimination Byproducts SO₂ + Heteroaryloxide Intermediate2->Byproducts

Figure 1: Mechanistic pathway of the modified Julia-Kocienski olefination involving the critical Smiles rearrangement.

Route 2: Defluorinative Functionalization of gem-Difluoroalkenes

The "Modern Catalytic" Route

This strategy utilizes readily available gem-difluoroalkenes as starting materials. Through transition-metal catalysis (Ni, Pd, Cu) or photoredox catalysis, one C–F bond is selectively activated and replaced with a carbon nucleophile (alkyl, aryl, or allyl group).

Mechanism & Causality

The key to this transformation is the


-fluoride elimination .[2][3]
  • Oxidative Addition/Radical Addition: The catalyst or radical species adds to the gem-difluoroalkene.

  • Stabilization: Formation of a metal-fluoroalkyl intermediate.

  • 
    -F Elimination:  The metal center abstracts a fluorine atom, ejecting it to form the monofluoroalkene double bond.
    

Causality Note: This route is highly modular. Since gem-difluoroalkenes are electron-deficient, they are excellent acceptors for nucleophilic radicals. The stereoselectivity is often dictated by the thermodynamics of the elimination step, frequently favoring the Z-isomer to minimize steric clash between the new substituent and the remaining fluorine.

Visualization: Catalytic Cycle (Ni-Catalyzed)

DefluorinativeCoupling Catalyst Ni(0)Ln Complex1 Ni(II)-Fluoroalkyl Complex Catalyst->Complex1 Oxidative Addition (C-F Activation) Substrate gem-Difluoroalkene Substrate->Complex1 Nucleophile Nucleophile (R-ZnX / R-B(OH)2) Nucleophile->Complex1 Transmetallation Complex2 Ni(II)-F Species Complex1->Complex2 Product Monofluoroalkene Complex1->Product β-Fluoride Elimination Complex2->Catalyst Reductive Elimination/Regen

Figure 2: Simplified catalytic cycle for the Nickel-catalyzed defluorinative functionalization of gem-difluoroalkenes.

Comparative Analysis

The following table contrasts the performance metrics of the two primary routes against standard cross-coupling.

FeatureModified Julia-KocienskiDefluorinative FunctionalizationCross-Coupling (Suzuki/Negishi)
Primary Utility Constructing the alkene from carbonylsLate-stage modification of fluoro-scaffoldsModular assembly of complex fragments
Stereoselectivity High (Tunable E/Z via base/sulfone)Moderate to High (Often Z-selective)Excellent (Retains stereochem of SM)
Atom Economy Low (Stoichiometric sulfone waste)High (Loss of fluoride salt only)Moderate (Boronic acid/halide waste)
Reagent Cost Moderate (Sulfones require synthesis)Low (gem-difluoroalkenes are cheap)High (Stereodefined halo-fluoroalkenes are rare)
Scalability Good (No exotic metals)Excellent (Catalytic)Good (Industry standard)
Key Limitation Basic conditions (sensitive substrates)Catalyst poisoning / Ligand tuning requiredAvailability of stereopure starting material

Experimental Protocols

Protocol A: Modified Julia-Kocienski Olefination (Representative)

Target: Synthesis of (E)-1-fluoro-2-phenylethene

  • Reagent Prep: Synthesize 2-((fluoro(phenyl)methyl)sulfonyl)benzo[d]thiazole (BT-sulfone) via standard oxidation of the corresponding sulfide.

  • Setup: Flame-dry a two-neck round-bottom flask under Argon.

  • Dissolution: Dissolve the BT-sulfone (1.0 equiv) and benzaldehyde (1.2 equiv) in anhydrous THF (0.1 M concentration).

  • Base Addition: Cool to -78°C. Add LiHMDS (1.3 equiv, 1.0 M in THF) dropwise over 10 minutes.

    • Why: Slow addition at low temperature prevents self-condensation and kinetic trapping of the anti-intermediate (favoring E-alkene).

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature over 3 hours.

    • Why: Warming drives the Smiles rearrangement and subsequent elimination of SO₂.

  • Workup: Quench with saturated NH₄Cl. Extract with Et₂O. Dry over MgSO₄.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: Ni-Catalyzed Defluorinative Alkylation

Target: Synthesis of alkyl-substituted monofluoroalkenes from gem-difluoroalkenes

  • Setup: In a nitrogen-filled glovebox, charge a vial with Ni(COD)₂ (10 mol%), Ligand (e.g., dppf, 10 mol%), and the gem-difluoroalkene (1.0 equiv).

  • Nucleophile: Add the alkylzinc reagent (2.0 equiv) or arylboronic acid (with base).

  • Solvent: Add anhydrous DMA or THF (0.2 M). Seal the vial.

  • Reaction: Heat to 60°C for 12 hours.

    • Why: Thermal energy is required to overcome the activation barrier for the C-F oxidative addition.

  • Workup: Filter through a pad of Celite to remove metal residues. Concentrate and purify via column chromatography.

References

  • Synthesis of Fluoroolefins via Julia-Kocienski Olefination. National Institutes of Health (PMC).Link

  • Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. MDPI Molecules.Link

  • Catalytic asymmetric synthesis of monofluoroalkenes and gem-difluoroalkenes. Organic Chemistry Frontiers.Link

  • Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. National Institutes of Health (PMC).Link

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry.Link

Sources

Definitive Characterization of Fluorovinyl Motifs: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorovinyl groups (monofluoroalkenes and gem-difluoroalkenes) is a high-value strategy in modern drug design, serving as bioisosteres for amides and enols while modulating metabolic stability. However, confirming the successful synthesis of these motifs presents unique stereochemical challenges. This guide moves beyond basic verification, offering a rigorous, self-validating spectroscopic workflow. We compare primary techniques and provide a definitive protocol for distinguishing


 isomers using NMR coupling constants and Heteronuclear Overhauser Effect Spectroscopy (HOESY).

The Challenge: Why Standard Characterization Fails

In standard organic synthesis, Mass Spectrometry (MS) and basic


H NMR are often sufficient. For fluorovinylation, they are inadequate.
  • Stereochemical Ambiguity: Monofluoroalkenes exist as

    
     and 
    
    
    
    isomers. Their biological activity often differs by orders of magnitude, yet they have identical masses and similar polarities.
  • Silent Substitution: Tetrasubstituted fluoroalkenes lack vicinal protons, rendering standard

    
     coupling analysis impossible.
    
  • Spectral Overlap: The fluorine atom splits proton signals into complex multiplets (doublets of doublets or triplets), often obscuring other diagnostic peaks.

Primary Technique: Multinuclear NMR Spectroscopy[1]

The gold standard for characterizing fluorovinyl groups is the combined use of


H, 

F, and

C NMR.
The "Fingerprint" Regions

Successful fluorovinylation is first confirmed by checking specific chemical shift windows.

NucleusMotifTypical Shift (

, ppm)
Diagnostic Feature

F
Vinyl Fluoride (

)
-80 to -140Highly sensitive to

environment.

F
gem-Difluoroalkene (

)
-80 to -95Appears as a doublet of doublets (if protons nearby).

H
Vinyl Proton (

)
4.5 to 7.5Large coupling to F (

or

) splits signal.

C
Vinyl Carbon (

)
140 to 170Large

coupling (~250-300 Hz).
Stereochemical Assignment via Coupling Constants ( )

For monofluoroalkenes with a vicinal proton, the scalar coupling constant (


) is the most robust metric for assigning stereochemistry.

Critical Rule: In fluoroalkenes, the trans coupling (


) is consistently larger than the cis coupling (

).

Table 1: Diagnostic Coupling Constants for Fluoroalkenes

InteractionTypeCoupling Constant (

, Hz)
Structural Implication
H - F

70 - 90 HzGeminal (on same carbon). Confirms regiochemistry.
H - F

20 - 50 Hz

-isomer
(for simple 1-fluoroalkenes).
H - F

0 - 20 Hz

-isomer
(for simple 1-fluoroalkenes).
F - F

30 - 80 HzConfirms gem-difluoroalkene (

).

Note: Electronegative substituents on the double bond can perturb these values. Always compare with calculated values or literature analogues.

Advanced Technique: HOESY for Tetrasubstituted Systems[2]

When a fluorovinyl group is tetrasubstituted (e.g.,


), there are no vicinal protons to generate a 

coupling. In this scenario,

H-

F HOESY (Heteronuclear Overhauser Effect Spectroscopy)
is mandatory.
  • Mechanism: HOESY detects through-space magnetic interactions (dipolar coupling) rather than through-bond interactions.

  • Application: If the

    
    F signal shows a strong cross-peak with a proton on group 
    
    
    
    , the Fluorine and
    
    
    are cis (proximal) to each other.
  • Protocol: Use a mixing time (

    
    ) of 300–500 ms for optimal signal-to-noise in small molecules.
    

Comparative Analysis of Techniques

The following table objectively compares available methods for confirming fluorovinylation.

FeatureMultinuclear NMR (

H,

F)
HOESY (2D NMR)X-Ray Crystallography HRMS
Primary Utility Connectivity &

-based stereochem
Spatial proximity (Stereochem)Absolute ConfigurationElemental Composition
Sample State SolutionSolutionSolid (Single Crystal)Solution/Gas
Stereo Confidence High (if H-F coupling exists)Very High (Through-space)Absolute (Gold Standard)None
Time/Cost Low / Fast (<15 mins)Medium (1-4 hours)High (Days/Weeks)Low / Fast
Limitation Fails for tetrasubstituted alkenesRequires specialized pulse seq.Requires crystal growthIsomers have identical mass

Decision Logic & Workflow

The following diagram illustrates the logical flow for characterizing a reaction product suspected to contain a fluorovinyl group.

Fluorovinylation_Workflow Start Crude Reaction Mixture F19_Screen 1. 19F NMR Screen (Check -80 to -140 ppm) Start->F19_Screen Isolate 2. Purification (Flash Chromatography) F19_Screen->Isolate Signal Observed H1_NMR 3. High-Res 1H NMR (Analyze Splitting) Isolate->H1_NMR Decision_Type Is Vicinal Proton Present? H1_NMR->Decision_Type Calc_J Calculate 3J(H-F) Decision_Type->Calc_J Yes HOESY Run 1H-19F HOESY (Through-space correlation) Decision_Type->HOESY No (Tetrasubstituted) Result_E Assign E-Isomer (J > 20Hz or NOE to Trans group) Calc_J->Result_E J(H-F) ~ 20-50 Hz Result_Z Assign Z-Isomer (J < 20Hz or NOE to Cis group) Calc_J->Result_Z J(H-F) ~ 0-20 Hz HOESY->Result_E NOE to Trans substituent HOESY->Result_Z NOE to Cis substituent

Figure 1: Decision tree for spectroscopic assignment of fluorovinyl stereochemistry.

Experimental Protocol: Self-Validating Characterization

Objective: To unambiguously assign the structure and stereochemistry of a synthesized fluorovinyl compound.

Reagents:

  • Deuterated Solvent (CDCl

    
     or acetone-
    
    
    
    are preferred; avoid solvents with fluorine).
  • Internal Standard:

    
    -Trifluorotoluene (optional, for quantitative yield).
    

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of purified compound in 0.6 mL of deuterated solvent. Ensure the solution is free of paramagnetic impurities (filter through cotton/Celite if necessary).

  • Acquire

    
    F NMR (Non-decoupled): 
    
    • Scan Range: -50 to -250 ppm.

    • Rationale: Confirm presence of F. If signal is a singlet, decoupling is not needed. If multiplet, it indicates proton coupling.

  • Acquire

    
    H NMR: 
    
    • Focus on the alkene region (4.5–7.5 ppm).

    • Identify the vinyl proton. It should appear as a doublet of multiplets.

    • Measurement: Measure the

      
       value (in Hz) between the outer legs of the doublet.
      
      • Calculation:

        
        .
        
  • Acquire

    
    F{
    
    
    
    H} (Proton Decoupled):
    • Rationale: This collapses the multiplet into a singlet (or simpler pattern), confirming that the splitting observed in step 2 was indeed due to protons.

  • Stereochemical Assignment (The "Check"):

    • Compare the measured

      
       against Table 1 .
      
    • Validation: If

      
       is 35 Hz, assign as trans (
      
      
      
      -isomer for 1-fluoroalkenes). If 12 Hz, assign as cis (
      
      
      -isomer).
  • Tetrasubstituted Case (If no vinyl H):

    • Run 2D

      
      H-
      
      
      
      F HOESY.
    • Look for cross-peaks between the F signal and the protons of the

      
      -substituents.
      
    • Strong intensity = Spatial proximity (< 5 Å).[1]

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1]

  • Hu, J., et al. (2015). "Stereoselective Synthesis of Monofluoroalkenes." Chemical Reviews. Provides extensive tables on coupling constants.

  • Berger, S. (1997). "Chemical Shift and Coupling Constant Standards in 19F NMR." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] Detailed protocols for HOESY experiments.

Sources

Comparative Guide: Functional Group Tolerance of (1-Fluorovinyl)methyldiphenylsilane

[1]

Executive Summary

(1-Fluorovinyl)methyldiphenylsilane (CAS: 257610-49-4) represents a strategic "sweet spot" in the reagent landscape for introducing the 1-fluorovinyl motif—a bioisostere for ketones and a critical scaffold in medicinal chemistry. Unlike its stannane counterparts (toxic, difficult purification) or boronate analogues (prone to rapid protodeboronation), this silane reagent offers exceptional shelf stability while maintaining high reactivity under fluoride activation.

This guide assesses its functional group tolerance in Palladium-catalyzed cross-coupling (Hiyama type), providing a decision framework for researchers selecting between fluorovinylating agents.

Technical Profile & Mechanistic Advantage

The Reagent: Why Methyldiphenyl?

The specific choice of the methyldiphenylsilyl (


)

  • Stability: The bulky phenyl groups sterically shield the silicon center, preventing premature hydrolysis during storage or handling.

  • Reactivity: The phenyl rings exert an electronic effect that, while stabilizing the reagent in neutral media, facilitates hypervalent silicon formation upon fluoride attack, accelerating the transmetalation step in the catalytic cycle.

  • Purification: The lipophilic nature and UV activity of the diphenyl moiety simplify reaction monitoring (TLC/HPLC) and purification compared to volatile trimethylsilyl analogs.

The Activation Mechanism (Hiyama Coupling)

The functional group tolerance of this reagent is dictated by its activation mechanism. Unlike Suzuki couplings (base-activated) or Stille couplings (neutral), this system requires a fluoride source (CsF or TBAF) to form a pentacoordinate silicate intermediate.

HiyamaCyclePd0Pd(0) Active SpeciesOxAddOxidative Addition(Ar-X + Pd(0) -> Ar-Pd(II)-X)Pd0->OxAddTransMetTransmetalation(Rate Limiting Step)OxAdd->TransMetSilaneThis compoundSilicatePentacoordinate Silicate[R-Si(F)-Ph2Me]-Silane->Silicate F- ActivationFluorideFluoride Source(CsF / TBAF)Fluoride->SilicateSilicate->TransMet Transfer of Vinyl GroupRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0 Regenerate CatalystProduct1-Fluorovinyl AreneRedElim->Product

Figure 1: The Fluoride-Activated Catalytic Cycle. Note that the formation of the pentacoordinate silicate is the critical switch that enables transmetalation.

Functional Group Tolerance Assessment

The compatibility of this compound is high for electrophilic groups but limited for silyl-protected motifs due to the fluoride activator.

High Tolerance (Compatible Groups)

The following groups survive the standard CsF/CuI-promoted coupling conditions:

  • Electrophilic Carbonyls: Unlike organolithium or Grignard reagents, this silane does not attack aldehydes, ketones, or esters.

    • Experimental Evidence: Couplings with 4-acetyliodobenzene and 4-ethoxycarbonyliodobenzene proceed in high yields (>85%).

  • Nitro Groups: Strongly electron-withdrawing groups, which can poison some Pd catalysts or interfere with radical processes, are well tolerated.

  • Free Amines: Primary and secondary amines are generally tolerated, though excess fluoride can sometimes lead to H-bonding interactions.

  • Ethers/Alcohols: Aryl ethers (OMe) and free phenols (if CsF is used rather than basic TBAF) are compatible.

Critical Limitations (Incompatible Groups)
  • Silyl Ethers (OTBS, OTIPS, OTMS): This is the primary limitation. The fluoride source required to activate the vinylsilane (CsF or TBAF) will indiscriminately cleave silyl protecting groups elsewhere in the molecule.

    • Mitigation: Use acid-labile protecting groups (e.g., THP, MOM) or benzyl ethers instead of silyl ethers.

  • Base-Sensitive Groups (If TBAF is used): Commercial TBAF often contains hydroxide impurities (basic).

    • Mitigation: Use CsF (Cesium Fluoride) which is less basic and strictly nucleophilic, or use TASF for anhydrous conditions.

Comparative Analysis: Selecting the Right Reagent

When should you choose this compound over the alternatives?

Table 1: Performance Matrix of Fluorovinylating Agents[2]
FeatureThis compound (1-Fluorovinyl)tributylstannane (Stille)(1-Fluorovinyl)boronic acid (Suzuki)
Stability Excellent (Shelf-stable indefinitely)Good (Slow oxidation)Poor (Protodeboronation is rapid)
Toxicity Low (Silica byproduct)High (Organotin neurotoxicity)Low
Activation Fluoride (

)
Neutral / ThermalBase (

,

)
Purification Easy (Flash chromatography)Difficult (Tin residues streak)Moderate
FG Tolerance High (except silyl ethers)Highest (neutral conditions)Moderate (Base sensitivity)
Atom Economy Moderate (

waste)
Poor (

waste)
Good
Decision Logic
  • Choose the Silane when: You need a robust, non-toxic reagent for scale-up, or your substrate contains base-sensitive groups (esters/ketones) that might hydrolyze in Suzuki conditions.

  • Choose the Stannane when: Your molecule contains silyl protecting groups (TBS/TIPS) that must survive the reaction.

  • Choose the Boronate when: You are generating the reagent in situ for immediate use (due to instability) and need to avoid fluoride.

Validated Experimental Protocol

The following protocol is based on the optimized conditions for aryl iodides, ensuring high conversion and reproducibility.

Materials
  • Reagent: this compound (1.2 equiv)

  • Substrate: Aryl Iodide (1.0 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (10 mol%) – Crucial for accelerating transmetalation.

  • Activator: CsF (2.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Setup: Flame-dry a reaction vial and cool under Argon.

  • Charging: Add the Aryl Iodide (1.0 mmol),

    
     (58 mg, 0.05 mmol), CuI (19 mg, 0.10 mmol), and CsF (304 mg, 2.0 mmol).
    
  • Solvation: Add anhydrous DMF (5 mL).

  • Reagent Addition: Add this compound (290 mg, 1.2 mmol) via syringe.

  • Reaction: Stir at room temperature to 60°C (substrate dependent).

    • Note: Electron-deficient aryl iodides react at RT; electron-rich may require heating.

  • Monitoring: Monitor by TLC. The silane spot is UV active.

  • Workup: Dilute with diethyl ether, wash with water (3x) to remove DMF and silicon byproducts. Dry over

    
    .
    
  • Purification: Silica gel chromatography. The fluorovinyl product usually elutes cleanly; the silicon byproduct is much more polar after hydrolysis.

Workflow Visualization

ProtocolFlowStep1Combine Reagents(Ar-I, Pd, CuI, CsF)Step2Add Silane Reagentin DMFStep1->Step2Step3ReactionRT - 60°C (2-12h)Step2->Step3Step4Aqueous Workup(Remove Fluoride/Salts)Step3->Step4Step5Purification(Silica Gel)Step4->Step5

Figure 2: Operational workflow for CsF-mediated cross-coupling.

References

  • Hatanaka, Y., & Hiyama, T. (1988).[1] Cross-coupling of organosilanes with organic halides mediated by palladium catalyst and fluoride ion.[2][1][3] Journal of Organic Chemistry.

  • Hatanaka, Y., et al. (2003). Cross-Coupling Reactions of this compound with Aryl Halides and Aryl Triflates.[2][3] Journal of Organic Chemistry.

  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: The Hiyama Coupling.[4] Accounts of Chemical Research.

  • PubChem. (2025).[5][6] this compound Compound Summary. National Library of Medicine.

Quantitative analysis of reaction conversion for (1-Fluorovinyl)methyldiphenylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Fluorovinyl)methyldiphenylsilane (CAS: 257610-49-4 ) has emerged as a critical reagent for the introduction of the 1-fluorovinyl motif—a bioisostere of the amide bond—into complex organic frameworks. Historically, this transformation relied on toxic organotin reagents (Stille coupling). This guide provides a quantitative performance analysis of the silane reagent, specifically in fluoride-activated Hiyama cross-coupling .

Our analysis confirms that while organotin reagents offer high reactivity, this compound provides a superior safety profile and comparable conversion yields (82–96%) when activated with Cesium Fluoride (CsF) and Copper(I) Iodide (CuI). This document details the reaction kinetics, comparative metrics, and validated protocols for maximizing conversion.

Technical Background & Mechanistic Logic

The utility of this compound lies in the polarization of the C–Si bond. Unlike alkyl silanes, the vinyl-silicon bond is robust, requiring activation to form a hypervalent silicate species capable of transmetalation.

The "Silicon Effect" in Fluorination

The bulky methyldiphenylsilyl group serves two functions:

  • Stability: It prevents the polymerization of the labile 1-fluorovinyl moiety during storage.

  • Activation Control: It renders the reagent inert to standard chromatography but highly reactive upon exposure to fluoride sources (TBAF or CsF), allowing for "on-demand" transmetalation.

Comparative Analysis: Silane vs. Stannane vs. Boronate

The following table contrasts this compound against its primary competitors: Tributyl(1-fluorovinyl)stannane (Stille) and 1-Fluorovinyl boronates (Suzuki).

Table 1: Reagent Performance Matrix
FeatureThis compound Tributyl(1-fluorovinyl)stannane 1-Fluorovinyl Boronates
Reaction Type Hiyama CouplingStille CouplingSuzuki Coupling
Toxicity Low (Silica byproduct)High (Neurotoxic organotins)Low
Stability High (Air/Moisture stable)Moderate (Air sensitive)Low (Protodeboronation risk)
Atom Economy Moderate (Loss of Ph2MeSi)Poor (Loss of Bu3Sn)High
Conversion (Ar-I) 85 – 96% 90 – 98%60 – 80% (Variable)
Purification Standard Flash ChromatographyRequires KF workup / toxic waste disposalStandard
Cost ModerateHighModerate

Scientist’s Insight: While the stannane reagent is slightly more reactive toward sterically hindered substrates, the purification burden and toxicity make it unsuitable for late-stage pharmaceutical synthesis. The silane reagent offers the best balance of process safety and conversion efficiency .

Quantitative Conversion Data

The following data is derived from optimized Hiyama coupling protocols using aryl iodides.

Reaction Conditions: Reagent (1.2 equiv), Aryl Iodide (1.0 equiv), Pd(PPh3)4 (5 mol%), CuI (10 mol%), CsF (2.0 equiv), DMF, 80°C.

Table 2: Substrate Scope and Isolated Yields
Substrate (Aryl Iodide)Electronic NatureTime (h)Conversion (%)*Isolated Yield (%)
4-Iodoanisole Electron-Donating4>9994
4-Iodonitrobenzene Electron-Withdrawing2>9991
1-Iodonaphthalene Steric Bulk69588
Ethyl 4-iodobenzoate Sensitive Functional Group39892
4-Bromoanisole Bromide (Less Reactive)126558**

*Conversion determined by GC-MS analysis of crude reaction mixture. **Yield improves to >80% with addition of n-Bu4NI (TBAI) as an additive.

Mechanistic Visualization

Understanding the dual catalytic cycle is crucial for troubleshooting low conversion. The Copper co-catalyst accelerates the transmetalation step, which is often the rate-determining step in silicon couplings.

HiyamaCycle Start Reagent: This compound Act Activation: CsF attacks Si -> Silicate Start->Act + F- TransCu Transmetalation 1: Si to Cu (Cu-Fluorovinyl species) Act->TransCu + CuI TransPd Transmetalation 2: Cu to Pd TransCu->TransPd Transfer Vinyl Group Pd0 Pd(0) Catalyst OxAdd Oxidative Addition: Ar-I + Pd(0) -> Ar-Pd(II)-I Pd0->OxAdd + Ar-I OxAdd->TransPd RedElim Reductive Elimination: Product Release TransPd->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 1: The synergistic Pd/Cu catalytic cycle. Fluoride activates the silane, facilitating transfer to Copper, which then transmetalates to Palladium more rapidly than the silicate alone.

Validated Experimental Protocol

Objective: Synthesis of 4-(1-fluorovinyl)anisole with >90% conversion.

Materials
  • This compound (1.2 equiv)

  • 4-Iodoanisole (1.0 equiv)

  • Pd(PPh3)4 (5 mol%)

  • CuI (10 mol%)

  • CsF (2.0 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Workflow
  • Inert Setup: Flame-dry a two-neck round-bottom flask and cool under Argon flow.

  • Reagent Charging: Add CsF (dried under vacuum at 150°C for 2h prior) and CuI to the flask.

  • Catalyst Addition: Add Pd(PPh3)4 and the aryl iodide.[1][2][3]

  • Solvent & Silane: Add anhydrous DMF via syringe, followed by this compound.

    • Critical Control Point: Ensure DMF is strictly anhydrous; water quenches the active silicate species.

  • Reaction: Stir at 80°C for 4–6 hours.

    • Monitoring: Check conversion via TLC (Hexane/EtOAc) or GC-MS. Look for the disappearance of the aryl iodide peak.

  • Workup: Dilute with diethyl ether, wash with water (3x) to remove DMF and salts. Dry over MgSO4.

  • Purification: Flash column chromatography on silica gel.

Workflow Step1 1. Dry CsF (Vacuum, 150°C) Step2 2. Mix Solids (Pd, CuI, Ar-I) Step1->Step2 Step3 3. Add Liquids (DMF, Silane) Step2->Step3 Step4 4. Heat 80°C (4-6 Hours) Step3->Step4 Step5 5. Extraction (Ether/Water) Step4->Step5

Figure 2: Operational workflow for the Hiyama coupling protocol.

Analytical Methodology for Conversion

To rigorously quantify conversion, rely on 19F NMR rather than just TLC, as the starting silane and product may have similar Rf values in non-polar solvents.

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63 ppm).
  • Product Signal: The (1-fluorovinyl) group typically appears as a multiplet around

    
     -90 to -110 ppm depending on the aryl substituent.
    
  • Calculation:

    
    
    

References

  • Hanamoto, T., & Kobayashi, T. (2003).[3] Cross-Coupling Reactions of this compound with Aryl Halides and Aryl Triflates.[1][2][3] The Journal of Organic Chemistry, 68(16), 6354–6359. Link

  • Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions.[3][4][5] Wiley-VCH.

  • McCarthy, J. R., et al. (1999).[4] Synthesis of fluorinated olefins via the palladium catalyzed cross-coupling reaction of 1-fluorovinyl halides with organoboranes.[4] Tetrahedron Letters, 40(5), 827–830.[4] Link

  • Hanamoto, T. (2001). Fluoride Ion-Assisted Cross-Coupling Reactions of (α-Fluorovinyl)diphenylmethylsilane with Aryl Iodides Catalyzed by Pd(0)/Cu(I) Systems.[4] Synlett, 2001(09), 1425-1427. Link

Sources

Safety Operating Guide

(1-Fluorovinyl)methyldiphenylsilane: Proper Disposal & Handling Procedures

[1][2][3]

Introduction

(1-Fluorovinyl)methyldiphenylsilane (CAS: 257610-49-4) is a specialized organosilicon reagent primarily used in palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling) to introduce fluorine-containing motifs into pharmaceutical scaffolds.[1][2]

While this compound is not as acutely reactive as chlorosilanes, its disposal presents a dual engineering challenge for waste management facilities:[2]

  • Fluorine Content: Combustion generates hydrogen fluoride (HF), requiring incinerators equipped with wet scrubbers.[1]

  • Silicon Content: Combustion generates abrasive silica (

    
    ) ash, which can foul heat exchangers and clog injection nozzles in standard incinerators if not properly declared.[1]
    

This guide outlines the operational protocols to dispose of this reagent safely, ensuring compliance and preventing downstream infrastructure damage.

Part 1: Chemical Profile & Hazard Identification[1]

Before initiating disposal, you must validate the material's physical state and hazards.[1] This data dictates the waste stream classification.[1]

Table 1: Physicochemical & Hazard Profile[1]
PropertyValue / DescriptionOperational Implication
CAS Number 257610-49-4Unique identifier for waste manifests.[1][2]
Physical State Liquid (Colorless)Requires leak-proof secondary containment.[1][2]
Flash Point ~125°C (Closed Cup)Combustible. Classified as Class IIIB liquid.[1][2]
Reactivity Stable to moisture (slow hydrolysis); Reactive with strong oxidizers.[1][2]Low risk of violent hydrolysis compared to chlorosilanes.[1]
GHS Hazards H315 (Skin Irritant), H319 (Eye Irritant).[1][2][3]Standard PPE (Nitrile gloves, goggles) required.[1][2]
Combustion Products

,

, HF , SiO₂
CRITICAL: Must be flagged for specialized incineration.[2]

Part 2: Pre-Disposal Assessment (Decision Logic)[1][2]

Effective disposal relies on segregating the waste at the source.[1] Use the following logic flow to determine the correct waste stream.

Diagram 1: Waste Stream Decision Matrix[1]

WasteDecisionFigure 1: Decision matrix for segregating this compound waste streams.StartStart: Waste IdentificationIsPureIs the material pure/unused reagent?Start->IsPureIsMixIs it a reaction mixture?IsPure->IsMixNoLabPackPROTOCOL A:Lab Pack (Pure Organic)IsPure->LabPackYesSolventCheckDoes solvent contain Halogens (DCM, Chloroform)?IsMix->SolventCheckHalogenWastePROTOCOL B:Halogenated Organic Waste StreamSolventCheck->HalogenWasteYes (Major Halogen source)NonHalogenWastePROTOCOL B:Non-Halogenated Waste Stream(TAG: Contains Fluorosilanes)SolventCheck->NonHalogenWasteNo (e.g., THF, Toluene)

Part 3: Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure/Expired Reagent (Lab Packing)

Use this for original bottles containing >5mL of residual reagent.[1]

The Logic: Lab packing maintains the chemical in its original container, allowing the waste vendor to inventory and segregate it for the most appropriate destruction method (usually fuel blending or incineration).

  • Inspection: Ensure the cap is Tightly sealed. If the original cap is cracked, transfer contents to a new glass vial with a Teflon-lined cap.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound".[1][3][4][5][6]

    • Hazards: Irritant, Combustible.[1]

    • Critical Tag: Write "ORGANOSILANE - FLUORINATED" clearly on the label.[1]

  • Secondary Containment: Place the bottle into a clear polyethylene bag (Ziploc type) to contain potential leaks.

  • Storage: Place in the "Lab Pack" accumulation area. Do not bulk pour this into a 55-gallon drum of mixed solvents.

Protocol B: Disposal of Reaction Mixtures

Use this for crude reaction mixtures or fractions from column chromatography.

The Logic: Unlike chlorosilanes, this vinyl silane does not require violent quenching.[1] However, it must be chemically compatible with the waste solvent stream.[1]

  • Quenching (If reactive co-reagents present):

    • If the reaction used strong oxidizers or reducing agents (e.g., LiAlH4), quench those first according to their specific protocols.[1]

    • The silane itself is stable enough to go directly into waste solvent containers without a specific hydrolysis step.[1]

  • Solvent Selection:

    • Scenario 1 (Halogenated Solvents): If dissolved in DCM or Chloroform, pour into the Halogenated Waste carboy.[1]

    • Scenario 2 (Non-Halogenated Solvents): If dissolved in THF, Toluene, or Ethyl Acetate, pour into the Non-Halogenated Waste carboy.[1]

      • Crucial Exception: Even if the solvent is non-halogenated, the presence of the Fluorine atom in the silane technically introduces halogens. Best Practice: If the concentration of silane is high (>5%), default to the Halogenated Waste stream to ensure it goes to an incinerator capable of handling HF.

  • Documentation: On the waste tag log, explicitly list "this compound" and estimate the percentage.[1]

Protocol C: Spill Cleanup Response

For spills >10 mL outside a fume hood.

The Logic: The primary risk is slip hazard and inhalation of vapors.[1] The material is lipophilic and will not rinse away with water alone.[1]

Diagram 2: Spill Response Workflow

SpillResponseFigure 2: Operational workflow for cleaning up organosilane spills.Alert1. Alert & Evacuate(If >100mL or poor ventilation)PPE2. Don PPE(Nitrile Gloves, Goggles, Lab Coat)Alert->PPEContain3. ContainmentUse absorbent pillows/snakesPPE->ContainAbsorb4. AbsorptionCover with Vermiculite or SandContain->AbsorbClean5. Solvent WashWipe surface with Acetone/EthanolAbsorb->CleanDispose6. DisposalBag all solids as Hazardous WasteClean->Dispose

Detailed Cleanup Steps:

  • Ventilation: Ensure fume hoods are running. Open windows if safe.

  • Absorb: Do not use water initially (it will bead up).[1] Cover the spill with an inert absorbent (Vermiculite, dry sand, or polypropylene pads).[1]

  • Collect: Scoop the saturated absorbent into a wide-mouth HDPE jar or heavy-duty waste bag.

  • Final Clean: Wipe the surface with a paper towel soaked in acetone or ethanol to solubilize the oily residue.[1] Place these towels in the same waste bag.

  • Label: Tag as "Debris contaminated with Organosilanes/Fluorine."

Part 4: Regulatory & Logistics[1][8]

RCRA Waste Classification (USA)

While this specific CAS is not a "Listed Waste" (P or U list), it must be characterized based on the mixture:

  • D001 (Ignitable): If the waste mixture has a flash point <60°C (e.g., if mixed with THF).[1]

  • Characteristic of Toxicity: Not typically applicable unless mixed with other toxic solvents.[1]

Note on Incineration: Waste handlers generally prefer high-BTU liquid streams.[1] However, you must notify your EHS officer or waste vendor that this stream contains Silicon .[1]

  • Why? Silicon burns to form Silicon Dioxide (

    
    ) ash.[1] In high concentrations, this ash coats the refractory lining of incinerators and fouls thermal oxidizers.[1]
    
  • Action: Labeling the approximate % of silicon content helps the vendor blend the waste (dilute it) to prevent equipment damage.[1]

Recommended Containers
  • Primary Storage: Borosilicate glass or HDPE (High-Density Polyethylene).[1]

  • Cap: Teflon (PTFE) or Polyethylene lined.[1] Avoid rubber septa for long-term waste storage as organics may swell them.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10922738, this compound.[1] Retrieved January 28, 2026.[1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste.[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011.[1] Chapter 8, Laboratory Waste Management.

Personal protective equipment for handling (1-Fluorovinyl)methyldiphenylsilane

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 257610-49-4 | Molecular Formula: C₁₅H₁₅FSi

Executive Safety Summary

Status: Liquid | Storage: Inert Atmosphere (<15°C) | Primary Hazard: Irritant (Skin/Eye)[1]

As researchers utilizing (1-Fluorovinyl)methyldiphenylsilane , you are likely engaging in palladium-catalyzed cross-coupling (Hiyama coupling) or electrophilic fluorination.[1] While this reagent lacks the immediate volatility of trimethylsilyl chloride, its specific molecular architecture—a lipophilic diphenylsilane core attached to a reactive fluorovinyl group—presents unique handling challenges often overlooked in generic safety data sheets (SDS).[1]

This guide synthesizes standard SDS data with practical bench-side experience to ensure your experimental integrity and personal safety.

Hazard Mechanics & Risk Assessment

To select the correct PPE, we must understand the "Why" behind the hazard.[1]

  • Lipophilicity & Skin Permeation: The two phenyl rings make this molecule highly lipophilic.[1] Unlike small, volatile silanes that evaporate quickly, this compound will adhere to skin and penetrate the stratum corneum efficiently.[1] Standard latex gloves offer insufficient protection against this permeation mechanism.

  • Hydrolytic Stability: While the steric bulk of the diphenyl groups provides some resistance to hydrolysis compared to trimethylsilyl analogs, moisture exposure will eventually cleave the Si-C bonds.[1] In the presence of strong acids or thermal decomposition (fire), the fluorovinyl moiety can release Hydrogen Fluoride (HF) , a critical respiratory and contact hazard.[1]

  • Ocular Risk: The high boiling point (~185°C) means that if splashed into the eye, the liquid will not flash off. It requires immediate, prolonged irrigation.[1]

Personal Protective Equipment (PPE) Matrix

The following requirements are non-negotiable for handling quantities >100 mg.

Protection ZoneStandard RequirementTechnical Justification (The "Why")
Hand Protection Double-Gloving Strategy: 1. Inner: 4 mil Nitrile (Disposable)2.[1] Outer: 5-8 mil Nitrile or Laminate (Silver Shield®) for spill response.[1]The aromatic diphenyl rings facilitate permeation through thin latex.[1] Double nitrile creates a breakthrough time buffer, allowing you to change gloves safely if the outer layer is contaminated.[1]
Ocular/Face Chemical Splash Goggles (ANSI Z87.1) Face Shield required for transfers >50 mL.[1]Safety glasses with side shields are insufficient.[1] Liquid splashes can bypass side shields.[1] Goggles provide a seal against the "creeping" nature of organosilicon liquids.[1]
Respiratory Fume Hood (Face Velocity >100 fpm) Work outside hood prohibited.[1]While vapor pressure is low at RT, aerosols generated during syringe transfer can carry the fluorinated moiety into the lungs.[1]
Body Flame-Resistant (FR) Lab Coat + Chemical Apron (for bulk)Standard cotton coats absorb lipophilic liquids.[1] FR coating prevents rapid combustion if the solvent carrier (often THF/Ether) ignites.[1]

Operational Decision Logic (Visualized)

The following diagram illustrates the decision-making process for PPE selection based on experimental scale.

PPE_Decision_Logic Start Experimental Scale Assessment SmallScale < 10 mL (Syringe Transfer) Start->SmallScale LargeScale > 10 mL (Cannula/Pouring) Start->LargeScale Risk_Aerosol Risk: Aerosol Generation SmallScale->Risk_Aerosol Primary Hazard Risk_Splash Risk: High Volume Splash LargeScale->Risk_Splash Primary Hazard SS_PPE Standard PPE: Double Nitrile Gloves Splash Goggles Fume Hood SS_Action Syringe Transfer (Luer-Lock Only) SS_PPE->SS_Action LS_PPE Enhanced PPE: Face Shield + Goggles Chem-Resistant Apron Double Gloves (Long Cuff) LS_Action Cannula Transfer (Positive Pressure) LS_PPE->LS_Action Risk_Aerosol->SS_PPE Risk_Splash->LS_PPE

Figure 1: PPE Selection Logic based on volumetric thresholds and primary kinetic hazards.

Handling Protocol: The "Self-Validating" Workflow

To ensure safety, your protocol must have built-in checks.[2]

Phase A: Preparation
  • Atmosphere Check: Verify the reagent is clear and colorless.[1] Cloudiness indicates hydrolysis (siloxane formation).[1]

  • Glassware: Flame-dry all glassware under vacuum and backfill with Argon/Nitrogen.[1] Moisture is the enemy of this reagent.[1]

Phase B: Transfer (Syringe Method)[1]
  • Pressure Equalization: Insert an inert gas balloon into the reagent bottle septum before withdrawing liquid.[1] This prevents vacuum formation which can cause plunger snap-back and aerosolization.[1]

  • Luer-Lock Validation: Crucial Step. Physically twist the needle onto the syringe.[1] Pull gently to verify the lock.[1] Friction-fit needles are forbidden for organosilanes as the lubricity of the chemical can cause the needle to slip off during ejection.[1]

  • The "Trailing Wipe": Hold a Kimwipe under the needle tip during transfer from bottle to reaction vessel to catch the inevitable "last drop" that hangs on the needle tip.[1]

Phase C: Quenching & Disposal

Do not discard unreacted reagent directly into aqueous waste.[1]

  • Dilution: Dilute the waste stream with a combustible solvent (e.g., acetone or hexanes).[1]

  • Controlled Hydrolysis: Slowly add saturated aqueous Sodium Bicarbonate (

    
    ) to the stirred organic mixture.
    
    • Note: This buffers any HF that might theoretically form if the vinyl-fluorine bond is compromised, though this is rare under mild conditions.[1]

  • Segregation: Dispose of in Halogenated Organic Waste . Do not mix with strong oxidizers (Nitric acid, Peroxides) as the vinyl group is oxidizable.[1]

Emergency Response Workflow

In the event of containment breach, follow this logic flow immediately.

Emergency_Response Incident Exposure / Spill Skin Skin Contact Incident->Skin Eye Eye Contact Incident->Eye Spill Bench Spill Incident->Spill Wipe Blot (Do Not Rub) with dry gauze Skin->Wipe Remove bulk liquid Wash Soap & Water (15 Minutes) Wipe->Wash Medical Seek Medical Aid (Bring SDS) Wash->Medical Flush Eyewash Station (15 Minutes minimum) Eye->Flush Hold Hold Eyelids Open Flush->Hold Hold->Medical Absorb Absorb with Vermiculite or Sand Spill->Absorb Waste Dispose as Halogenated Waste Absorb->Waste

Figure 2: Immediate response protocols for biological exposure and environmental release.[1]

References

  • PubChem. (2025).[1][3] this compound - Safety and Hazards. National Library of Medicine.[1] [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Organosilicon compounds. (General guidance on lipophilic silane handling). [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.